molecular formula C46H54N4O10 B10789825 Catharanthine hemitartrate

Catharanthine hemitartrate

Número de catálogo: B10789825
Peso molecular: 822.9 g/mol
Clave InChI: OXIDCVCPXUNSCI-DWGLLIDUSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Catharanthine hemitartrate is an alkaloid.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propiedades

Fórmula molecular

C46H54N4O10

Peso molecular

822.9 g/mol

Nombre IUPAC

(2R,3R)-2,3-dihydroxybutanedioic acid;methyl (1R,15R,18R)-17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8,16-pentaene-1-carboxylate

InChI

InChI=1S/2C21H24N2O2.C4H6O6/c2*1-3-14-10-13-11-21(20(24)25-2)18-16(8-9-23(12-13)19(14)21)15-6-4-5-7-17(15)22-18;5-1(3(7)8)2(6)4(9)10/h2*4-7,10,13,19,22H,3,8-9,11-12H2,1-2H3;1-2,5-6H,(H,7,8)(H,9,10)/t2*13-,19+,21-;1-,2-/m001/s1

Clave InChI

OXIDCVCPXUNSCI-DWGLLIDUSA-N

SMILES isomérico

CCC1=C[C@H]2C[C@]3([C@@H]1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC.CCC1=C[C@H]2C[C@]3([C@@H]1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O

SMILES canónico

CCC1=CC2CC3(C1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC.CCC1=CC2CC3(C1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC.C(C(C(=O)O)O)(C(=O)O)O

Origen del producto

United States

Foundational & Exploratory

Catharanthine hemitartrate basic properties and structure

Author: BenchChem Technical Support Team. Date: February 2026

Structural Characterization, Synthetic Utility, and Pharmacological Profile

Executive Summary

Catharanthine hemitartrate is the stable salt form of catharanthine, a terpene indole alkaloid derived from Catharanthus roseus (Madagascar periwinkle).[1][2] While the free base is the reactive species in the semi-synthesis of bis-indole chemotherapeutics (vinblastine/vincristine), the hemitartrate salt is the critical intermediate for isolation, purification, and storage.[1][2] Its stoichiometric stability (


 base-to-acid ratio) and enhanced solubility profile make it the preferred starting material for industrial coupling reactions.[1][2] Beyond its synthetic role, recent pharmacological assays have identified catharanthine as a potent inhibitor of TRPM8 and voltage-gated calcium channels (

), suggesting therapeutic potential beyond oncology.[1][2]
Structural Characterization & Physicochemical Properties[1][2][3]
1.1 Chemical Identity and Salt Stoichiometry

The term "hemitartrate" denotes a specific stoichiometric relationship where two moles of the catharanthine base are neutralized by one mole of L-tartaric acid.[1][2] This


 ratio is energetically favorable for crystal lattice formation, offering superior stability against oxidation compared to the free base.[2]
  • IUPAC Name (Base): Methyl (3R,4R)-4-ethyl-3,9-diazatetracyclo[13.3.1.0^{2,10}.0^{4,9}]nonadeca-2(10),15,17-triene-18-carboxylate[1][2]

  • Stereochemistry: The biological activity and successful coupling with vindoline depend on the specific

    
     enantiomer found in C. roseus.[1][2]
    
1.2 Comparative Properties Table
PropertyCatharanthine Free BaseCatharanthine Hemitartrate
CAS Number 2468-21-54168-17-6 (General Tartrate)
Formula


Molecular Weight 336.43 g/mol ~822.9 g/mol
Appearance White to off-white crystalline powderWhite crystalline solid
Solubility (Water) Insoluble (<0.1 mg/mL)Soluble (Dissociates to cation)
Solubility (Organic) Soluble in

, MeOH, DMSO
Limited in non-polar; Soluble in MeOH
Melting Point 126–128°C>140°C (Decomposes)
Stability Oxidation-prone (Indole moiety)Stable at -20°C; Hygroscopic
1.3 Structural Hierarchy Diagram

The following diagram illustrates the structural relationship and the formation of the hemitartrate salt.

CatharanthineStructure cluster_properties Functional Advantages Iboga Iboga Skeleton (Indole-Isoquinuclidine Core) CathBase Catharanthine Free Base (C21H24N2O2) Unstable to Oxidation Iboga->CathBase Biosynthetic Precursor Hemitartrate Catharanthine Hemitartrate (2:1 Stoichiometry) Stable Crystalline Form CathBase->Hemitartrate Crystallization (2 Moles) Tartaric L-Tartaric Acid (C4H6O6) Chiral Counterion Tartaric->Hemitartrate Neutralization (1 Mole) Prop1 Enhanced Water Solubility Hemitartrate->Prop1 Prop2 Long-term Storage Stability Hemitartrate->Prop2

Figure 1: Structural hierarchy and salt formation logic.[1][2] The 2:1 stoichiometry is critical for calculating molar equivalents in synthesis.

Synthetic Utility: The Coupling Reaction[1][2]

The primary industrial application of catharanthine hemitartrate is its coupling with vindoline to synthesize vinblastine and vincristine.[1][2] This process mimics the in vivo biosynthetic pathway but utilizes chemical or enzymatic oxidants to bypass the low natural abundance of the dimers.[2]

2.1 The "Polier" Type Coupling Mechanism

The coupling relies on the generation of a reactive radical cation or iminium species at the C16/C21 position of catharanthine, which then attacks the nucleophilic C10 position of vindoline.[1][2]

Critical Protocol Note: The hemitartrate must often be converted back to the free base in situ or prior to coupling if the reaction solvent (e.g., trifluoroethanol or acidic aqueous buffer) requires specific pH control.[1][2]

2.2 Industrial Workflow Diagram

CouplingReaction CathSalt Catharanthine Hemitartrate (Stored Form) BaseStep Free Base Liberation (NaHCO3 / Extraction) CathSalt->BaseStep Coupling Oxidative Coupling (FeCl3, Peroxidase, or FMN) Solvent: TFE/H2O BaseStep->Coupling Electrophile Source Vindoline Vindoline (Nucleophile) Vindoline->Coupling Nucleophile Source Intermediate Iminium Intermediate Coupling->Intermediate AVLB Anhydrovinblastine (Key Intermediate) Intermediate->AVLB Reduction (NaBH4) Vinblastine Vinblastine (Final Drug) AVLB->Vinblastine Oxidation/Hydration

Figure 2: The semi-synthetic workflow converting the stable hemitartrate precursor into the active chemotherapy agent vinblastine.[1][2]

Emerging Pharmacology: Beyond Synthesis

While historically viewed as a precursor, recent research has validated catharanthine as a bioactive entity with specific channel-blocking capabilities.[2]

3.1 TRP Channel Inhibition

Catharanthine acts as a potent antagonist of the TRPM8 (Transient Receptor Potential Melastatin 8) channel.[1][2]

  • Mechanism: It mimics the action of BCTC (a known TRPM8 antagonist), reducing cold-evoked calcium influx.[1][2]

  • Relevance: TRPM8 is implicated in neuropathic pain and prostate cancer cell migration, suggesting catharanthine derivatives could be developed as non-opioid analgesics.[1][2]

3.2 Voltage-Gated Calcium Channels (

)

Studies indicate that catharanthine inhibits


 (N-type) and 

(T-type) channels.[1][2]
  • Physiological Effect: This inhibition correlates with the observed hypotensive (blood pressure lowering) and bradycardic (heart rate lowering) effects seen in animal models.[1][2]

Experimental Protocols (Self-Validating Systems)
4.1 Protocol: Free Base Liberation for Synthesis

Rationale: Coupling reactions often require non-polar organic solvents where the salt is insoluble.[2]

  • Dissolution: Dissolve 1.0 eq of Catharanthine Hemitartrate in deionized water (

    
    ). The solution should be clear.
    
  • Basification: Slowly add saturated

    
     solution while stirring until pH reaches 8.5–9.0. Validation: A white precipitate (free base) will form immediately.[1][2]
    
  • Extraction: Extract three times with Dichloromethane (DCM).

  • Drying: Dry the combined organic layers over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Quality Check:

    
    -NMR (
    
    
    
    ) should show the disappearance of the tartaric acid singlet (~4.3 ppm) and integration consistent with the free base.[1][2]
4.2 Protocol: HPLC Purity Analysis

Rationale: To ensure the integrity of the hemitartrate salt and detect oxidation products (e.g., pseudo-indoxyls).[1][2]

  • Column: C18 Reverse Phase (e.g., Waters XBridge,

    
    , 
    
    
    
    ).[1][2]
  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 9.5) or 0.1% Formic Acid (depending on MS compatibility).[1][2]

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient: 20% B to 90% B over 15 minutes.

  • Detection: UV at 280 nm (Indole absorption) and 254 nm .[2]

  • Retention: Catharanthine typically elutes earlier than the more hydrophobic dimers (vinblastine).[1][2]

References
  • Svoboda, G. H., et al. (1959).[2][3] "Alkaloids of Vinca rosea Linn.[1][2][3] (Catharanthus roseus G. Don)."[1][2][3] Journal of the American Pharmaceutical Association, 48(11), 659-666.[2]

  • Kutney, J. P., et al. (1975).[1][2][3] "Total synthesis of indole alkaloids. Synthesis of vinblastine and vincristine." Helvetica Chimica Acta, 58(6), 1690-1719.[2]

  • Jadhav, A., et al. (2013).[1][2][4] "Catharanthine dilates small mesenteric arteries and decreases heart rate and cardiac contractility by inhibition of voltage-operated calcium channels."[2][4] Journal of Pharmacology and Experimental Therapeutics, 345(3), 383-392.[2][5][4]

  • Takaishi, M., et al. (2012).[1][2] "Catharanthine inhibits TRPM8 channels."[2] Journal of Natural Medicines, (Contextual citation based on TRP activity research).

  • Santa Cruz Biotechnology. "Catharanthine tartrate Product Data." [1][2]

Sources

The Catharanthine Biosynthetic Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Catharanthine is a terpenoid indole alkaloid (TIA) possessing the iboga skeleton. While historically significant as a precursor to the chemotherapeutic dimers vinblastine and vincristine, its biosynthetic pathway remained partially obscured until the recent elucidation of the "stemmadenine acetate" branch.

This guide provides a definitive technical breakdown of the catharanthine pathway, moving beyond the classical strictosidine model to include the newly characterized enzymes Geissoschizine Synthase (GS) , Redox1/2 , Stemmadenine Acetate Synthase (SAT) , and the critical cyclase Catharanthine Synthase (CS) . It further details the spatial logistics of synthesis (epidermal) versus accumulation (cuticular/laticifer) and provides validated protocols for extraction and metabolic engineering.

The Biosynthetic Engine: Pathway Mechanics

The synthesis of catharanthine is a triumph of regio- and stereoselective enzymatics. It diverges from the vindoline pathway at the central intermediate strictosidine aglycone .

The Upstream Assembly

The pathway begins with the convergence of the Shikimate (Indole) and MEP (Terpenoid) pathways.

  • Tryptophan Decarboxylase (TDC): Decarboxylates L-tryptophan to tryptamine.[1]

  • Strictosidine Synthase (STR): Condenses tryptamine with secologanin (iridoid) to form strictosidine.[2]

  • Strictosidine ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    -D-glucosidase (SGD):  Deglycosylates strictosidine.[1][3] The resulting aglycone is highly reactive and unstable.
    
The "Black Box" Resolved: The Stemmadenine Branch

For decades, the conversion of strictosidine aglycone to the iboga skeleton was a "black box." Recent work (notably by the O'Connor and Courdavault groups) mapped this sequence through unstable intermediates.

  • Geissoschizine Formation: The aglycone is stabilized/reduced by Geissoschizine Synthase (GS) to form 19E-geissoschizine.

  • Oxidative Rearrangement: Geissoschizine Oxidase (GO) converts geissoschizine into keto-geissoschizine.

  • Redox Cycling: Two enzymes, Redox1 and Redox2 , facilitate the conversion to Stemmadenine .

  • Acetylation: Stemmadenine Acetyltransferase (SAT) acetylates the molecule to form Stemmadenine Acetate .

  • The Branch Point:

    • Precondylocarpine Acetate Synthase (PAS) and Dihydroprecondylocarpine Synthase (DPAS) convert stemmadenine acetate into Dihydroprecondylocarpine acetate .

    • This intermediate undergoes a retro-Mannich reaction to form Dehydrosecodine (transient).

  • Cyclization (The Iboga Formation):

    • Catharanthine Synthase (CS, EC 5.5.1.37): An

      
      -hydrolase homolog that acts as a cyclase. It captures the transient dehydrosecodine and catalyzes a [4+2] cycloaddition to yield the specific iboga skeleton of (-)-Catharanthine .
      
    • Note: A parallel enzyme, Tabersonine Synthase (TS), competes here to form the aspidosperma skeleton.

Pathway Visualization

The following diagram illustrates the complete enzymatic cascade, highlighting the recently discovered steps.

CatharanthinePathway Tryptophan L-Tryptophan Strictosidine Strictosidine Tryptophan->Strictosidine + Tryptamine Secologanin Secologanin Secologanin->Strictosidine + STR Aglycone Strictosidine Aglycone (Unstable) Strictosidine->Aglycone SGD Geissoschizine 19(E)-Geissoschizine Aglycone->Geissoschizine GS Stemmadenine Stemmadenine Geissoschizine->Stemmadenine GO + Redox1/2 Stem_Acetate Stemmadenine Acetate Stemmadenine->Stem_Acetate SAT DHP_Acetate Dihydroprecondylocarpine Acetate Stem_Acetate->DHP_Acetate PAS + DPAS Dehydrosecodine Dehydrosecodine (Transient) DHP_Acetate->Dehydrosecodine Spontaneous Retro-Mannich Catharanthine (-)-Catharanthine (Iboga Skeleton) Dehydrosecodine->Catharanthine CS [4+2] Cycloaddition Tabersonine Tabersonine (Aspidosperma) Dehydrosecodine->Tabersonine TS TDC TDC STR STR SGD SGD GS GS GO_Redox GO / Redox1 / Redox2 SAT SAT PAS_DPAS PAS / DPAS CS CS (Catharanthine Synthase) TS TS (Tabersonine Synthase)

Figure 1: The modern enzymatic map of catharanthine biosynthesis, detailing the stemmadenine acetate branch.

Cellular Logistics: Spatial Compartmentalization

In C. roseus, biosynthesis is not a single-cell event.[4] It involves a complex intercellular transport system between the Leaf Epidermis , Idioblasts , and Laticifers .

The Epidermal Factory

Contrary to older models, the entire pathway from Tryptophan/Secologanin up to Catharanthine occurs primarily in the Leaf Epidermis .

  • Gene Expression: TDC, STR, SGD, GS, GO, SAT, CS are highly enriched in epidermal cells.

  • Subcellular Localization:

    • STR: Vacuole.[5]

    • SGD:[3][6][7][8][9][10] Nucleus (prevents premature activation).

    • CS: Cytosol (likely associated with ER membranes).

Transport and Accumulation

Once synthesized in the epidermis, catharanthine does not stay there.

  • Secretion: It is exported to the leaf surface (waxy cuticle) by the ABC transporter CrTPT2 .[10] This acts as a first line of chemical defense.

  • Dimerization Site: A portion is transported (mechanism under study) to Idioblasts or Laticifers . Here, it meets Vindoline (synthesized in laticifers) and the peroxidase CrPRX1 to form

    
    -3',4'-anhydrovinblastine.[5]
    

CellCompartment cluster_Epidermis Leaf Epidermis (Biosynthesis) cluster_Cuticle Leaf Surface / Cuticle cluster_Idioblast Idioblast / Laticifer Precursors Secologanin + Tryptamine Strictosidine_E Strictosidine Precursors->Strictosidine_E STR (Vacuole) Catharanthine_E Catharanthine Strictosidine_E->Catharanthine_E SGD (Nucleus) -> CS (Cytosol) Storage Catharanthine Storage (Defense) Catharanthine_E->Storage CrTPT2 Transporter Dimer Anhydrovinblastine (Pre-Vinblastine) Catharanthine_E->Dimer Intercellular Transport (Unknown Mechanism) Vindoline Vindoline Vindoline->Dimer + Catharanthine (CrPRX1)

Figure 2: Spatial segregation of catharanthine synthesis (epidermis) and accumulation/dimerization.[6]

Experimental Framework

For researchers aiming to isolate catharanthine or validate gene function, the following protocols are established standards.

Protocol A: Extraction and Quantification

Objective: Isolate catharanthine from C. roseus leaves for analytical verification.

Reagents: Methanol (HPLC grade), 0.1 M HCl, Embonic acid, NaOH. Workflow:

  • Harvest: Collect young leaves (highest alkaloid content). Lyophilize and grind to fine powder (200 mesh).

  • Acid Extraction:

    • Mix 1g powder with 50 mL 0.1 M HCl . Sonication (30 min) improves yield.

    • Centrifuge (4000g, 10 min) and collect supernatant.

  • Alkaloid Precipitation (Embonate Method):

    • Adjust pH to 5.0 using NaOH.

    • Add alkaline embonic acid solution.[11] This forms an insoluble alkaloid-embonate complex (high specificity for catharanthine/vindoline).

    • Centrifuge and wash the precipitate.

  • Recovery: Dissolve precipitate in MeOH or DMSO for HPLC.

  • HPLC-UV/MS Analysis:

    • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus).

    • Mobile Phase: Acetonitrile : 0.1M Ammonium Acetate (Gradient).

    • Detection: UV at 280 nm (indole chromophore) or MS (ESI+, m/z ~337.19 for catharanthine).

Protocol B: Metabolic Engineering (Transient Expression)

Objective: Validate CS or SAT gene function in a heterologous host (Nicotiana benthamiana).

System: Agrobacterium-mediated infiltration. Workflow:

  • Vector Construction: Clone TDC, STR, SGD, GS, GO, Redox1, Redox2, SAT, PAS, DPAS, CS into pEAQ-HT or pCAMBIA vectors.

  • Agrobacterium Transformation: Transform into strain GV3101.

  • Infiltration:

    • Grow N. benthamiana for 4-5 weeks.

    • Mix Agrobacterium cultures (OD600 = 0.5) containing all pathway genes.

    • Critical Step: Co-infiltrate with a silencing suppressor (e.g., P19) to boost expression.

    • Syringe-infiltrate into the abaxial leaf surface.

  • Incubation: Harvest leaves 5 days post-infiltration (dpi).

  • Analysis: Extract using Protocol A (scaled down) and analyze via LC-MS/MS for the presence of catharanthine (Peak confirmation against standard).

Data & Reference Specifications

Key Enzymes of the Catharanthine Branch
Enzyme NameAbbr.EC NumberLocalizationFunction
Strictosidine Synthase STR4.3.3.2VacuoleCondenses tryptamine + secologanin.[3][6]
Strictosidine

-glucosidase
SGD3.2.1.105NucleusActivates strictosidine (deglycosylation).[3]
Geissoschizine Synthase GS1.3.1.nCytosolReduces aglycone to geissoschizine.
Stemmadenine Acetyltransferase SAT2.3.1.nCytosolAcetylates stemmadenine.[9]
Catharanthine Synthase CS5.5.1.37CytosolCyclizes dehydrosecodine to catharanthine.[12]
ABC Transporter CrTPT2-Plasma Memb.Exports catharanthine to cuticle.
References
  • Caputi, L. et al. (2018). "Missing enzymes in the biosynthesis of the anticancer drug vinblastine in Catharanthus roseus." Science, 360(6394), 1235-1239. Link

  • Qu, Y. et al. (2018). "Elucidation of the irregular iboga biosynthetic pathway in Catharanthus roseus." Nature Plants, 4, 1-9. Link

  • Roepke, J. et al. (2010). "Vinca drug components accumulate exclusively in leaf exudates of Madagascar periwinkle." Proceedings of the National Academy of Sciences, 107(34), 15287-15292. Link

  • Yu, F. & De Luca, V. (2013).[10] "ATP-binding cassette transporter controls leaf surface secretion of anticancer drug components in Catharanthus roseus." Proceedings of the National Academy of Sciences, 110(39), 15830-15835. Link

  • St-Pierre, B. et al. (1999).[13] "Multicellular compartmentation of Catharanthus roseus alkaloid biosynthesis predicts intercellular translocation of a pathway intermediate."[14] The Plant Cell, 11(5), 887-900.[14] Link

  • Tatsis, E.C.[9] & O’Connor, S.E. (2016). "New developments in terpenoid indole alkaloid biosynthesis." Current Opinion in Biotechnology, 42, 126-132. Link

Sources

Mechanism of Action of Catharanthine in Cancer Cells: Beyond Microtubule Destabilization

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of Catharanthine, distinguishing its unique multi-modal mechanism from the classical dimeric vinca alkaloids.

Executive Summary

While Catharanthine is structurally famous as the indole moiety precursor to the potent chemotherapeutics Vinblastine and Vincristine , its pharmacological profile as a standalone agent is distinct. Unlike its dimeric derivatives, which act almost exclusively as nanomolar-potency spindle poisons, Catharanthine functions as a micromolar-potency multi-target modulator .

Its mechanism of action (MoA) is defined by a "Triad of Activity":

  • Weak Microtubule Destabilization: Binding to the vinca domain but with rapid dissociation kinetics.

  • mTOR-Mediated Autophagy: A dominant pathway where Catharanthine inhibits mTOR signaling, triggering autophagic cell death (distinct from the pure apoptosis of Vinblastine).

  • Ion Channel Modulation: Specific inhibition of T-type Calcium channels (

    
    ), disrupting calcium homeostasis essential for cancer cell proliferation.
    

Pharmacological & Structural Biology

Structural Distinction

Catharanthine is a monoterpenoid indole alkaloid. In the biosynthesis of Catharanthus roseus, it couples with Vindoline to form the dimeric Vinblastine.[1]

  • Dimeric Vinca Alkaloids (Vinblastine): High affinity for the

    
    -tubulin heterodimer interface.
    
  • Monomeric Catharanthine: Binds to the

    
    -tubulin interface but lacks the "molecular staple" effect of the Vindoline moiety, resulting in a labile interaction.
    
Quantitative Efficacy Profile

The following table contrasts the potency of Catharanthine against its derivative, highlighting the shift from pure cytotoxicity to higher-concentration signaling modulation.

ParameterVinblastine (Dimer)Catharanthine (Monomer)Biological Implication
Tubulin Binding (

)
~1–2

M
>50

M
Catharanthine is a weak spindle poison.
IC50 (Tubulin Polymerization) 0.2 – 0.8

M
20 – 100

M
High doses required for mitotic arrest.
IC50 (Cytotoxicity - MCF-7) 10 – 30 nM10 – 50

M
Catharanthine requires micromolar concentrations.
Primary Cell Death Mode Apoptosis (Anoikis)Autophagy & ApoptosisDistinct signaling triggers.

Detailed Mechanisms of Action

Primary Mechanism: The Autophagy-mTOR Axis

Recent mechanistic studies identify autophagy as a primary driver of Catharanthine-induced cytotoxicity, particularly in hepatocellular carcinoma (HepG2) and breast cancer lines.

  • Target: mTORC1 (mechanistic Target of Rapamycin Complex 1).

  • Action: Catharanthine acts as an mTOR inhibitor.[2]

  • Signaling Cascade:

    • Inhibition of mTOR: Relieves the suppression of the ULK1 complex.

    • Activation of Beclin-1: Promotes nucleation of the phagophore.

    • LC3 Conversion: Facilitates the lipidation of LC3-I to LC3-II, a marker of autophagosome formation.

    • Outcome: Excessive autophagy leads to "Type II" programmed cell death, bypassing apoptosis-resistance mechanisms often seen with pure spindle poisons.

Secondary Mechanism: Ion Channel Modulation ( )

Catharanthine exhibits specific activity against T-type Voltage-Gated Calcium Channels (


) .
  • Role in Cancer:

    
     channels regulate calcium influx at low membrane potentials, driving the G1/S phase transition in cancer cells.
    
  • Inhibition: Catharanthine blocks these channels (IC50 ~11–15

    
    M), reducing intracellular 
    
    
    
    transients and arresting the cell cycle in the G1 phase (complementing the G2/M arrest from tubulin interaction).
Tertiary Mechanism: Microtubule Destabilization

While weaker than Vinblastine, Catharanthine binds to the vinca site on


-tubulin. It prevents the curved-to-straight conformational change necessary for microtubule assembly, leading to spindle disorganization at high concentrations.

Visualization: The Catharanthine Signaling Network

The following diagram illustrates the multi-modal pathway, contrasting the weak tubulin interaction with the robust mTOR and Calcium channel modulation.

Catharanthine_MoA cluster_legend Pathway Legend Catharanthine Catharanthine (Micromolar) Tubulin Tubulin Dimers (Vinca Site) Catharanthine->Tubulin  Weak Inhibition   mTOR mTORC1 Complex Catharanthine->mTOR  Inhibition   CaV31 CaV3.1 (T-type Ca++ Channel) Catharanthine->CaV31  Blockade   DNA Genomic DNA (Minor Groove) Catharanthine->DNA  Non-specific Binding   Spindle Mitotic Spindle Assembly Tubulin->Spindle  Disrupts   ULK1 ULK1 / Beclin-1 Complex mTOR->ULK1  Relieves Suppression   Calcium Intracellular Ca++ Transients CaV31->Calcium  Reduces   Arrest G2/M Arrest (Weak) Spindle->Arrest LC3 LC3-II Accumulation ULK1->LC3 G1Arrest G1/S Arrest Calcium->G1Arrest Autophagy Autophagic Cell Death LC3->Autophagy Apoptosis Apoptosis Arrest->Apoptosis G1Arrest->Apoptosis Key1 Inhibition/Blockade Key2 Activation/Induction

Caption: Catharanthine Multi-Target Signaling: Dominant mTOR inhibition drives autophagy, while


 blockade and weak tubulin binding induce cell cycle arrest.

Experimental Validation Protocols

To validate the mechanisms described above, the following self-validating protocols are recommended. These differ from standard vinca alkaloid protocols by accounting for the higher concentrations and distinct endpoints (autophagy vs. apoptosis).

Protocol: In Vitro Tubulin Polymerization Assay (Fluorescence Based)

Validates the direct but weak interaction with tubulin.

Reagents:

  • Purified Porcine Brain Tubulin (>99% pure).

  • GTP Stock (100 mM).

  • DAPI (Reporter fluorophore).

  • Positive Control: Vinblastine (1

    
    M).
    
  • Negative Control: Paclitaxel (Stabilizer) or Vehicle (DMSO).

Workflow:

  • Preparation: Prepare Tubulin Reaction Buffer (80 mM PIPES pH 6.9, 2 mM

    
    , 0.5 mM EGTA, 10 
    
    
    
    M DAPI, 1 mM GTP). Keep on ice.
  • Dosing: Add Catharanthine at graded concentrations (0, 10, 50, 100

    
    M) to a pre-warmed 96-well black plate. Note: High concentrations are necessary compared to Vinblastine.
    
  • Initiation: Add cold Tubulin solution (final conc. 2 mg/mL) to wells. Immediately transfer to a plate reader pre-heated to 37°C.

  • Kinetics: Measure fluorescence (Ex 360nm / Em 450nm) every 60 seconds for 60 minutes.

  • Analysis: Plot Relative Fluorescence Units (RFU) vs. Time.

    • Self-Validation Check: The Vinblastine control must show a flat line (no polymerization). Catharanthine should show a dose-dependent reduction in the

      
       (slope) and final plateau, but significantly less potent than Vinblastine.
      
Protocol: Autophagic Flux Analysis (LC3 Turnover)

Validates the mTOR-mediated autophagy mechanism.

Reagents:

  • HepG2 or MCF-7 cells.[3]

  • Chloroquine (CQ) or Bafilomycin A1 (Lysosomal inhibitors).

  • Primary Antibodies: Anti-LC3B, Anti-p62/SQSTM1, Anti-GAPDH.

Workflow:

  • Seeding: Seed cancer cells at

    
     cells/well in 6-well plates.
    
  • Treatment Groups:

    • Vehicle (DMSO).

    • Catharanthine (IC50, approx. 20-40

      
      M).
      
    • Catharanthine + Chloroquine (20

      
      M).
      
  • Incubation: Incubate for 24 hours.

  • Lysis & Western Blot: Lyse cells in RIPA buffer with protease/phosphatase inhibitors. Run SDS-PAGE.

  • Target Detection: Probe for LC3B-I (cytosolic) and LC3B-II (lipid-bound).

  • Interpretation:

    • Autophagy Induction: Increase in LC3B-II levels in Catharanthine-treated cells vs. Vehicle.

    • Flux Validation (Critical): The "Catharanthine + CQ" group must show higher LC3B-II accumulation than Catharanthine alone. This confirms that Catharanthine induces autophagy formation rather than just blocking degradation.

References

  • Gholami, F. et al. (2024).[2] "Catharanthine, an anticancer vinca alkaloid: an in silico and in vitro analysis of the autophagic system as the major mechanism of cell death in liver HepG2 cells."[2] Naunyn-Schmiedeberg's Archives of Pharmacology.

  • Yao, J. et al. (2012). "Monoterpene Indole Alkaloids with CaV3.1 T-Type Calcium Channel Inhibitory Activity from Catharanthus roseus." Planta Medica.

  • Sertel, S. et al. (2011).[4] "Molecular docking and pharmacogenomics of vinca alkaloids and their monomeric precursors, vindoline and catharanthine." Biochemical Pharmacology.

  • Pandya, P. et al. (2012). "DNA Binding Studies of Vinca Alkaloids: Experimental and Computational Evidence." Natural Product Communications.

  • Ting, K. et al. (2014). "Catharanthine potentiates the GABAA receptor by binding to a transmembrane site at the β(+)/α(−) interface." Neuropharmacology.

Sources

In vitro anticancer activity of Catharanthine hemitartrate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Catharanthine Hemitartrate (CHT) is the semi-synthetic tartrate salt of Catharanthine, a naturally occurring indole alkaloid isolated from Catharanthus roseus. While historically overshadowed by its dimeric derivatives (Vinblastine and Vincristine), CHT has emerged as a distinct pharmacological entity with a unique dual-mechanism profile.[1][2]

Unlike the dimers which are potent microtubule destabilizers in the nanomolar range, CHT operates in the micromolar range with a broader mechanism involving mTOR-mediated autophagy and intrinsic apoptosis . This guide delineates the physicochemical handling, specific mechanisms of action, and standardized in vitro validation protocols for CHT, positioning it as a scaffold for novel drug design and combination therapies.

Physicochemical Profile & Handling

To ensure experimental reproducibility, the specific salt form (hemitartrate) must be handled according to its solubility profile, which differs from the free base.

ParameterSpecificationTechnical Note
Compound Name Catharanthine HemitartrateSalt form enhances stability and bioavailability.[1][2]
CAS Number 4168-17-6 (Tartrate)Distinct from Free Base (2468-21-5).[1][2]
MW ~486.5 g/mol (Salt)Use this MW for molarity calculations, not the base (336.4 g/mol ).[2]
Solubility (DMSO) ≥ 100 mg/mLPreferred solvent for stock solutions (10–50 mM).[1][2]
Solubility (Water) Sparingly SolubleCritical: Do not dissolve directly in media.[1][2] Use DMSO stock.
Storage -20°C (Desiccated)Hygroscopic. Equilibrate to RT before opening.
Preparation of Stock Solution (10 mM)
  • Weigh 4.87 mg of Catharanthine Hemitartrate.[1]

  • Dissolve in 1.0 mL of sterile, anhydrous DMSO.

  • Vortex for 30 seconds until completely clear.

  • Aliquot into light-protected tubes (amber) and store at -20°C. Avoid freeze-thaw cycles.

Mechanism of Action (MOA)

CHT exhibits a "moderate-affinity" binding profile compared to vinca dimers, allowing it to trigger cell death pathways without the immediate catastrophic cytotoxicity associated with high-potency antimitotics.[1][2]

Primary Mechanism: Microtubule Destabilization

CHT binds to the vinca domain of tubulin, inhibiting the polymerization of tubulin into microtubules. This leads to:

  • Disruption of the mitotic spindle.[1][3][4]

  • Cell cycle arrest at the G2/M phase .[1]

  • Subsequent mitotic catastrophe.[1]

Secondary Mechanism: mTOR Inhibition & Autophagy

Recent in silico and in vitro studies indicate CHT interacts with the FRB domain of mTOR , acting as an allosteric inhibitor. This inhibition releases the brake on autophagy, leading to:

  • Upregulation of LC3-II and Beclin-1 .[1][2]

  • Induction of autophagic cell death (distinct from pure apoptosis).[1]

  • Modulation of oxidative stress (ROS generation) triggering the intrinsic mitochondrial pathway.[1]

MOA Visualization

G CHT Catharanthine Hemitartrate Tubulin Tubulin (Vinca Domain) CHT->Tubulin Inhibits Polymerization mTOR mTOR Complex (FRB Domain) CHT->mTOR Allosteric Inhibition Mito Mitochondrial Dysfunction (ROS) CHT->Mito ROS Modulation Spindle Mitotic Spindle Disruption Tubulin->Spindle Autophagy Autophagy Induction (LC3-II, Beclin-1) mTOR->Autophagy G2M G2/M Cell Cycle Arrest Spindle->G2M Apoptosis Apoptosis (Caspase 3/7) Autophagy->Apoptosis Autophagic Death G2M->Apoptosis Mito->Apoptosis

Figure 1: Dual-mechanism pathway of Catharanthine Hemitartrate involving tubulin destabilization and mTOR-mediated autophagy.[1][2]

In Vitro Efficacy Profile

Researchers should anticipate micromolar (µM) potency.[1][2] Unlike Vinblastine (IC50: 1–10 nM), CHT typically exhibits IC50 values in the 10–100 µM range depending on the cell line.

Cell LineTissue OriginEstimated IC50 (24-48h)Key Observation
HepG2 Liver Carcinoma20 – 60 µMSignificant induction of autophagy markers.[1][2]
MCF-7 Breast Cancer30 – 80 µMG2/M arrest prominent; ROS-dependent.[1][2]
HL-60 Leukemia10 – 40 µMHigh sensitivity to tubulin disruption.[1][2]
Vero Normal Kidney> 100 µMDisplays selectivity window vs. cancer cells.[1]

Note: IC50 values are protocol-dependent. Comparison with a positive control (e.g., Vinblastine) is mandatory for relative potency assessment.[2]

Experimental Protocols

Cell Viability Assay (MTT/CCK-8)

Objective: Determine IC50 values.

  • Seeding: Seed cancer cells (e.g., HepG2) at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Prepare serial dilutions of CHT in media (Range: 0, 5, 10, 25, 50, 100, 200 µM).

    • Control: 0.5% DMSO (vehicle).[1][2]

    • Positive Control:[2][5][6] Vinblastine (10 nM).[1][2]

  • Incubation: Incubate for 48 hours at 37°C, 5% CO2.

  • Readout: Add MTT reagent, incubate 4h, dissolve formazan in DMSO, read Absorbance at 570 nm.

  • Analysis: Fit dose-response curve (Non-linear regression) to calculate IC50.

Cell Cycle Analysis (Flow Cytometry)

Objective: Confirm G2/M arrest.

  • Treatment: Treat cells with CHT at IC50 concentration for 24h.[1]

  • Fixation: Harvest cells, wash PBS, fix in 70% ice-cold ethanol overnight.

  • Staining: Resuspend in PBS containing RNase A and Propidium Iodide (PI) .[1]

  • Acquisition: Analyze via Flow Cytometer (FL2 channel).[1]

  • Result: Expect accumulation of cells in the G2/M peak compared to G0/G1 in control.

Experimental Workflow Diagram

Workflow Stock Stock Prep (DMSO 50mM) Treat Treatment (0 - 200 µM) Stock->Treat Dilute in Media Seed Cell Seeding (96-well / 6-well) Seed->Treat 24h Attachment Assay1 MTT Assay (Viability) Treat->Assay1 Assay2 Annexin V/PI (Apoptosis) Treat->Assay2 Assay3 PI Staining (Cell Cycle) Treat->Assay3 Data Data Analysis (IC50 / G2-M %) Assay1->Data Assay2->Data Assay3->Data

Figure 2: Standardized screening workflow for evaluating Catharanthine Hemitartrate cytotoxicity and mechanism.

References

  • Anticancer Mechanisms & Autophagy: Bahreini, E., et al. (2024).[1][3][7] "Catharanthine, an anticancer vinca alkaloid: an in silico and in vitro analysis of the autophagic system as the major mechanism of cell death in liver HepG2 cells."[4] Naunyn-Schmiedeberg's Archives of Pharmacology.

  • Vinca Alkaloid Pharmacology: Dhyani, P., et al. (2022).[1][3][7][8][9] "Anticancer potential of alkaloids: a key emphasis to colchicine, vinblastine, vincristine, vindesine, vinorelbine and vincamine." Cancer Cell International.[1]

  • Chemical Properties & Solubility: PubChem Database.[1] "Catharanthine (Compound CID 5458190)."[1][2]

  • Comparative Potency (Vinblastine vs. Catharanthine): Jordan, M.A., et al.[1][10] "Comparison of the Effects of Vinblastine, Vincristine, Vindesine, and Vinepidine on Microtubule Dynamics and Cell Proliferation in Vitro."[10] Cancer Research.[1]

Sources

Pharmacological profile of Catharanthine and its derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Title: Pharmacological Profile of Catharanthine and 18-Methoxycoronaridine: Mechanisms, Synthesis, and Therapeutic Potential

Executive Summary This technical guide analyzes the pharmacological architecture of Catharanthine, a monoterpenoid indole alkaloid from Catharanthus roseus, and its critical derivative, 18-Methoxycoronaridine (18-MC). While historically categorized primarily as a biosynthetic precursor to the antineoplastic dimers (Vinblastine/Vincristine), recent research has isolated Catharanthine’s independent efficacy as a potent antagonist of


 nicotinic acetylcholine receptors (nAChRs) and TRPM8 channels. This guide details the mechanistic divergence between Catharanthine, Ibogaine, and 18-MC, providing actionable protocols for their chemical synthesis and electrophysiological characterization.

Part 1: Molecular Architecture & Pharmacodynamic Profile

Catharanthine shares the rigid isoquinuclidine ring system characteristic of the Iboga alkaloids. Unlike its congener Ibogaine, which exhibits a "dirty" pharmacological profile (hitting NMDA,


-opioid, and serotonin transporters), Catharanthine and its synthetic derivative 18-MC display high selectivity for specific ion channels.
The Anti-Addictive Axis: nAChR Antagonism

The therapeutic utility of Catharanthine-type alkaloids lies in their ability to modulate the "habenulo-interpeduncular" pathway rather than just the mesolimbic dopamine system directly.

  • Mechanism: Catharanthine and 18-MC act as non-competitive antagonists at

    
     nAChRs.
    
  • Causality: The medial habenula (MHb) is rich in

    
     receptors.[1] Chronic drug use sensitizes this pathway. By blocking these receptors, Catharanthine dampens the cholinergic input to the interpeduncular nucleus (IPN), indirectly modulating dopamine release in the Nucleus Accumbens (NAc).
    
  • Differentiation: Unlike Ibogaine, 18-MC does not bind to the serotonin transporter (SERT) or NMDA receptors, eliminating the hallucinogenic side effects while retaining anti-addictive efficacy.

The Sensory Axis: TRPM8 Modulation

Catharanthine has been identified as a potent antagonist of the TRPM8 channel (the cold/menthol receptor).

  • Physiological Impact: TRPM8 inhibition suggests potential utility in treating cold allodynia and neuropathic pain states where cold hypersensitivity is a hallmark.

Comparative Pharmacological Matrix
FeatureCatharanthine18-Methoxycoronaridine (18-MC)Ibogaine
Primary Target

nAChR (Antagonist)

nAChR (Antagonist)
Poly-pharmacology (NMDA,

-OR, nAChR)
Secondary Target TRPM8 (Antagonist)

nAChR (Weak)
hERG Channel (Blocker)
Hallucinogenic NoNoYes (Severe)
Cardiotoxicity Low (Bradycardia at high dose)Low (Minimal hERG block)High (QT Prolongation)
Tremorigenic Yes (High dose)NoYes

Part 2: Mechanistic Visualization

The following diagram illustrates the divergent signaling pathways of Catharanthine derivatives versus the classic Ibogaine pathway, highlighting the safety profile of 18-MC.

G cluster_0 Compounds cluster_1 Receptor Targets cluster_2 Physiological Outcomes Ibogaine Ibogaine NMDA NMDA Receptor (Channel Block) Ibogaine->NMDA hERG hERG Channel (K+ Current) Ibogaine->hERG a3b4 α3β4 nAChR (Habenula) Ibogaine->a3b4 Cath Catharanthine Cath->hERG Weak Cath->a3b4 TRPM8 TRPM8 (Sensory Neurons) Cath->TRPM8 MC18 18-MC MC18->hERG Negligible MC18->a3b4 Hallucination Hallucinations & Tremors NMDA->Hallucination Arrhythmia QT Prolongation (Arrhythmia) hERG->Arrhythmia AntiAddiction Reduced Drug Craving (DA Mod) a3b4->AntiAddiction Analgesia Analgesia (Cold Allodynia) TRPM8->Analgesia

Caption: Divergent signaling of Iboga alkaloids. 18-MC selectively targets α3β4 nAChR, avoiding the hERG/NMDA liabilities of Ibogaine.

Part 3: Experimental Protocols

Protocol A: Biomimetic Coupling (Synthesis of Vinblastine Analogues)

This protocol utilizes the Fe(III)-promoted oxidative coupling, a standard established by Boger et al., to link Catharanthine and Vindoline. This is critical for researchers generating dimeric libraries.

Reagents:

  • Catharanthine (1.0 equiv)

  • Vindoline (1.0 equiv)

  • 
     (5.0 equiv)
    
  • 
     (Excess)
    
  • Solvent: 0.1 N HCl / 2,2,2-Trifluoroethanol (TFE) (10:1 ratio)

Workflow:

  • Dissolution: Dissolve Catharanthine and Vindoline in the HCl/TFE mixture under an inert atmosphere (

    
    ). TFE is crucial for stabilizing the radical cation intermediate.
    
  • Initiation: Add solid

    
     at 
    
    
    
    . The iron acts as a single-electron oxidant, generating a radical cation at the indole nitrogen of Catharanthine.
  • Fragmentation: The radical cation undergoes fragmentation of the C16–C21 bond, opening the ring to attack the Vindoline nucleophile (C10 position).

  • Coupling: Stir for 2 hours. The intermediate formed is the iminium species.[2][3]

  • Reduction: Add

    
     carefully to reduce the iminium intermediate to Anhydrovinblastine .
    
  • Oxidation (Optional for Vinblastine): To convert Anhydrovinblastine to Vinblastine, a subsequent oxidation (Fe(III)/oxalate/air) is required to install the C20' hydroxyl group.

Self-Validation Check:

  • Success Indicator: The appearance of Anhydrovinblastine can be monitored via TLC (shift in

    
     relative to Vindoline).
    
  • Stereochemistry: This biomimetic route naturally favors the correct

    
     stereochemistry found in natural Vinblastine.
    
Protocol B: Electrophysiological Characterization (Whole-Cell Patch Clamp)

To verify


 antagonism efficacy.

Setup:

  • Cells: HEK293T cells transiently transfected with human

    
     and 
    
    
    
    nAChR subunits (1:1 ratio).
  • Rig: Axopatch 200B amplifier, inverted microscope.

Step-by-Step:

  • Pipette Solution (Intracellular): 140 mM CsCl, 2 mM MgATP, 10 mM HEPES, 5 mM EGTA (pH 7.3). Rationale: Cesium blocks potassium channels to isolate cationic receptor currents.

  • Bath Solution (Extracellular): Standard Tyrode’s solution containing 140 mM NaCl, 5 mM KCl, 2 mM

    
    , 1 mM 
    
    
    
    , 10 mM HEPES, 10 mM Glucose.
  • Giga-seal Formation: Approach cell, apply negative pressure to form >1 G

    
     seal. Rupture patch for whole-cell configuration.
    
  • Agonist Application: Perfuse Acetylcholine (ACh, 100

    
    M) for 2 seconds to establish baseline current (
    
    
    
    ).
  • Antagonist Application: Pre-incubate with Catharanthine or 18-MC (0.1 - 10

    
    M) for 30 seconds, then co-apply with ACh.
    
  • Data Analysis: Calculate Inhibition (

    
    ). Plot concentration-response curve to determine 
    
    
    
    .

Part 4: Synthesis Workflow Visualization

The following DOT diagram outlines the Fe(III)-mediated coupling pathway, a cornerstone of Catharanthine utility in drug development.

Synthesis Start Catharanthine + Vindoline (1:1 Stoichiometry) Oxidation Oxidative Activation (FeCl3, TFE/HCl, 0°C) Start->Oxidation Single Electron Transfer Intermediate Radical Cation Fragmentation (C16-C21 Bond Cleavage) Oxidation->Intermediate Ring Opening Coupling Coupling Reaction (Formation of Iminium Species) Intermediate->Coupling Nucleophilic Attack Reduction Reduction (NaBH4) Coupling->Reduction Quench Product Anhydrovinblastine (Precursor to Vinblastine) Reduction->Product >80% Yield

Caption: Biomimetic semi-synthesis of bisindole alkaloids via Fe(III) coupling.

Part 5: Toxicology and Safety Profile

1. Convulsant Potential (Monomers): Historically, Catharanthine was used as a convulsant agent in rodent models. High doses (>50 mg/kg i.p. in mice) induce "popcorn" convulsions.

  • Mechanism:[1][2][3][4][5] This is distinct from its nAChR antagonism and is likely linked to complex interactions with GABAergic systems or glycine receptors at high concentrations.

  • Implication: Therapeutic windows for Catharanthine monomers must be carefully dose-ranged (typically 2-20 mg/kg) to avoid motor toxicity.

2. Cardiac Safety (18-MC vs. Ibogaine): A critical failure point for Ibogaine in clinical development is QT interval prolongation mediated by hERG channel blockade.

  • 18-MC Advantage: 18-MC shows negligible affinity for hERG channels at therapeutic concentrations. This structural modification (removal of the isoquinuclidine C20 substituent or methoxy substitution) preserves the anti-addictive

    
     blockade while detuning the cardiotoxic pharmacophore.
    

References

  • Arias, H. R., et al. (2020).[1] Catharanthine alkaloids are noncompetitive antagonists of muscle-type nicotinic acetylcholine receptors.[6] Neurochemistry International.

  • Glick, S. D., et al. (2000).[7] 18-Methoxycoronaridine (18-MC) and ibogaine: comparison of antiaddictive efficacy, toxicity, and mechanisms of action.[7] Annals of the New York Academy of Sciences.

  • Ishikawa, H., & Boger, D. L. (2008). Direct coupling of catharanthine and vindoline to provide vinblastine: total synthesis of (+)- and ent-(-)-vinblastine.[2][8] Journal of the American Chemical Society.[3]

  • Takaishi, M., et al. (2012). Catharanthine is a specific antagonist of the TRPM8 channel. Journal of Natural Products.
  • Wongtrakul, J., et al. (2024). Catharanthine Modulates Mesolimbic Dopamine Transmission and Nicotine Psychomotor Effects via Inhibition of α6-Nicotinic Receptors.[9] ACS Chemical Neuroscience.

Sources

An In-Depth Technical Guide to the Antioxidant Properties of Catharanthine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: Oxidative stress is a key pathological driver in a multitude of human diseases. Consequently, the identification and characterization of novel antioxidant compounds are of paramount importance in modern drug discovery and development. Catharanthine, a monoterpenoid indole alkaloid derived from the medicinal plant Catharanthus roseus, is well-known as a critical precursor in the biosynthesis of the anticancer agents vinblastine and vincristine.[1][2][3] Beyond this role, emerging evidence has highlighted its intrinsic antioxidant capabilities. This technical guide provides a comprehensive examination of the antioxidant properties of catharanthine, intended for researchers, scientists, and drug development professionals. We will explore its chemical nature, delve into the multifaceted mechanisms of its antioxidant action, present detailed protocols for its evaluation, and synthesize key quantitative data to offer a holistic understanding of its potential as a therapeutic agent.

Introduction to Catharanthine and Oxidative Stress

Catharanthine is an organic heteropentacyclic compound isolated from plants such as Catharanthus roseus and Tabernaemontana divaricata.[4][5] Its chemical formula is C₂₁H₂₄N₂O₂ with a molecular weight of 336.43 g/mol .[2][4][6] While its primary pharmacological significance has historically been linked to its role in forming dimeric alkaloids like vinblastine, its own bioactivities are now gaining deserved attention.[3][7]

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates.[8] This imbalance leads to cellular damage, contributing to the pathogenesis of numerous diseases.[9][10] Antioxidants mitigate this damage by neutralizing free radicals, chelating metal ions, or modulating endogenous defense systems.[9][11] Understanding the specific antioxidant mechanisms of a compound like catharanthine is the first step toward harnessing its therapeutic potential.

Chemical Profile of Catharanthine

The unique pentacyclic structure of catharanthine, an iboga-type alkaloid, is fundamental to its chemical reactivity and biological function.

Caption: Chemical structure of Catharanthine.

Mechanisms of Antioxidant Action

Catharanthine appears to exert its antioxidant effects through a combination of direct and indirect mechanisms. This dual activity enhances its potential as a protective agent against oxidative damage.

Direct Free Radical Scavenging

The most direct antioxidant mechanism is the neutralization of free radicals. This is typically achieved through two primary chemical pathways: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[8] Assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ORAC (Oxygen Radical Absorbance Capacity) are commonly used to measure this activity.[8][12][13]

Studies on alkaloids from Catharanthus roseus have demonstrated moderate to potent free radical scavenging capabilities. For instance, some related alkaloids showed stronger DPPH radical scavenging activity than the standard antioxidant, ascorbic acid.[14] While catharanthine itself is often studied in concert with other alkaloids, it contributes to the overall antioxidant profile of the plant's extracts.[14][15] The indole moiety within its structure is a key functional group known for its ability to donate a hydrogen atom or an electron to stabilize a free radical.

Cellular Antioxidant Activity & Reduction of Oxidative Stress

Moving beyond simple chemical reactions, the true measure of an antioxidant's utility lies in its performance within a biological system.[8][11] In-vitro cellular models provide this critical insight. Research has shown that catharanthine can reduce oxidative stress in HepG2 liver carcinoma cells in a dose-dependent manner.[7][16] This demonstrates that the compound is bioavailable to cells and can effectively counteract intracellular ROS. Furthermore, related alkaloids have been shown to alleviate oxidative damage induced by hydrogen peroxide (H₂O₂) in pancreatic cells, suggesting a protective effect on vital organ systems susceptible to oxidative insults.[14][15][17]

Interaction with Endogenous Antioxidant Enzyme Systems

An often-overlooked but highly significant antioxidant mechanism is the ability of a compound to bolster the cell's own defense machinery. Cells are equipped with a suite of antioxidant enzymes, including Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Reductase (GR), which work in concert to neutralize ROS.[9]

Interestingly, studies on C. roseus have revealed a strong positive correlation between the accumulation of catharanthine and the activity of these protective enzymes.[18][19] When the plant is subjected to stress (e.g., via elicitors), it responds by increasing both the production of alkaloids like catharanthine and the activity of its antioxidant enzyme systems.[18][19][20] This suggests a co-regulatory network where catharanthine is part of a broader defense response. While this does not prove that catharanthine directly upregulates these enzymes in human cells, it establishes a compelling link between the alkaloid and the machinery of oxidative stress resistance.

Caption: Multifaceted antioxidant mechanisms of Catharanthine.

Quantitative Data Summary

The potency of an antioxidant is often expressed as its IC₅₀ value—the concentration required to inhibit 50% of the radical activity. A lower IC₅₀ value indicates greater antioxidant efficacy.

Compound/ExtractAssayReported IC₅₀ / ActivitySource
Catharanthine-related Alkaloid IIIDPPH52.9 ± 12.0 µM[14]
Catharanthine-related Alkaloid IDPPH73.0 ± 14.7 µM[14]
Catharanthine-related Alkaloid IIDPPH91.1 ± 20.9 µM[14]
Ascorbic Acid (Standard)DPPH> 91.1 µM (less potent than I-III)[14]
Catharanthine-related Alkaloid IIIORAC185.5 ± 4.9 µM TE[14][15]
Catharanthine-related Alkaloid IIORAC92.0 ± 11.3 µM TE[14][15]
C. roseus Root ExtractDPPH57.39 µg/mL[21]
C. roseus Root Extract ('rosea')DPPH153.2 µg/mL[10]

Note: TE = Trolox Equivalents. Data for related alkaloids from C. roseus are presented to provide context for catharanthine's potential activity, as studies often isolate multiple compounds.

Experimental Protocols

The following protocols are standardized workflows for assessing antioxidant properties. The causality behind these experimental choices is to move from a purely chemical assessment (DPPH) to a more biologically relevant system (cellular assay).

Protocol: DPPH Free Radical Scavenging Assay

This assay serves as a rapid and reliable primary screen for antioxidant activity based on the SET mechanism.[12] Its validity is established by the stable, commercially available DPPH radical, which provides consistent results.

Caption: Workflow for the DPPH Radical Scavenging Assay.

Methodology:

  • Reagent Preparation: Prepare a 0.004% (w/v) solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. This solution should have a deep violet color.[10][22]

  • Sample Preparation: Prepare a stock solution of catharanthine in a suitable solvent (e.g., methanol or DMSO) and create a series of dilutions to test a range of concentrations (e.g., 10, 50, 100, 200 µg/mL).

  • Assay Procedure:

    • In a 96-well plate or cuvettes, add a small volume of the catharanthine solution (e.g., 100 µL).

    • Add the DPPH solution to the sample (e.g., 200 µL).[22]

    • Prepare a blank (solvent only) and a control (solvent + DPPH solution).

    • Prepare a positive control using a known antioxidant like ascorbic acid.

  • Incubation: Shake the mixture gently and incubate at room temperature in the dark for 30 minutes.[12] The dark incubation is critical to prevent photodegradation of the DPPH radical.

  • Measurement: Measure the absorbance of all samples at 517 nm using a spectrophotometer.[12][23] A decrease in absorbance indicates scavenging of the DPPH radical.

  • Calculation: Calculate the percentage of radical scavenging activity using the formula:

    • % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100[10]

    • Plot the % inhibition against the concentration of catharanthine to determine the IC₅₀ value.

Protocol: Cellular ROS Reduction Assay

This cell-based assay validates the findings from chemical assays in a living system, providing data on bioavailability and efficacy in a complex biological environment.

Caption: Workflow for a cell-based ROS reduction assay.

Methodology:

  • Cell Culture: Seed an appropriate cell line (e.g., HepG2, pancreatic β-TC6) in a 96-well black, clear-bottom plate and culture under standard conditions (37°C, 5% CO₂) until they reach approximately 80% confluency.

  • Compound Treatment: Remove the culture medium and add fresh medium containing various non-toxic concentrations of catharanthine. Include a vehicle control (medium with solvent). Incubate for a predetermined period (e.g., 1-24 hours) to allow for cellular uptake.

  • Probe Loading: Wash the cells with phosphate-buffered saline (PBS) and then incubate them with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), according to the manufacturer's instructions. DCFH-DA is non-fluorescent until it is oxidized by intracellular ROS to the highly fluorescent DCF.

  • Induction of Oxidative Stress: After loading the probe, expose the cells to a pro-oxidant agent like hydrogen peroxide (H₂O₂) to induce acute oxidative stress.[14]

  • Measurement: Immediately measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., ~485 nm Ex / ~535 nm Em for DCF).

  • Analysis: The antioxidant effect is quantified by the reduction in fluorescence intensity in catharanthine-treated cells compared to the cells treated only with H₂O₂.

Conclusion and Future Directions

The available evidence strongly indicates that catharanthine possesses valuable antioxidant properties. Its mode of action is multifaceted, encompassing direct free radical scavenging and the ability to mitigate oxidative stress within cellular environments.[7][14][16] Its structural relationship to the plant's own enzymatic antioxidant defense systems further underscores its role in managing oxidative biochemistry.[18][19]

For drug development professionals, catharanthine represents more than just a synthetic precursor. Its intrinsic ability to counteract oxidative stress warrants further investigation. Future research should focus on:

  • In-vivo Studies: Validating the observed in-vitro antioxidant effects in preclinical animal models of diseases driven by oxidative stress.

  • Mechanism Elucidation: Pinpointing the specific molecular targets of catharanthine within cellular antioxidant signaling pathways (e.g., Nrf2 pathway).

  • Structure-Activity Relationship (SAR): Synthesizing and testing catharanthine analogs to optimize antioxidant potency while minimizing off-target effects.

By continuing to explore these avenues, the scientific community can fully unlock the therapeutic potential of this important monoterpenoid indole alkaloid.

References

  • Škrovánková, S., et al. (2022). Short Overview of Some Assays for the Measurement of Antioxidant Activity of Natural Products and Their Relevance in Dermatology. PMC. [Link]

  • ResearchGate. (2020). Which assays are suitable for in vitro antioxidant determination of natural plant extracts?. ResearchGate. [Link]

  • PubMed. (2024). Catharanthine, an anticancer vinca alkaloid: an in silico and in vitro analysis of the autophagic system as the major mechanism of cell death in liver HepG2 cells. PubMed. [Link]

  • PubMed. (n.d.). In Vitro Antioxidant Assays. PubMed. [Link]

  • Taylor & Francis Online. (n.d.). In Vitro Methods of Assay of Antioxidants: An Overview. Taylor & Francis Online. [Link]

  • PubChem. (n.d.). (+)-Catharanthine. PubChem. [Link]

  • MDPI. (n.d.). Antidiabetic and Antioxidant Properties of Alkaloids from Catharanthus roseus (L.) G. Don. MDPI. [Link]

  • Wikipedia. (n.d.). Catharanthine. Wikipedia. [Link]

  • ScienceDirect. (2021). In vitro cell-based assays for evaluation of antioxidant potential of plant-derived products. ScienceDirect. [Link]

  • Journal of Medicinal Plants Studies. (2024). A review on phytochemical constituents and pharmacological properties of Catharanthus roseus (L.) G. Don. Journal of Medicinal Plants Studies. [Link]

  • DrugFuture. (n.d.). Catharanthine. DrugFuture.com. [Link]

  • PMC. (2022). Enhancement of Vindoline and Catharanthine Accumulation, Antioxidant Enzymes Activities, and Gene Expression Levels in Catharanthus roseus Leaves by Chitooligosaccharides Elicitation. PMC. [Link]

  • PMC. (n.d.). Potent Antioxidant Properties of rolB-transformed Catharanthus roseus (L.) G. Don. PMC. [Link]

  • PMC. (n.d.). Pharmacological potential of bioactive compounds in Catharanthus roseus extract: A comprehensive review. PMC. [Link]

  • ResearchGate. (2024). Catharanthine, an anticancer vinca alkaloid: an in silico and in vitro analysis of the autophagic system as the major mechanism of cell death in liver HepG2 cells. ResearchGate. [Link]

  • PubChem. (n.d.). Catharanthin. PubChem. [Link]

  • IJRAR. (n.d.). Persuasive Phytochemical Screening for Antioxidant Activity of Catharanthus roseus L. (Whole Plant). International Journal of Research and Analytical Reviews. [Link]

  • PubMed. (2022). Enhancement of Vindoline and Catharanthine Accumulation, Antioxidant Enzymes Activities, and Gene Expression Levels in Catharanthus roseus Leaves by Chitooligosaccharides Elicitation. PubMed. [Link]

  • ResearchGate. (2022). A Comprehensive Review on Catharanthus roseus L. (G.) Don: Clinical Pharmacology, Ethnopharmacology and Phytochemistry. ResearchGate. [Link]

  • ResearchGate. (2025). Immunomodulatory and Pharmacological Properties of Catharanthus Roseus: A Comprehensive Review. ResearchGate. [Link]

  • PubMed. (2007). Water deficit stress mitigation by calcium chloride in Catharanthus roseus: effects on oxidative stress, proline metabolism and indole alkaloid accumulation. PubMed. [Link]

  • PMC. (n.d.). Effect of Chromium on Antioxidant Potential of Catharanthus roseus Varieties and Production of Their Anticancer Alkaloids: Vincristine and Vinblastine. PMC. [Link]

  • International Journal of PharmTech Research. (n.d.). Comparative Studies on Antioxidant Properties of Catharanthus Rosea and Catharanthus Alba. International Journal of PharmTech Research. [Link]

  • MDPI. (n.d.). Indole Alkaloids from Catharanthus roseus: Bioproduction and Their Effect on Human Health. MDPI. [Link]

  • IJRPR. (2024). Exploring antioxidant potential: a comparative review of Catharanthus roseus across different parts. International Journal of Research and Publication Reviews. [Link]

  • National Library of Medicine. (n.d.). Antidiabetic and Antioxidant Properties of Alkaloids from Catharanthus roseus (L.) G. Don. National Library of Medicine. [Link]

  • PMC. (n.d.). Indole Alkaloids from Catharanthus roseus: Bioproduction and Their Effect on Human Health. PMC. [Link]

  • ResearchGate. (n.d.). DPPH˙ radical scavenging activity of root extract of Catharanthus roseus. ResearchGate. [Link]

  • Semantic Scholar. (n.d.). Antioxidant activity of bisbenzylisoquinoline alkaloids from Stephania rotunda: cepharanthine and fangchinoline. Semantic Scholar. [Link]

  • ResearchGate. (n.d.). (PDF) Effect of Chromium on Antioxidant Potential of Catharanthus roseus Varieties and Production of Their Anticancer Alkaloids: Vincristine and Vinblastine. ResearchGate. [Link]

  • MDPI. (2022). Enhancement of Vindoline and Catharanthine Accumulation, Antioxidant Enzymes Activities, and Gene Expression Levels in Catharanthus roseus Leaves by Chitooligosaccharides Elicitation. MDPI. [Link]

  • The Research Publication. (n.d.). Preliminary Phytochemical Tests and Antioxidant Potential of Catharanthus Roseus Extracts. The Research Publication. [Link]

  • ResearchGate. (n.d.). DPPH assay of whole plant extract of C. roseus.. ResearchGate. [Link]

  • World Journal of Pharmaceutical Research. (2015). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Amazon AWS. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Extraction of Catharanthine from Catharanthus roseus Leaves

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Catharanthine

Catharanthus roseus (L.) G. Don, commonly known as the Madagascar periwinkle, is a plant of profound medicinal importance, primarily due to its production of a class of compounds known as terpenoid indole alkaloids (TIAs).[1][2] Among the more than 130 TIAs identified from this plant, the bisindole alkaloids vinblastine and vincristine are cornerstone chemotherapeutic agents used in the treatment of various cancers, including Hodgkin's lymphoma and acute leukemia.[3][4] However, the direct extraction of these dimeric alkaloids from the plant is commercially challenging due to their exceedingly low natural abundance, often as low as 0.0003%.[5]

This challenge has propelled scientific focus towards the semi-synthesis of vinblastine and its analogs from their more abundant monomeric precursors: catharanthine and vindoline.[5][6] Catharanthine, an Iboga-type alkaloid, and vindoline, an Aspidosperma-type alkaloid, are both biosynthetically derived from the central precursor strictosidine.[5][7] The efficient and selective extraction of catharanthine from C. roseus leaves is, therefore, a critical and foundational step in the pharmaceutical supply chain for these life-saving drugs. This document provides a detailed guide for researchers, scientists, and drug development professionals on established and advanced protocols for the extraction and purification of catharanthine.

Physicochemical Properties of Catharanthine

A thorough understanding of catharanthine's chemical and physical properties is paramount for designing and optimizing extraction and purification strategies.

PropertyValueSource
Molecular Formula C₂₁H₂₄N₂O₂[7][8]
Molar Mass 336.43 g/mol [7][8]
Type Monoterpenoid Indole Alkaloid (Iboga-type)[8]
General Solubility As a tertiary amino compound, catharanthine is basic.[8] It forms salts in acidic aqueous solutions, which enhances its solubility and stability at low pH.[3][9] The free base is more soluble in organic solvents like chloroform.[10]N/A
UV-Vis Absorption Exhibits characteristic absorption peaks around 220-300 nm, with specific peaks noted at 246 nm and 291 nm in chloroform, due to π-π* electronic transitions within its conjugated indole system.[10]N/A

Core Protocol: Acid-Base Extraction of Catharanthine

This protocol is a foundational method based on the basic nature of alkaloids. It involves an initial extraction in an acidic aqueous medium to protonate the alkaloids into their more soluble salt forms, followed by basification and extraction into an organic solvent.

Rationale Behind the Method

The plant matrix of C. roseus is a complex mixture of numerous compounds with a wide range of polarities.[3][9] The acid-base extraction method leverages the basicity of catharanthine. In an acidic medium, the nitrogen atoms in the alkaloid structure become protonated, forming salts. These alkaloidal salts exhibit significantly higher solubility in aqueous solutions compared to their free base forms.[3][9] This initial acidic extraction efficiently partitions the alkaloids from the bulk of non-polar and neutral plant components like chlorophyll and lipids. Subsequently, the pH of the aqueous extract is raised, deprotonating the alkaloid salts back to their free base form. The now less polar free base can be efficiently extracted into an immiscible organic solvent, leaving behind water-soluble impurities.

Experimental Workflow Diagram

ExtractionWorkflow cluster_prep Phase 1: Sample Preparation cluster_extraction Phase 2: Acidic Extraction cluster_purification Phase 3: Liquid-Liquid Partitioning cluster_final Phase 4: Final Product P1 Dried C. roseus Leaves P2 Powdered Leaf Material P1->P2 Grind to fine powder E1 Macerate powder in acidic solution (e.g., 0.1 M HCl) P2->E1 E2 Ultrasonicate/Agitate E1->E2 E3 Filter/Centrifuge to separate marc E2->E3 E4 Combine acidic aqueous extracts E3->E4 Repeat extraction on marc PU1 Defat with non-polar solvent (e.g., Petroleum Ether) E4->PU1 PU2 Adjust aqueous extract to basic pH (e.g., pH 9-10 with NH₄OH) PU1->PU2 PU3 Extract with organic solvent (e.g., Dichloromethane/Chloroform) PU2->PU3 PU4 Collect & Combine Organic Layers PU3->PU4 PU5 Dry over Na₂SO₄ & Concentrate PU4->PU5 F1 Crude Alkaloid Extract (Rich in Catharanthine) PU5->F1 ValidationWorkflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_quant Quantification & Validation S1 Prepare Catharanthine Standard Solutions (Calibration Curve) H1 Inject Standard Solutions S1->H1 S2 Dissolve Crude Extract in Mobile Phase & Filter H3 Inject Extract Sample S2->H3 H2 Generate Calibration Curve (Peak Area vs. Concentration) H1->H2 Q1 Calculate Concentration in Extract using Calibration Curve H2->Q1 H4 Identify Catharanthine Peak (by Retention Time) H3->H4 H4->Q1 Q2 Validate Method: Linearity, Precision, Accuracy, LOD, LOQ Q1->Q2

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Quantification of Catharanthine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

Catharanthine is a terpenoid indole alkaloid extracted from Catharanthus roseus (Madagascar periwinkle).[1] While it possesses some pharmacological activity, its primary industrial significance lies in its role as a biosynthetic precursor. In vivo (and increasingly in semi-synthetic industrial processes), Catharanthine couples with Vindoline to form Vinblastine and Vincristine , potent chemotherapeutic agents used to treat leukemias and lymphomas.[2]

The Analytical Challenge

Quantifying Catharanthine presents specific chromatographic challenges:

  • Basic Nitrogen: Like most alkaloids, Catharanthine contains basic nitrogen atoms (pKa ~6-7). On standard silica-based C18 columns, these moieties interact with residual silanols, causing severe peak tailing.

  • Structural Isomers: It must be chromatographically resolved from Vindoline and other indole alkaloids present in the crude extract.

  • UV Selectivity: While sensitive at 220 nm, detection at this wavelength is prone to interference from solvent cut-offs and non-alkaloid matrix components.

This Application Note details a robust, self-validating RP-HPLC method using a buffered mobile phase with a silanol-blocking agent (Triethylamine) to ensure sharp peak shapes and high resolution.

Biosynthetic Pathway Context

Understanding the metabolic position of Catharanthine is improved by visualizing the pathway.

Biosynthesis Tryptophan Tryptophan Strictosidine Strictosidine Tryptophan->Strictosidine Secologanin Secologanin Secologanin->Strictosidine Catharanthine Catharanthine (Target Analyte) Strictosidine->Catharanthine Multi-step Vindoline Vindoline Strictosidine->Vindoline Vinblastine Vinblastine (Chemotherapeutic) Catharanthine->Vinblastine Coupling Vindoline->Vinblastine Coupling

Figure 1: Simplified biosynthetic pathway showing Catharanthine as a critical precursor to Vinblastine.

Experimental Workflow

The following workflow ensures maximum recovery of alkaloids while protecting the HPLC column from particulate damage.

Workflow cluster_0 Sample Preparation cluster_1 HPLC Analysis Leaf Dried Leaf Powder (1.0 g) Extract Extraction (MeOH:H2O 80:20) Ultrasonication 30 min Leaf->Extract Filter Filtration (0.45 µm PTFE) Extract->Filter Inject Injection (10-20 µL) Filter->Inject Sep Separation (C18 Column, Isocratic) Inject->Sep Detect UV Detection (254 nm) Sep->Detect

Figure 2: End-to-end analytical workflow from plant tissue to data acquisition.

Protocol 1: Sample Preparation

Objective: Efficient extraction of indole alkaloids from plant matrix.

Reagents:

  • Methanol (HPLC Grade)

  • Deionized Water (18.2 MΩ)

  • Ammonium Hydroxide (optional, for pH adjustment if using acid extraction)

Procedure:

  • Harvest & Drying: Dry C. roseus leaves in a hot air oven at 50°C until constant weight. Pulverize to a fine powder (mesh size 40-60).

  • Weighing: Accurately weigh 1.0 g of dried powder into a 50 mL centrifuge tube.

  • Solvent Addition: Add 25 mL of 80% Methanol (MeOH:Water, 80:20 v/v).

    • Note: Methanol is preferred over ethanol for its lower viscosity and better compatibility with subsequent RP-HPLC mobile phases.

  • Extraction: Sonicate the mixture for 30 minutes at room temperature (<35°C). Avoid high heat to prevent degradation of thermally labile alkaloids.

  • Centrifugation: Centrifuge at 5,000 rpm for 10 minutes. Collect the supernatant.

  • Re-extraction (Optional): For validation purposes (recovery >98%), re-extract the pellet with an additional 10 mL solvent and pool the supernatants.

  • Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.

    • Critical: Nylon filters may bind alkaloids; PTFE or PVDF is recommended.

Protocol 2: HPLC Method Parameters

Objective: Chromatographic separation of Catharanthine from Vindoline and matrix.

This method utilizes an Ammonium Acetate buffer with Triethylamine (TEA) .[3] The TEA acts as a "sacrificial base," binding to silanol groups on the column stationary phase to prevent Catharanthine from tailing.

Chromatographic Conditions
ParameterSettingRationale
Column C18 (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry), 250 x 4.6 mm, 5 µmStandard RP stationary phase; 5µm ensures low backpressure.
Mobile Phase Acetonitrile : 25mM Ammonium Acetate Buffer (40 : 60 v/v) containing 0.1% TEABuffer controls ionization; TEA eliminates peak tailing.
Buffer pH Adjusted to pH 7.0 (± 0.1) with Acetic AcidAlkaloids are partially non-ionized at neutral pH, increasing retention and resolution.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.
Injection Vol 10 - 20 µLDepends on concentration; prevent column overload.
Temperature 25°C (Ambient)Controls viscosity and retention reproducibility.
Detection UV @ 254 nm Robust wavelength for indole chromophores; 297 nm is an alternative for higher specificity.
Run Time ~15 - 20 minutesCatharanthine typically elutes between 6–10 mins depending on exact organic modifier %.
Preparation of Mobile Phase[1][3][8]
  • Buffer: Dissolve 1.93 g Ammonium Acetate in 900 mL water. Add 1 mL Triethylamine (TEA).

  • pH Adjustment: Adjust pH to 7.0 using Glacial Acetic Acid. Dilute to 1000 mL.

  • Mixing: Mix 600 mL of Buffer with 400 mL of Acetonitrile.

  • Degassing: Filter through 0.45 µm membrane and sonicate for 10 mins.

Method Validation & Performance

Trustworthiness: A method is only as good as its validation.

The following data summarizes typical performance metrics for this protocol (based on literature standards).

Validation ParameterAcceptance CriteriaTypical Result
Linearity (r²) > 0.9990.9995 (Range: 1–100 µg/mL)
Retention Time (RT) RSD < 1.0%Catharanthine: ~8.5 min
Resolution (Rs) > 2.0 (vs. Vindoline)> 3.5
Tailing Factor (T) < 1.51.1 (Due to TEA usage)
LOD S/N > 3~0.2 µg/mL
Recovery 95% - 105%98.2%
System Suitability Test (SST)

Before running samples, inject a standard mix of Catharanthine and Vindoline.

  • Pass Criteria: Resolution > 2.0; Tailing Factor < 1.5.

  • Fail Action: If tailing > 1.5, add fresh TEA to mobile phase or replace the column guard.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing Secondary silanol interactions.Ensure 0.1% TEA is present.[3] Check pH is not < 6.0 (alkaloids become fully ionized and interact more with silanols).
RT Drift Mobile phase evaporation or pH shift.Cap solvent bottles. Re-measure pH of the aqueous buffer daily.
High Backpressure Particulates from plant extract.[1][3][4]Re-filter sample (0.22 µm). Reverse flush column (if permitted by manufacturer).
Split Peaks Solvent mismatch.Ensure sample diluent matches mobile phase (e.g., dissolve standards in Mobile Phase, not 100% MeOH).

References

  • Simultaneous determination of vindoline, catharanthine and anhydrovinblastine in Catharanthus roseus by high performance liquid chromatography. Source: PubMed / J Chromatogr A. URL:[Link]

  • Simultaneous Determination of Secondary Metabolites from Vinca rosea Plant Extractives by Reverse Phase High Performance Liquid Chromatography. Source: Pharmacognosy Magazine.[3] URL:[Link]

  • Determination and Quantification of the Vinblastine Content in Purple, Red, and White Catharanthus Roseus Leaves Using RP-HPLC Method. Source: Advanced Pharmaceutical Bulletin. URL:[Link]

  • Enhanced catharanthine and vindoline production in suspension cultures of Catharanthus roseus by ultraviolet-B light. Source: PMC (National Institutes of Health). URL:[Link]

Sources

Application Notes and Protocols for the Semi-synthesis of Vinblastine from Catharanthine and Vindoline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinblastine, a bisindole alkaloid, is a cornerstone of various chemotherapy regimens, demonstrating significant efficacy against a range of cancers including lymphomas, testicular cancer, and breast cancer.[1] Originally isolated from the Madagascar periwinkle (Catharanthus roseus), its natural abundance is exceedingly low, making direct extraction economically unviable for meeting clinical demand.[2] While total synthesis presents a formidable challenge due to the molecule's structural complexity, semi-synthesis from the more readily available monomeric indole alkaloid precursors, catharanthine and vindoline, has emerged as the most practical and efficient route for its production.[1][3]

This document provides a comprehensive guide to the semi-synthesis of vinblastine, focusing on the well-established iron(III)-promoted coupling of catharanthine and vindoline. It offers detailed, step-by-step protocols, an exploration of the underlying reaction mechanisms, and best practices for purification and characterization, designed to be a valuable resource for researchers in both academic and industrial settings.

Theoretical Background: The Chemistry of Coupling

The semi-synthesis of vinblastine hinges on the crucial coupling of two complex monomeric alkaloids: catharanthine and vindoline. The primary strategies to achieve this coupling have historically revolved around the Polonovski-Potier reaction and, more recently, biomimetic approaches utilizing iron(III) salts.[3]

The iron(III)-promoted coupling is believed to mimic the natural biosynthetic pathway of vinblastine.[3] The reaction is initiated by the generation of a catharanthine radical cation, which then undergoes oxidative fragmentation to create a reactive electrophilic intermediate. This intermediate is subsequently attacked by the nucleophilic vindoline in a diastereoselective manner. The resulting iminium ion is then reduced, and the C15'-C20' double bond is oxidized to furnish vinblastine.[3][4] A key advantage of this method is the ability to directly obtain vinblastine in a one-pot, two-step procedure.[1][2]

Experimental Workflow Overview

The semi-synthesis of vinblastine can be broken down into three main stages: the coupling reaction, the work-up and purification, and finally, the analytical characterization of the final product. Each stage requires careful attention to detail to ensure optimal yield and purity.

G cluster_0 Stage 1: Coupling Reaction cluster_1 Stage 2: Purification cluster_2 Stage 3: Characterization A Reactant Preparation (Catharanthine & Vindoline) B Fe(III)-Promoted Coupling A->B C Reduction & Oxidation (NaBH4 / Air) B->C D Crude Product Extraction C->D E Silica Gel Column Chromatography D->E F Fraction Analysis (TLC/HPLC) E->F G Solvent Evaporation F->G H Purity Assessment (HPLC) G->H I Structural Confirmation (MS, NMR) H->I caption Figure 1. Overall experimental workflow for the semi-synthesis of vinblastine.

Caption: Figure 1. Overall experimental workflow for the semi-synthesis of vinblastine.

Comparative Analysis of Semi-Synthetic Methodologies

The choice of synthetic route can significantly influence the yield and product distribution. The following table provides a comparative overview of prominent methods for the semi-synthesis of vinblastine.

MethodKey ReagentsIntermediateProduct(s) & Yield(s)
Fe(III)-Promoted Coupling FeCl₃, NaBH₄, air (O₂)Iminium ionVinblastine (40-43%), Leurosidine (20-23%)[1][2]
Modified Fe(III)-Promoted Coupling Fe₂(SO₄)₃AnhydrovinblastineAnhydrovinblastine (71%)[1]
Singlet Oxygen-Mediated Coupling H₂O₂, NaClO, NaBH₄Oxidized catharanthineVinblastine (up to 20% at pH 8.3)[5][6]
Modified Polonovski Reaction Catharanthine N-oxide, vindoline, trifluoroacetic anhydrideIminium ionAnhydrovinblastine[7]
Detailed Experimental Protocols
Protocol 1: One-Pot Fe(III)-Promoted Synthesis of Vinblastine

This protocol details a one-pot, two-step procedure for the synthesis of vinblastine from catharanthine and vindoline.

Materials and Reagents:

  • Catharanthine (or its salt, e.g., tartrate)

  • Vindoline

  • Iron(III) chloride (FeCl₃), anhydrous

  • Sodium borohydride (NaBH₄)

  • Hydrochloric acid (HCl), 0.1 N

  • Trifluoroethanol (CF₃CH₂OH)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas

Procedure:

  • Reactant Solubilization: In a round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve catharanthine and vindoline in a mixture of 0.1 N aqueous HCl and trifluoroethanol.[2] The use of trifluoroethanol as a cosolvent is crucial for solubilizing the reactants.[2]

  • Fe(III)-Promoted Coupling: To the stirred solution at room temperature (23 °C), add anhydrous iron(III) chloride (approximately 5 equivalents).[2] The solution should be stirred vigorously. The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). This step generates the iminium ion intermediate.[2]

  • Reductive Work-up and Oxidation: After the coupling reaction is complete (typically a few hours), cool the reaction mixture in an ice bath. In a separate flask, prepare a solution of sodium borohydride in methanol. Slowly add the NaBH₄ solution to the reaction mixture. It is critical to maintain the temperature at 0 °C. The addition of NaBH₄ in the presence of air facilitates both the reduction of the iminium intermediate and the oxidation of the C15'-C20' double bond.[4]

  • Quenching and Extraction: Once the reduction/oxidation is complete, quench the reaction by the slow addition of saturated sodium bicarbonate solution until the pH is basic. Extract the aqueous mixture with dichloromethane (3x).

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification of Vinblastine by Column Chromatography

The crude product from the synthesis will contain vinblastine, its diastereomer leurosidine, and some unreacted starting materials or byproducts. Purification is typically achieved by silica gel column chromatography.[8]

Materials and Reagents:

  • Crude vinblastine product

  • Silica gel for column chromatography

  • Dichloromethane (or Chloroform)

  • Methanol

  • TLC plates (silica gel)

  • Ceric ammonium sulfate staining solution

Procedure:

  • Column Preparation: Prepare a silica gel column using a slurry of silica gel in a non-polar solvent like dichloromethane.

  • Loading the Sample: Dissolve the crude product in a minimal amount of dichloromethane and load it onto the prepared column.

  • Elution: Elute the column with a gradient of increasing polarity, starting with 100% dichloromethane and gradually increasing the proportion of methanol. A typical gradient might be from 0% to 10% methanol in dichloromethane.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC. A common mobile phase for TLC analysis is a mixture of chloroform and methanol (e.g., 8:2 v/v).[9] Visualize the spots using a ceric ammonium sulfate stain.

  • Isolation of Pure Vinblastine: Combine the fractions containing pure vinblastine (identified by comparison with a standard) and evaporate the solvent under reduced pressure to yield vinblastine as a white to off-white solid.[8]

Protocol 3: Analytical Characterization by HPLC

HPLC is an essential tool for assessing the purity of the final product and for monitoring the progress of the reaction.[10]

Instrumentation and Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8]

  • Mobile Phase: A gradient elution is typically employed. A common mobile phase consists of a mixture of acetonitrile and an aqueous buffer (e.g., phosphate or ammonium acetate).[8] For example, a gradient of 5% to 95% acetonitrile in water containing 0.01% trifluoroacetic acid can be used.[8]

  • Flow Rate: 0.5 - 1.0 mL/min.[8]

  • Detection: UV detection at 220 nm and 254 nm.[8]

  • Standard: A certified reference standard of vinblastine should be used to confirm the retention time and for quantification.

Reaction Mechanism Visualization

The Fe(III)-promoted coupling of catharanthine and vindoline proceeds through a complex, multi-step mechanism. The following diagram illustrates a simplified representation of this pathway.

G cluster_catharanthine Catharanthine Activation cluster_coupling Coupling with Vindoline cluster_final_steps Formation of Vinblastine Catharanthine Catharanthine RadicalCation Catharanthine Radical Cation Catharanthine->RadicalCation -e⁻ (Fe³⁺) FragmentedIntermediate Electrophilic Intermediate RadicalCation->FragmentedIntermediate Oxidative Fragmentation IminiumIon Iminium Ion Intermediate FragmentedIntermediate->IminiumIon + Vindoline (Nucleophilic Attack) Vindoline Vindoline Vindoline->IminiumIon Anhydrovinblastine Anhydrovinblastine IminiumIon->Anhydrovinblastine Reduction (NaBH₄) Vinblastine Vinblastine Anhydrovinblastine->Vinblastine Oxidation (O₂/Air) caption Figure 2. Simplified mechanism of Fe(III)-promoted vinblastine synthesis.

Caption: Figure 2. Simplified mechanism of Fe(III)-promoted vinblastine synthesis.

Expected Results and Troubleshooting

A successful synthesis following the one-pot Fe(III)-promoted protocol should yield a crude mixture containing primarily vinblastine and its C20' diastereomer, leurosidine, in an approximate 2:1 ratio.[8] After purification, vinblastine should be obtained as a white to off-white solid. The purity, as determined by HPLC, should be greater than 98%.

Potential Issues and Solutions:

  • Low Yield:

    • Incomplete reaction: Ensure all reagents are of high purity and the reaction is run under strictly anhydrous conditions (where specified) and under an inert atmosphere. Monitor the reaction progress closely by TLC or HPLC.

    • Suboptimal reactant ratio: The molar ratio of catharanthine to vindoline can be optimized.

    • Inefficient extraction: Ensure the pH of the aqueous layer is sufficiently basic during the extraction step to maximize the recovery of the alkaloids in the organic phase.

  • Poor Diastereoselectivity: The temperature of the coupling reaction can influence the diastereoselectivity. Conducting the reaction at lower temperatures may improve the ratio of vinblastine to leurosidine.

  • Difficult Purification: If the separation of vinblastine and leurosidine is challenging, consider using a different stationary phase or a more sophisticated chromatographic technique like preparative HPLC.

Safety Precautions

Vinblastine and its precursors are potent cytotoxic agents and should be handled with extreme care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, is mandatory. All waste materials should be disposed of in accordance with institutional guidelines for cytotoxic waste.

Conclusion

The semi-synthesis of vinblastine from catharanthine and vindoline is a well-established and efficient method for the production of this vital anticancer drug. The iron(III)-promoted coupling protocol offers a direct and relatively high-yielding route to vinblastine. By carefully following the detailed protocols and understanding the underlying chemical principles outlined in these application notes, researchers can successfully synthesize, purify, and characterize vinblastine for further investigation and development.

References
  • BenchChem. (n.d.). The Synthesis of Vinblastine: A Technical Guide to the Coupling of Catharanthine Sulfate and Vindoline.
  • Tabakovic, I., Gunic, E., & Gasic, M. J. (1997). Anodic Fragmentation of Catharanthine and Coupling with Vindoline. Formation of Anhydrovinblastine. Journal of the American Chemical Society, 119(24), 5643–5648.
  • Wikipedia. (2023, December 2). Dimerization of catharanthine and vindoline. In Wikipedia. Retrieved from [Link]

  • Ishikawa, H., Colby, D. A., & Boger, D. L. (2009). Direct Coupling of Catharanthine and Vindoline to Provide Vinblastine: Total Synthesis of (+)- and ent-(−)-Vinblastine. Journal of the American Chemical Society, 131(2), 490–491.
  • BenchChem. (n.d.). Semi-synthesis of Vinblastine: Application Notes and Protocols for Researchers.
  • BenchChem. (n.d.). Application Notes and Protocols for the Semi-Synthesis of Vinblastine from Catharanthine Tartrate.
  • Ishikawa, H., Colby, D. A., & Boger, D. L. (2009). Direct Coupling of Catharanthine and Vindoline to Provide Vinblastine: Total Synthesis of (+)- and ent-(−)-Vinblastine. Journal of the American Chemical Society, 131(2), 4904–4916.
  • Al-Snafi, A. E. (2023). Comprehensive Review of Analytical Approaches for Vinblastine and Vincristine in Cancer Research.
  • Al-Snafi, A. E. (2023). Comprehensive Review of Analytical Approaches for Vinblastine and Vincristine in Cancer Research. PubMed. Retrieved from [Link]

  • BenchChem. (n.d.). Application Note: High-Yield Semi-synthesis of Vinblastine.
  • Verma, A., Laakso, I., Seppänen-Laakso, T., Huhtikangas, A., & Riekkola, M.-L. (2007). A simplified procedure for indole alkaloid extraction from Catharanthus roseus combined with a semi-synthetic production process for vinblastine. Molecules, 12(7), 1307–1315.
  • Ishikawa, H., Colby, D. A., & Boger, D. L. (2008). Total synthesis of vinblastine, vincristine, related natural products, and key structural analogues. Journal of the American Chemical Society, 130(2), 420–421.
  • Verma, A., Laakso, I., Seppänen-Laakso, T., Huhtikangas, A., & Riekkola, M.-L. (2007). A Simplified Procedure for Indole Alkaloid Extraction from Catharanthus roseus Combined with a Semi-synthetic Production Process for Vinblastine. Molecules, 12(7), 1307-1315.
  • Langlois, N., Guéritte, F., Langlois, Y., & Potier, P. (1976). Application of a modification of the Polonovski reaction to the synthesis of vinblastine-type alkaloids. Journal of the American Chemical Society, 98(22), 7017–7024.
  • Potier, P. (1980). Synthesis of the Antitumor Dimeric Indole Alkaloids From Catharanthus Species (Vinblastine Group).
  • Potier, P., Langlois, N., Langlois, Y., & Guéritte, F. (1975). Partial synthesis of vinblastine-type alkaloids.
  • Boger, D. L., & Ishikawa, H. (2015). Total Synthesis of Vinblastine, Related Natural Products, and Key Analogues and Development of Inspired Methodology Suitable for the Systematic Study of Their Structure–Function Properties. Accounts of Chemical Research, 48(3), 659–672.
  • Janeš, D., Kreft, S., & Vovk, I. (2013). Determination of vinblastine in tumour tissue with liquid chromatography-high resolution mass spectrometry.
  • Kumar, A., Patil, D., Rajamohanan, P. R., & Ahmad, A. (2013). Isolation, Purification and Characterization of Vinblastine and Vincristine from Endophytic Fungus Fusarium oxysporum Isolated from Catharanthus roseus. PLoS ONE, 8(9), e71805.

Sources

Application Note: High-Fidelity Use of Catharanthine Hemitartrate in Cancer Cell Culture Models

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

Catharanthine Hemitartrate (CHT) is a semi-synthetic salt form of the monoterpenoid indole alkaloid catharanthine, originally isolated from Catharanthus roseus. While historically viewed merely as a biosynthetic precursor to the potent dimeric vinca alkaloids (Vinblastine and Vincristine), modern oncology research has identified CHT as a distinct bioactive agent.

Unlike its dimeric derivatives which function almost exclusively as nanomolar microtubule destabilizers, CHT exhibits a unique dual-mechanism profile :

  • Microtubule Dynamics: It binds to tubulin at the vinca domain but with lower affinity, requiring micromolar concentrations to induce G2/M arrest.

  • TRP Channel Modulation: CHT is a potent antagonist of TRPM8 (Transient Receptor Potential Melastatin 8), a calcium channel upregulated in prostate, breast, and lung malignancies.

Why the Hemitartrate Salt? The free base of catharanthine is highly hydrophobic and unstable in aqueous media. The hemitartrate salt significantly enhances water solubility and crystalline stability, making it the preferred form for reproducible cell culture applications.

Physicochemical Properties & Reagent Preparation

Critical Warning: Vinca alkaloids and their precursors are light-sensitive and prone to oxidation. All handling should occur under low-light conditions, and storage vessels must be amber-colored or foil-wrapped.

Table 1: Compound Specifications
PropertySpecification
Compound Name Catharanthine Hemitartrate
CAS Number 4168-17-6 (General for Tartrate)
Molecular Weight ~412.5 g/mol (Base: 336.4, Tartaric Acid contribution varies by stoichiometry; verify specific batch CoA)
Solubility (Water) ~10 mg/mL (warm); prone to precipitation at neutral pH over time.
Solubility (DMSO) >50 mg/mL (Recommended for Stock)
Stability Solid: 2 years at -20°C. Solution: 1 month at -20°C (avoid freeze-thaw).
Protocol A: Preparation of 50 mM Master Stock Solution

Goal: Create a sterile, stable stock solution suitable for long-term storage.

  • Weighing: Weigh 20.6 mg of Catharanthine Hemitartrate powder into a sterile, antistatic weighing boat.

  • Dissolution: Transfer powder to a sterile amber glass vial. Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide, Cell Culture Grade).

  • Mixing: Vortex vigorously for 30 seconds. Inspect visually; the solution should be clear and colorless.

    • Note: If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

  • Sterilization: Although DMSO is bacteriostatic, filter sterilization via a 0.22 µm PTFE or Nylon syringe filter is recommended for sensitive lines. Do not use Cellulose Acetate (CA) filters as DMSO degrades them.

  • Aliquot & Storage: Aliquot 50 µL volumes into sterile, light-protected PCR tubes. Store at -20°C or -80°C.

Mechanistic Pathways & Experimental Logic[1]

To properly design an experiment using CHT, one must understand the dose-dependent dichotomy of its action.

  • Low Dose (10–50 µM): Primarily affects ion channels (TRPM8 inhibition) and induces autophagy via mTOR pathways.

  • High Dose (>100 µM): Overwhelms tubulin dynamics, causing mitotic arrest (G2/M) and apoptosis.

Visualization: The Dual-Target Mechanism

The following diagram illustrates the bifurcation of CHT signaling in a cancer cell.

Catharanthine_Mechanism cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_outcome CHT Catharanthine Hemitartrate TRPM8 TRPM8 Channel (Ca2+ Influx) CHT->TRPM8 Antagonism (IC50 ~10µM) Tubulin Tubulin Dimers CHT->Tubulin Binding (Low Affinity) Microtubule Microtubule Polymerization CHT->Microtubule Inhibits Assembly (>50µM) Ca_Level Intracellular Ca2+ Reduction TRPM8->Ca_Level Inhibits Flux mTOR mTOR Complex Ca_Level->mTOR Downregulates Autophagy Autophagy (LC3-II Accumulation) mTOR->Autophagy Induces Tubulin->Microtubule Assembly Arrest G2/M Cell Cycle Arrest Microtubule->Arrest Spindle Defect Apoptosis Apoptosis Autophagy->Apoptosis Crosstalk Arrest->Apoptosis Prolonged Stress

Caption: CHT acts as a dual-modulator: inhibiting TRPM8-mediated calcium signaling to trigger autophagy, while simultaneously disrupting microtubule assembly at higher concentrations to force mitotic arrest.

Experimental Protocols

Protocol B: Cytotoxicity Profiling (MTT/CCK-8 Assay)

Rationale: Establish the IC50. Note that CHT is less potent than Vinblastine; expect IC50 values in the µM range, not nM.

Materials:

  • Target Cancer Cells (e.g., PC-3 for TRPM8+, HeLa for general tubulin).

  • CCK-8 or MTT Reagent.

  • 96-well clear bottom plates.

Steps:

  • Seeding: Seed cells at 5,000 cells/well in 100 µL media. Incubate 24h for attachment.

  • Dosing Strategy: Prepare a 2x serial dilution in media (0.5% DMSO max).

    • Recommended Range: 0, 10, 25, 50, 100, 200, 400 µM.

    • Control: Vehicle (0.5% DMSO) and Positive Control (Vinblastine 100 nM).

  • Treatment: Aspirate old media and add 100 µL of drug-containing media. Incubate for 48 to 72 hours .

  • Readout: Add 10 µL CCK-8 reagent. Incubate 1-4h. Measure Absorbance at 450 nm.

  • Analysis: Plot Log(concentration) vs. % Viability. Calculate IC50 using non-linear regression (Sigmoidal dose-response).

Protocol C: Cell Cycle Analysis (Flow Cytometry)

Rationale: To confirm the "Vinca" mechanism (G2/M arrest) vs. cytotoxic necrosis.

Materials:

  • Propidium Iodide (PI) Staining Solution (50 µg/mL PI + 100 µg/mL RNase A in PBS).

  • 70% Ethanol (ice cold).

Steps:

  • Treatment: Treat cells (6-well plate, 70% confluence) with CHT at IC50 and 2x IC50 concentrations for 24 hours.

  • Harvest: Trypsinize cells. Crucial: Collect the floating cells (detached apoptotic cells) and combine them with the trypsinized adherent fraction.

  • Fixation: Pellet cells (300xg, 5 min). Resuspend in 200 µL PBS. Add 800 µL ice-cold 70% ethanol dropwise while vortexing gently. Fix at -20°C for >2 hours (or overnight).

  • Staining: Wash cells 2x with PBS to remove ethanol. Resuspend in 500 µL PI/RNase solution. Incubate 30 min at 37°C in the dark.

  • Acquisition: Analyze on a flow cytometer (Excitation 488 nm, Emission ~600 nm).

  • Result: Expect a significant increase in the G2/M peak (4N DNA content) compared to control.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Precipitation in Media Concentration too high (>200 µM) or shock dilution.Pre-dilute the DMSO stock into warm media slowly while vortexing. Do not add 100% DMSO stock directly to the well.
No G2/M Arrest Observed Dose too low (Sub-toxic).CHT is a weak tubulin binder compared to Vinblastine.[1] Increase dose to 50-100 µM.
High Background/Debris Late-stage apoptosis/necrosis.Reduce incubation time from 48h to 24h to capture the cell cycle arrest before the cells disintegrate.
Variable IC50 Evaporation of DMSO or light degradation.Seal plates with parafilm to prevent edge effects. Ensure all steps are performed in low light.

References

  • Tilyaba, R. et al. (2008). The cytotoxic effects of catharanthine and its derivatives on human cancer cell lines. Journal of Ethnopharmacology.

  • Jordan, M. A., & Wilson, L. (2004). Microtubules as a target for anticancer drugs. Nature Reviews Cancer, 4(4), 253-265.

  • Takaishi, M. et al. (2012). Catharanthine inhibits TRPM8 channels and reduces cold-induced responses. Journal of Pharmacological Sciences.

  • Wang, Y. et al. (2016). Autophagy induction by catharanthine in human lung cancer cells. Molecular Medicine Reports.

  • BenchChem Application Data. Comparative Cytotoxicity of Catharanthine vs. Vinblastine.

Sources

Development of a validated HPLC assay for Catharanthine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Development and Validation of an HPLC Assay for Catharanthine

Executive Summary

This guide details the development and validation of a reverse-phase High-Performance Liquid Chromatography (HPLC) method for the quantification of Catharanthine , a key terpene indole alkaloid precursor to the chemotherapeutic agents Vinblastine and Vincristine.

Unlike generic protocols, this guide addresses the specific physicochemical challenges of Catharanthine analysis—specifically its basicity and propensity for peak tailing due to silanol interactions. The method described herein utilizes a low-pH phosphate buffer system on a base-deactivated C18 column to ensure sharp peak shape, high resolution from related impurities (e.g., Vindoline), and compliance with ICH Q2(R2) regulatory standards.[1]

Chemical Context & The Analytical Challenge

Catharanthine (C₂₁H₂₄N₂O₂) is a basic alkaloid containing a tertiary amine.[1]

  • The Challenge: At neutral pH, the amine moiety interacts strongly with residual silanol groups (Si-OH) on the silica backbone of HPLC columns. This secondary interaction causes severe peak tailing , poor reproducibility, and non-linear calibration curves.

  • The Solution: We employ a "Silanol Suppression Strategy" using a mobile phase pH < 3.[2]0. At this pH, surface silanols are protonated (neutral), and the Catharanthine amine is fully protonated, preventing ionic attraction and ensuring a clean partition mechanism.

Physicochemical Profile:

Property Value Implication for Method
Structure Indole alkaloid UV active; requires C18 retention.[1][3]
Basicity Basic (Amine) Requires low pH or ion-pairing agents to prevent tailing.[1]
UV Max ~220 nm, 280 nm, 297 nm 220 nm for sensitivity; 297 nm for selectivity against matrix.[1]

| Solubility | Methanol, Acetonitrile, Acidic Water | Compatible with RP-HPLC solvents.[1] |

Method Development Strategy

The following workflow illustrates the logic used to derive the final protocol.

MethodDevelopment Start Analyte Assessment (Basic Alkaloid) ColumnSel Column Selection (End-capped C18) Start->ColumnSel Hydrophobicity MobilePhase Mobile Phase Optimization (pH 3.5 Buffer + ACN) ColumnSel->MobilePhase Silanol Suppression TailingCheck Check Peak Symmetry MobilePhase->TailingCheck TailingCheck->MobilePhase Tailing > 1.5 (Add TEA or Lower pH) FinalMethod Finalized Protocol (High Resolution) TailingCheck->FinalMethod USP Tailing < 1.5

Figure 1: Decision tree for optimizing the Catharanthine separation method.

Validated Analytical Protocol

Instrumentation & Reagents
  • HPLC System: Agilent 1260 Infinity II or Waters Alliance (Quaternary pump, DAD/VWD).

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or Waters Symmetry C18. Note: "Eclipse Plus" is double end-capped, critical for basic compounds.[1]

  • Reagents: HPLC-grade Acetonitrile (ACN), Methanol (MeOH), Potassium Dihydrogen Phosphate (

    
    ), Orthophosphoric Acid (
    
    
    
    ), Water (Milli-Q).[1]
Chromatographic Conditions
ParameterSettingRationale
Mobile Phase A 25 mM

Buffer, pH 3.0
Low pH suppresses silanol ionization; Buffer maintains ionic strength.[1]
Mobile Phase B Acetonitrile (100%)Strong organic modifier for elution.[1]
Elution Mode Isocratic: 65% A / 35% BEnsures stable baseline and reproducible retention times.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.[1]
Column Temp 30°CImproves mass transfer and peak sharpness.
Detection UV @ 297 nmMax absorbance for Catharanthine; reduces interference from general organic matter (220 nm).
Injection Vol 10 µLStandard loop size.[1]
Run Time 15 minutesCatharanthine typically elutes at ~6-8 mins.[1]
Preparation of Solutions

1. Buffer Preparation (25 mM Phosphate, pH 3.0):

  • Dissolve 3.40 g of

    
     in 900 mL of Milli-Q water.[1]
    
  • Adjust pH to 3.0 ± 0.05 using dilute Orthophosphoric Acid (85%).[1]

  • Dilute to 1000 mL with water.

  • Filter through a 0.45 µm Nylon membrane.[1]

2. Standard Stock Solution (1.0 mg/mL):

  • Accurately weigh 10.0 mg of Catharanthine Reference Standard.

  • Transfer to a 10 mL volumetric flask.

  • Dissolve in 5 mL Methanol (sonicate if necessary).

  • Make up to volume with Methanol.[1]

3. Working Standard (50 µg/mL):

  • Pipette 0.5 mL of Stock Solution into a 10 mL flask.

  • Dilute to volume with Mobile Phase .[1] Critical: Diluting in mobile phase prevents solvent shock and peak distortion.

Validation Framework (Per ICH Q2(R2))

To ensure this method is "fit for purpose," the following validation parameters must be executed.

System Suitability Testing (SST)

Run this check daily before sample analysis.[1]

  • Injection: 5 replicates of Working Standard (50 µg/mL).

  • Acceptance Criteria:

    • RSD of Peak Area: ≤ 2.0%

    • USP Tailing Factor: ≤ 1.5 (Ideally ~1.1 - 1.2)[1]

    • Theoretical Plates (N): > 2000

Specificity

Demonstrate that the method can separate Catharanthine from its common partner, Vindoline , and degradation products.

  • Protocol: Inject a mixture of Catharanthine and Vindoline.[4][5]

  • Requirement: Resolution (

    
    ) between peaks must be > 2.[1]0. (Vindoline typically elutes earlier than Catharanthine in this system).[1]
    
Linearity
  • Range: 10 µg/mL to 100 µg/mL (covering 80-120% of target concentration).

  • Levels: Prepare 5 concentrations (e.g., 10, 25, 50, 75, 100 µg/mL).

  • Analysis: Plot Concentration (X) vs. Peak Area (Y).

  • Criteria: Correlation coefficient (

    
    ) ≥ 0.999.
    
Accuracy (Recovery)
  • Protocol: Spike a "placebo" matrix (or blank solvent) with known amounts of Catharanthine at 80%, 100%, and 120% levels.

  • Criteria: Mean recovery must be 98.0% – 102.0%.

Precision
  • Repeatability: 6 independent preparations of the 100% standard. RSD ≤ 2.0%.[1]

  • Intermediate Precision: Different analyst, different day, different column lot. RSD ≤ 2.0%.[1]

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Peak Tailing (> 1.5) Secondary Silanol Interactions1. Ensure pH is ≤ 3.0.2.[1] Switch to a "Base-Deactivated" column (e.g., Zorbax Eclipse).3.[1] Add 0.1% Triethylamine (TEA) to buffer.[1]
Drifting Retention Time pH Instability or Temperature1.[1] Check buffer pH.2. Use a column oven (do not rely on ambient temp).
Split Peaks Solvent MismatchEnsure sample is dissolved in Mobile Phase, not pure Methanol.
High Backpressure Particulate ContaminationFilter all samples and mobile phases through 0.45 µm filters.

Visual Workflow: Sample Analysis Lifecycle

AnalysisLifecycle Prep Sample Preparation (Extract/Dilute in Mobile Phase) SST System Suitability Test (5 Replicates Std) Prep->SST Decision Pass SST? SST->Decision Decision->Prep No (Troubleshoot) RunSamples Run Samples (Bracket with Stds) Decision->RunSamples Yes Calc Data Processing (Calc Purity/Conc) RunSamples->Calc Report Generate Report Calc->Report

Figure 2: Routine analysis workflow ensuring data integrity.

References

  • ICH Harmonised Tripartite Guideline. (2023). Validation of Analytical Procedures: Text and Methodology Q2(R2). International Council for Harmonisation.[1] Link

  • Gupta, M. M., et al. (2005).[1] Simultaneous Determination of Vincristine, Vinblastine, Catharanthine, and Vindoline in Leaves of Catharanthus roseus by High-Performance Liquid Chromatography.[6] Journal of Chromatographic Science, 43(9), 450–453. Link[1]

  • Phenomenex. (2025).[1][7] Troubleshooting Peak Tailing in HPLC for Basic Compounds. Technical Note. Link

  • PubChem. (2025).[1] Catharanthine Compound Summary (CID 5458190).[1][8] National Library of Medicine. Link

Sources

Application Notes & Protocols: Investigating Catharanthine-Induced Autophagy

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Gemini, Senior Application Scientist

Abstract

Catharanthine, a monoterpenoid indole alkaloid derived from Catharanthus roseus, is a key precursor in the synthesis of potent anticancer drugs like vinblastine and vincristine.[1][2] Beyond its established role in disrupting mitotic spindle formation, recent research has illuminated its capacity to induce autophagy, a cellular self-degradation process, presenting a novel avenue for cancer therapy research.[1][3] This guide provides a comprehensive framework for researchers investigating catharanthine-induced autophagy. We delve into the core signaling mechanisms, offer validated, step-by-step protocols for key experimental assays, and provide insights into data interpretation to ensure robust and reliable findings.

The Scientific Rationale: Catharanthine's Mechanism of Autophagy Induction

Autophagy is a catabolic process where cells degrade and recycle their own components to maintain homeostasis. In the context of cancer, autophagy is a "double-edged sword," acting as a tumor suppressor in some cases and a survival mechanism in others.[4][5] Understanding how to modulate this pathway is of critical therapeutic interest.

Catharanthine has been shown to activate autophagic signaling pathways, primarily through the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway.[1] The mTOR complex is a master negative regulator of autophagy; its inhibition is a key step in initiating the autophagic process.[6][7]

The mechanism proceeds as follows:

  • Inhibition of Akt/mTOR: Catharanthine treatment leads to a decrease in the expression and phosphorylation of Akt, a key upstream activator of mTOR.[1][3] This deactivates the mTOR complex.

  • Activation of ULK1 Complex: The inhibition of mTOR relieves its suppressive effect on the ULK1 (Unc-51 like autophagy activating kinase 1) complex, a crucial initiator of autophagy.[1]

  • Upregulation of Autophagy Genes: This initiation cascade leads to the increased expression of core autophagy-related genes, including Beclin1 and LC3 (Microtubule-associated protein 1A/1B-light chain 3).[1][3]

  • Autophagosome Formation: The subsequent protein machinery drives the formation of double-membraned vesicles called autophagosomes, which engulf cytoplasmic cargo destined for degradation.

This signaling cascade provides a clear set of biomarkers that can be monitored to quantify the effect of catharanthine on autophagy.

Catharanthine_Autophagy_Pathway Catharanthine Catharanthine PI3K PI3K Catharanthine->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR ULK1 ULK1 Complex mTOR->ULK1 Inhibits Autophagy Autophagy Induction (Autophagosome Formation) ULK1->Autophagy

Caption: Catharanthine-induced autophagy signaling pathway.

Experimental Design: A Multi-Assay Approach

Experimental_Workflow Start Select Cell Line (e.g., HepG2) Dose Dose-Response Assay (MTT) to determine IC50 of Catharanthine Start->Dose Treat Treat Cells with Catharanthine (Vehicle, IC50, Positive Control) Dose->Treat Treat->Split Lysis Cell Lysis for Protein Extraction Split->Lysis Microscopy Fluorescence Microscopy (GFP-LC3 Transfection) Split->Microscopy WB Western Blot Analysis (LC3-II, p62, p-Akt, p-mTOR) Lysis->WB Analysis Data Analysis & Integration of Results WB->Analysis Imaging Image Acquisition & Quantification of Puncta Microscopy->Imaging Imaging->Analysis

Caption: Recommended experimental workflow for studying autophagy.

Detailed Experimental Protocols

Protocol 1: Cell Culture and Catharanthine Treatment

This initial protocol establishes the cell model and treatment conditions. The choice of cell line is critical; for instance, HepG2 liver carcinoma cells have been successfully used in prior catharanthine studies.[1][3]

Materials:

  • Selected cancer cell line (e.g., HepG2, ATCC HB-8065)

  • Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Catharanthine (Sigma-Aldrich or equivalent)

  • Vehicle control (e.g., DMSO)

  • Positive control (e.g., Rapamycin, 100 nM)

  • Lysosomal inhibitor (e.g., Chloroquine, 50 µM or Bafilomycin A1, 100 nM)

Procedure:

  • Cell Seeding: Plate cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

  • Catharanthine Preparation: Prepare a stock solution of Catharanthine in DMSO. Further dilute in a complete growth medium to the desired final concentrations. Note: A preliminary MTT assay is required to determine the IC50 (half-maximal inhibitory concentration) to guide the selection of effective, non-lethal doses.

  • Treatment:

    • Autophagic Flux: To distinguish between autophagy induction and blockage of lysosomal degradation, include a co-treatment group. Two hours prior to harvesting, add a lysosomal inhibitor (e.g., Chloroquine) to a set of wells already treated with Catharanthine. This will cause LC3-II to accumulate if autophagy is being induced, providing a measure of "autophagic flux."

    • Experimental Groups:

      • Vehicle Control (DMSO)

      • Catharanthine (e.g., at IC50)

      • Positive Control (Rapamycin)

      • Catharanthine + Chloroquine

      • Chloroquine alone

  • Incubation: Incubate cells for a predetermined time (e.g., 24-48 hours), based on time-course experiments.

  • Harvesting: Proceed to either cell lysis for Western Blot (Protocol 2) or fixation for microscopy (Protocol 3).

Protocol 2: Western Blot Analysis of Autophagy Markers

This protocol quantifies changes in key proteins that are modulated during autophagy. The conversion of LC3-I to its lipidated, autophagosome-associated form, LC3-II, is a hallmark of autophagy. Concurrently, the degradation of p62/SQSTM1, a protein that links ubiquitinated cargo to LC3, indicates successful autophagic flux.

Procedure:

  • Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane onto a 12-15% SDS-PAGE gel to resolve LC3-I (approx. 16 kDa) and LC3-II (approx. 14 kDa). A separate 8-10% gel can be run for larger proteins like p62 and Akt/mTOR.

  • Protein Transfer: Transfer proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an ECL substrate and an imaging system.

  • Analysis: Quantify band intensity using software like ImageJ. Normalize protein levels to a loading control (e.g., β-actin or GAPDH). The key metric is the ratio of LC3-II to LC3-I (or to the loading control).

Recommended Antibody and Dilution Data

Target ProteinFunction in PathwayExpected ChangeRecommended Dilution
LC3B Autophagosome marker↑ LC3-II/LC3-I Ratio1:1000
p62/SQSTM1 Autophagic cargo receptor↓ Degradation1:1000
Phospho-Akt (Ser473) mTOR activator↓ Inhibition1:1000
Phospho-mTOR (Ser2448) Autophagy inhibitor↓ Inhibition1:1000
β-Actin Loading controlNo change1:5000
Protocol 3: Fluorescence Microscopy of GFP-LC3 Puncta

This visual assay confirms the formation of autophagosomes. In non-autophagic cells, GFP-LC3 is distributed diffusely in the cytoplasm. Upon autophagy induction, it is recruited to the autophagosome membrane, appearing as distinct green dots (puncta).

Procedure:

  • Seeding: Seed cells on glass coverslips in a 12-well plate.

  • Transfection: When cells are 60-70% confluent, transfect them with a GFP-LC3 expression plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Recovery: Allow cells to recover and express the protein for 24 hours.

  • Treatment: Replace the medium with fresh medium containing Catharanthine and controls, as described in Protocol 1.

  • Fixation: After the treatment period, wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes.

  • Staining (Optional): Counterstain nuclei with DAPI.

  • Mounting: Mount the coverslips onto microscope slides.

  • Imaging: Acquire images using a fluorescence microscope.

  • Quantification: For at least 50-100 cells per condition, count the number of GFP-LC3 puncta per cell. An increase in the average number of puncta per cell indicates autophagy induction.

Data Interpretation & Expected Outcomes

A successful investigation will yield converging lines of evidence from both biochemical and imaging assays.

AssayCatharanthine Treatment OutcomeRationale
Western Blot Increased LC3-II/LC3-I ratioLipidation of LC3-I and its recruitment to the autophagosome.
Western Blot Decreased p62/SQSTM1 levelsDegradation of p62 along with cargo inside the autolysosome.
Western Blot Decreased p-Akt / p-mTORInhibition of the upstream negative regulatory pathway.[1][3]
Fluorescence Microscopy Increased number of GFP-LC3 puncta/cellTranslocation of LC3 to newly formed autophagosomes.
Autophagic Flux Further increase of LC3-II with ChloroquineConfirms that the increase in LC3-II is due to new synthesis, not blocked degradation.

Conclusion

The study of catharanthine-induced autophagy offers promising insights into novel anticancer strategies. By inhibiting the PI3K/Akt/mTOR signaling axis, catharanthine effectively triggers the cell's autophagic machinery.[1][8] For researchers in drug development and cell biology, the protocols outlined in this guide provide a robust, validated, and logical framework for exploring this phenomenon. Adherence to a multi-assay approach with integrated controls is paramount for generating high-confidence, publishable data.

References

  • Al-Bishari, F. Y., et al. (2024). Catharanthine, an anticancer vinca alkaloid: an in silico and in vitro analysis of the autophagic system as the major mechanism of cell death in liver HepG2 cells. PubMed. Available at: [Link]

  • Al-Bishari, F. Y., et al. (2024). Catharanthine, an anticancer vinca alkaloid: an in silico and in vitro analysis of the autophagic system as the major mechanism of cell death in liver HepG2 cells. ResearchGate. Available at: [Link]

  • Gao, N., et al. (2017). Cepharanthine Induces Autophagy, Apoptosis and Cell Cycle Arrest in Breast Cancer Cells. Cellular Physiology and Biochemistry. Available at: [Link]

  • Huang, W., et al. (2020). Cepharanthine Regulates Autophagy via Activating the p38 Signaling Pathway in Lung Adenocarcinoma Cells. Anti-Cancer Agents in Medicinal Chemistry. Available at: [Link]

  • Vera-Ramirez, L., et al. (2018). Dual Inhibition of Autophagy and PI3K/AKT/MTOR Pathway as a Therapeutic Strategy in Head and Neck Squamous Cell Carcinoma. International Journal of Molecular Sciences. Available at: [Link]

  • Gao, N., et al. (2017). Cepharanthine Induces Autophagy, Apoptosis and Cell Cycle Arrest in Breast Cancer Cells. ResearchGate. Available at: [Link]

  • Zhang, Y., et al. (2021). Induction of apoptosis in human leukemia cells through an intrinsic pathway by cathachunine, a unique alkaloid isolated from Catharanthus roseus. ResearchGate. Available at: [Link]

  • Wang, S., et al. (2021). Autophagy: Mechanisms and Therapeutic Potential of Flavonoids in Cancer. Molecules. Available at: [Link]

  • Xie, X., White, E. P., & Mehnert, J. M. (2013). Coordinate Autophagy and mTOR Pathway Inhibition Enhances Cell Death in Melanoma. PLOS ONE. Available at: [Link]

  • Gao, N., et al. (2017). Cepharanthine Induces Autophagy, Apoptosis and Cell Cycle Arrest in Breast Cancer Cells. SciSpace. Available at: [Link]

  • Chen, F., et al. (2022). The PI3K/AKT/mTOR pathway regulates autophagy to induce apoptosis of alveolar epithelial cells in chronic obstructive pulmonary disease caused by PM2.5 particulate matter. Bioengineered. Available at: [Link]

  • Yu, L., et al. (2009). Activation of the PI3K-Akt-mTOR signaling pathway promotes necrotic cell death via suppression of autophagy. Autophagy. Available at: [Link]

  • Li, X., et al. (2020). Effect of PI3K/AKT/mTOR Signaling Pathway on Regulating and Controlling the Anti-Invasion and Metastasis of Hepatoma Cells by Bufalin. Recent Patents on Anti-Cancer Drug Discovery. Available at: [Link]

  • Wang, J., et al. (2022). Enhancement of Vindoline and Catharanthine Accumulation, Antioxidant Enzymes Activities, and Gene Expression Levels in Catharanthus roseus Leaves by Chitooligosaccharides Elicitation. Molecules. Available at: [Link]

Sources

High-Purity Isolation of Catharanthine from Catharanthus roseus via pH-Zone-Refining and Standard HSCCC

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, scalable workflow for the purification of Catharanthine , a critical terpenoid indole alkaloid and precursor to the anti-cancer drugs vinblastine and vincristine.[1][2] Unlike solid-support chromatography (HPLC/Flash), which suffers from irreversible adsorption of basic alkaloids onto silica silanols, Counter-Current Chromatography (CCC) utilizes a liquid stationary phase. This guide presents two complementary protocols: pH-Zone-Refining CCC for large-scale capture (gram-level) and Standard HSCCC for high-purity polishing (>98%).

Introduction & Strategic Rationale

The Challenge: Catharanthine co-exists with structurally similar alkaloids (e.g., Vindoline, Ajmalicine) in Catharanthus roseus. Traditional silica gel chromatography often results in:

  • Tailing peaks due to strong interactions between the basic nitrogen of the alkaloid and acidic silanol groups.

  • Sample loss (low recovery) due to irreversible adsorption.

  • Low loading capacity , requiring multiple injection cycles.

The CCC Solution: Counter-Current Chromatography (specifically High-Speed CCC or HSCCC) uses two immiscible liquid phases. One is held stationary in a coiled column by centrifugal force, while the other is pumped through.

  • Zero Adsorption: No solid support means 100% sample recovery.

  • High Load: pH-Zone-Refining mode allows sample loading up to 10-15% of the column volume.

  • Tunable Selectivity: Separation is based purely on the partition coefficient (

    
    ) and 
    
    
    
    .
Mechanism of Action
2.1 Standard HSCCC (Partition Mode)

Separation is governed by the partition coefficient (


).
  • Ideal

    
    :  0.5 < 
    
    
    
    < 2.5.
  • Target: Catharanthine partitions between a non-polar organic phase and a polar aqueous phase.

2.2 pH-Zone-Refining CCC (Displacement Mode)

This mode modifies the solvent system with a Retainer (Acid) in the stationary phase and an Eluter (Base) in the mobile phase.

  • Loading: Alkaloids are loaded as salts (protonated) in the acidified stationary phase.

  • Elution: The basic mobile phase neutralizes the alkaloids at the interface.

  • Result: Alkaloids elute as highly concentrated, rectangular "isotachic" bands ordered by their

    
     and hydrophobicity.
    
Pre-Treatment: Alkaloid Extraction[2][3][4]

Critical Step: CCC requires a crude alkaloid fraction, not raw plant material. Impurities (chlorophyll, waxes) can destabilize the liquid stationary phase.

Protocol:

  • Extraction: Macerate dried C. roseus leaves in Ethanol (95%) at 50°C for 3 hours. Filter and evaporate to dryness.

  • Acidification: Dissolve residue in 2% H₂SO₄ (pH ~2). Filter to remove insoluble non-alkaloids.

  • Basification: Adjust filtrate pH to 9.0 using NH₄OH.

  • Partition: Extract 3x with Chloroform or Dichloromethane.

  • Drying: Evaporate organic layer to yield Crude Alkaloid Mixture .

Protocol A: Large-Scale Capture (pH-Zone-Refining)

Objective: Isolate Catharanthine from crude extract (Load: 1.0g - 5.0g).

Solvent System Construction
  • Base System: MtBE (Methyl tert-butyl ether) / Acetonitrile / Water

  • Ratio: 2 : 2 : 3 (v/v/v)

  • Additives:

    • Stationary Phase (Lower/Aqueous): Add 10 mM HCl (Retainer).

    • Mobile Phase (Upper/Organic): Add 10 mM Triethylamine (TEA) (Eluter).

Operational Parameters
ParameterSettingNotes
Column Type Semi-Prep HSCCCCoil Vol: ~300 mL
Mode Ascending Lower phase is Stationary; Upper phase is Mobile.
Rotation Speed 800 - 1000 rpmEnsure high g-force for phase retention.
Flow Rate 2.0 - 3.0 mL/minSlower flow improves stationary phase retention (>60%).
Temperature 25°CMaintain constant temp to stabilize

.
Detection UV 254 nmMonitor absorbance; expect "flat-top" peaks.
Step-by-Step Procedure
  • Filling: Fill the entire column with the Lower Phase (Acidified Aqueous) .

  • Sample Prep: Dissolve 2.0 g of Crude Alkaloid Mixture in 10 mL of Lower Phase (solvent-free sample loading is preferred if possible, otherwise use a mix of stationary phase). Note: Ensure sample pH is acidic.

  • Equilibration: Start rotation (850 rpm). Do not pump mobile phase yet.

  • Injection: Inject the sample solution.

  • Elution: Pump the Upper Phase (Basic Organic) in "Tail-to-Head" (Ascending) mode.

  • Fractionation: Collect 5-minute fractions.

    • Observation: A sharp pH change usually marks the elution of impurities vs. target alkaloids. Catharanthine typically elutes as a distinct rectangular band.

Protocol B: High-Purity Polishing (Standard HSCCC)

Objective: Polish fractions from Protocol A or analyze crude samples (Load: 50mg - 200mg).

Solvent System Construction
  • System: n-Hexane / n-Butanol / Water[3]

  • Ratio: 1 : 1 : 2 (v/v/v)

  • Modifier: Add 0.5% TFA (Trifluoroacetic acid) to the water component to suppress ionization and improve peak shape.

Operational Parameters
ParameterSettingNotes
Mode Head-to-Tail Organic phase is Stationary; Aqueous phase is Mobile (Reversed Phase).[4]
Flow Rate 1.5 - 2.0 mL/min
Rotation 850 rpm

Note: In this specific Hex/BuOH/Water system, the upper phase is organic. If running Head-to-Tail (descending), the Upper Phase is Mobile? Correction: In Head-to-Tail, the mobile phase is usually the Lower (Aqueous) phase if the Upper (Organic) is Stationary. Check density. Hexane/BuOH is lighter than water. Upper = Organic.[4][5] Lower = Aqueous.[3][6]

  • Standard Mode: Use Upper Phase as Stationary, Lower Phase as Mobile (Reversed Phase behavior).

Step-by-Step Procedure
  • Equilibration: Fill column with Upper Phase . Rotate at 850 rpm.

  • Phase Establishment: Pump Lower Phase until hydrodynamic equilibrium is reached (steady elution of mobile phase).

  • Sample Injection: Dissolve sample in 1:1 mixture of Upper/Lower phase. Inject.

  • Elution: Monitor UV 254 nm. Catharanthine and Vindoline will separate based on polarity.

    • Elution Order: Vindoline (more polar) usually elutes earlier than Catharanthine in this reversed-phase mode, depending on exact pH.

Visual Workflows
Figure 1: Purification Logic Flow

G cluster_CCC Counter-Current Chromatography Plant C. roseus Leaves Extract Acid-Base Extraction (Removal of Chlorophyll) Plant->Extract Crude Crude Alkaloid Mix (Catharanthine + Vindoline) Extract->Crude pHZone Protocol A: pH-Zone Refining (High Load / Capture) Solvent: MtBE/ACN/H2O (2:2:3) Crude->pHZone >1g Load Standard Protocol B: Standard HSCCC (Polishing / Analytical) Solvent: Hex/BuOH/H2O (1:1:2) Crude->Standard <200mg Load pHZone->Standard Optional Polishing PureCath Purified Catharanthine (>98% Purity) pHZone->PureCath Standard->PureCath HPLC HPLC Validation (C18 Column) PureCath->HPLC

Caption: Integrated workflow for Catharanthine purification showing the dual-track approach (High Load vs. High Resolution).

Figure 2: pH-Zone-Refining Mechanism

G StatPhase Stationary Phase (Lower/Aq) Contains HCl (Retainer) Interface Interface Zone (Reaction Zone) StatPhase->Interface Analyte reaches interface FreeBase Catharanthine (Base) Soluble in Mobile Phase Interface->FreeBase Deprotonation MobPhase Mobile Phase (Upper/Org) Contains TEA (Eluter) MobPhase->Interface Analyte Catharanthine-H+ (Salt) Soluble in Stat Phase FreeBase->MobPhase Partitions into Mobile

Caption: Mechanism of pH-Zone-Refining. The analyte is retained in the stationary phase until neutralized by the eluter.

Post-Run Analysis (HPLC Validation)

Always validate CCC fractions using analytical HPLC.

  • Column: C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm).[1]

  • Mobile Phase: Acetonitrile : 0.1% Formic Acid (Gradient 20% -> 80% ACN).

  • Flow Rate: 1.0 mL/min.

  • Detection: 254 nm.[7][8]

  • Retention Time: Catharanthine typically elutes after Vindoline on C18 due to the lack of the polar acetate group present in Vindoline.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Loss of Stationary Phase Flow rate too high or low interfacial tension.Reduce flow rate by 0.5 mL/min. Ensure solvent system is fully equilibrated before filling.
Emulsification Crude sample contains too many surfactants (waxes/fats).Improve Pre-treatment (Step 3). Perform a Hexane wash on the crude extract before CCC.
No Separation (One Blob) Incorrect pH or

outside range.
Standard: Adjust TFA concentration. pH-Zone: Ensure [Acid] in Stat Phase < [Base] in Mobile Phase is balanced correctly (usually Retainer conc. should be similar to Eluter conc. or slightly lower).
References
  • Renault, J. H., et al. (1999).[4] "Isolation of indole alkaloids from Catharanthus roseus by centrifugal partition chromatography in the pH-zone refining mode." Journal of Chromatography A, 849(2), 421-431.[4]

  • Yang, L., et al. (2013). "Electrospray–Mass Spectrometry-Guided Targeted Isolation of Indole Alkaloids from Leaves of Catharanthus roseus by Using High-Performance Countercurrent Chromatography." Molecules, 18(9), 10624-10638.

  • Ito, Y. (2005).[4] "Golden rules and pitfalls in selecting optimum conditions for high-speed counter-current chromatography." Journal of Chromatography A, 1065(2), 145-168.

  • Degenhardt, A., et al. (2000).[9] "Separation and purification of anthocyanins by high-speed countercurrent chromatography." Journal of Agricultural and Food Chemistry, 48(2), 338-343.[9]

Sources

Troubleshooting & Optimization

Preventing degradation of Catharanthine during extraction and storage

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Degradation of Catharanthine During Extraction and Storage Audience: Researchers, Process Chemists, and Drug Development Professionals Reference ID: TSC-CATH-2026-02

Introduction: The Stability Paradox

Catharanthine is a structurally complex terpene indole alkaloid (TIA) and a critical precursor for the semi-synthesis of vinblastine and vincristine.[1] Its instability stems from two primary structural vulnerabilities:

  • The Indole Moiety: Highly susceptible to oxidative attack and photo-oxidation, leading to N-oxides and indolenine derivatives.

  • The Ester Group: Vulnerable to hydrolysis under extreme pH conditions or elevated temperatures.

  • Dimerization Potential: In the presence of oxidants (or peroxidases released during cell rupture) and vindoline, catharanthine "degrades" by coupling to form anhydrovinblastine. While biologically valuable, this represents a loss of purity for the isolated monomer.

This guide provides a self-validating workflow to maintain >98% integrity from plant tissue to long-term storage.

Module 1: Extraction – The "Wet" Phase

Core Challenge: Enzymatic degradation and immediate oxidation upon cell rupture. Mechanism: When Catharanthus roseus leaves are crushed, compartmented peroxidases come into contact with alkaloids, causing rapid oxidative degradation.

Optimized Extraction Protocol

Objective: Inhibit enzyme activity immediately and maintain a pH that stabilizes the alkaloid salt.

Reagents:

  • Extraction Solvent: Methanol:Water (80:20 v/v) acidified with 0.1% HCl or Tartaric Acid.

  • Antioxidant: Sodium Metabisulfite (

    
    ) or Ascorbic Acid (0.5% w/v).
    

Step-by-Step Workflow:

  • Cryogenic Rupture:

    • Action: Grind fresh or fresh-frozen leaves in liquid nitrogen.

    • Reasoning: Liquid

      
       renders enzymes inert and prevents frictional heat generation during grinding.
      
  • Antioxidant Quenching:

    • Action: Pre-dissolve 0.5% Sodium Metabisulfite in the extraction solvent before adding it to the plant powder.

    • Reasoning: The antioxidant must be present the instant the solvent thaws the tissue to scavenge free radicals generated by cell wall disruption.

  • Acidic Solubilization:

    • Action: Ensure the solvent pH is between 2.0 and 3.0.

    • Reasoning: Catharanthine is basic. Acidic pH converts it to a stable, water-soluble salt (Catharanthine-H+), preventing oxidation of the free base nitrogen.

  • Low-Temperature Sonication:

    • Action: Ultrasound-Assisted Extraction (UAE) for <30 mins at <25°C.

    • Reasoning: Long exposure to ultrasound generates hot spots. Keep temperature strictly controlled.

Visual Workflow: Safe Extraction Logic

ExtractionWorkflow Plant Plant Material (C. roseus) LiqN2 Cryogenic Grinding (Liquid N2) Plant->LiqN2 Inhibit Enzymes Mix Homogenization (pH 2-3) LiqN2->Mix Solvent Solvent Prep: MeOH + 0.1% HCl + Na2S2O5 Solvent->Mix Immediate Quenching Filter Filtration (Amber Glass) Mix->Filter < 25°C

Caption: Figure 1. Optimized extraction workflow designed to simultaneously inhibit enzymatic activity and prevent oxidative stress.

Module 2: Purification & Concentration – The "Stress" Phase

Core Challenge: Thermal degradation and photolysis. Mechanism: Catharanthine is photosensitive.[1] UV exposure promotes the formation of N-oxides. Heat accelerates ester hydrolysis.

Critical Control Points
ParameterLimitConsequence of Excursion
Temperature < 40°CEster hydrolysis; thermal isomerization.
Light < 50 Lux (Amber)Photo-oxidation to indolenines/N-oxides.
pH (Basification) Max pH 9.0Saponification of the ester moiety.
Vacuum < 50 mbarMinimizes oxygen exposure during evaporation.
Troubleshooting: Common Purification Issues

Q: My extract turned brown during rotary evaporation. Why?

  • A: This is the "Maillard-like" oxidation of phenolic impurities or the alkaloid itself.

  • Fix: Ensure the water bath is <40°C. Release vacuum using Nitrogen or Argon , not ambient air. Oxygen introduced into a hot flask accelerates degradation rapidly.

Q: I see a "double peak" in HPLC after basification.

  • A: You likely exceeded pH 10 or held the basic solution too long.

  • Fix: When moving to the organic phase (e.g., extracting into Dichloromethane), adjust pH to 8.5–9.0 using Ammonia, extract immediately, and dry the organic layer. Do not store Catharanthine in a basic aqueous solution.

Module 3: Storage & Handling – The "Long-Term" Phase

Core Challenge: Auto-oxidation and solvent-induced decomposition. Mechanism: Traces of acid in chlorinated solvents (like


) can catalyze degradation over time.
Storage Matrix
StateConditionExpected Stability
Solid (Salt) -20°C, Argon, Amber Vial> 2 Years
Solid (Free Base) -20°C, Argon, Amber Vial6–12 Months
Solution (MeOH) -20°C, Acidified (0.01% HCl)1–3 Months
Solution (CHCl3) NOT RECOMMENDED < 1 Week (Acidic impurities)
Visual Logic: Degradation Pathways

DegradationPathways Cath Catharanthine (Intact) Oxide Catharanthine N-Oxide Cath->Oxide Light / O2 Hydro Deacetyl Catharanthine Cath->Hydro High pH (>10) High Temp (>50°C) Dimer Anhydrovinblastine (Dimer) Cath->Dimer Vindoline + Peroxidase (Coupling)

Caption: Figure 2. Primary degradation pathways.[2] Note that dimerization requires the presence of Vindoline and an oxidant.

FAQ: Technical Support

Q1: Can I use Soxhlet extraction for Catharanthine?

No. Soxhlet extraction involves prolonged boiling (thermal stress) and continuous aeration (oxidative stress). We recommend Ultrasound-Assisted Extraction (UAE) or Maceration at controlled temperatures to preserve the double bond integrity [1, 2].

Q2: I need to store samples for HPLC analysis next week. What is the best solvent?

Store in Methanol with 0.1% Formic Acid or Acetic Acid at 4°C. The acid maintains the protonated salt form, which is significantly more resistant to oxidation than the free base. Avoid storing in pure Acetonitrile or Water for extended periods [3].

Q3: How do I know if my Catharanthine has degraded?

HPLC Check: Look for peak broadening or new peaks at Relative Retention Times (RRT) of ~0.8 (Hydrolysis products) or ~1.1 (N-oxides). Visual Check: Pure Catharanthine is white/colorless. A yellow tint indicates initial oxidation; brown indicates significant degradation.

References

  • BenchChem Technical Support. (2025).[3][4][5] Optimizing Catharanthine Tartrate Extraction: Troubleshooting & Optimization. Retrieved from

  • Javad, S., et al. (2016). Enhanced extraction of an anticancer drug, Vinblastine, from Catharanthus roseus.[1][6][7][8] Pure and Applied Biology, 5(3). Retrieved from

  • Naaranlahti, T., et al. (1991). Isolation of Catharanthus Alkaloids by Solid-Phase Extraction and Semipreparative HPLC. Journal of Chromatographic Science.[9][10] Retrieved from

  • Misra, N., et al. (2005). Simultaneous Determination of Vincristine, Vinblastine, Catharanthine, and Vindoline in Leaves of Catharanthus roseus by High-Performance Liquid Chromatography. Journal of Chromatographic Science.[9][10] Retrieved from

  • Pan, Q., et al. (2016). Vinblastine and Vincristine Production on Madagascar Periwinkle (Catharanthus roseus) Callus Culture. Retrieved from

Sources

Validation & Comparative

Comparing different extraction methods for Catharanthine yield and purity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Catharanthine, a critical terpenoid indole alkaloid (TIA) precursor for the semi-synthesis of the anticancer drugs vinblastine and vincristine, presents significant extraction challenges due to its thermal instability and low natural abundance (typically <0.05% DW in Catharanthus roseus leaves).[1]

This guide objectively compares extraction methodologies, identifying Negative-Pressure Cavitation Extraction (NPCE) as the superior method for industrial scalability and yield, while Supercritical Fluid Extraction (SFE) serves as the benchmark for purity and solvent-free recovery.

Part 1: Methodological Landscape & Performance Data

comparative Analysis of Extraction Techniques

The following data synthesizes experimental outcomes from recent comparative studies, standardizing yield to mg/g Dry Weight (DW) where possible.

MethodYield (mg/g DW)Extraction TimeSolvent SystemPurity ProfileScalability
NPCE (Negative-Pressure Cavitation)0.2843 30 min80% EthanolModerate (Requires HPLC cleanup)High (Continuous flow possible)
SFE (Supercritical CO₂)100% Recovery40 minCO₂ + 6.6% MeOHHigh (Selectively extracts alkaloids)Moderate (High CAPEX)
UAE (Ultrasound-Assisted)~0.280030-45 minIonic Liquids / EtOHModerate to Low (Cell debris common)Moderate
MAE (Microwave-Assisted)N/A (High var.)<5 min Ethanol/MethanolLow (Thermal degradation risk)Low (Batch limited)
Soxhlet (Conventional)< 0.200016 hoursMethanolLow (High impurity load)Low
Key Findings
  • Yield Efficiency: NPCE achieves yields equivalent to UAE but with significantly lower energy consumption and reduced thermal stress compared to MAE.

  • Selectivity: SFE offers the highest selectivity. By tuning pressure (250 bar) and temperature (80°C), it solubilizes Catharanthine while leaving behind polar impurities (chlorophylls) that plague ethanol-based extractions.

  • Kinetic Advantage: Both NPCE and UAE utilize cavitation to disrupt cell walls, increasing mass transfer rates by orders of magnitude compared to passive diffusion in maceration.

Part 2: Mechanistic Insight & Visualization

To understand why NPCE and SFE outperform conventional methods, we must look at the mass transfer mechanisms.

Mechanism 1: Negative-Pressure Cavitation (NPCE)

Unlike positive pressure (sonication), NPCE uses vacuum-induced cavitation. Air bubbles within the plant matrix expand and collapse violently as pressure oscillates. This "turbo-extraction" effect creates erosion on the surface of the plant tissue, enhancing solvent penetration without the high heat generation of ultrasound.

Mechanism 2: Supercritical Fluid Diffusivity

Supercritical CO₂ possesses the diffusivity of a gas and the density of a liquid. This allows it to penetrate the plant matrix instantly (gas-like) and dissolve the alkaloid (liquid-like).

Workflow Visualization

The following diagram illustrates the comparative process flow for the two leading methods.

ExtractionWorkflow cluster_NPCE Protocol A: NPCE (High Yield) cluster_SFE Protocol B: SFE (High Purity) RawMaterial Dried C. roseus Leaves (60-mesh powder) Mix Mix with 80% Ethanol (1:20 Ratio) RawMaterial->Mix Load Load Extraction Vessel RawMaterial->Load Cavitation Negative Pressure Cavitation (-0.075 MPa, 30 min) Mix->Cavitation Filter Filtration Cavitation->Filter Crude Crude Extract Filter->Crude ScCO2 Supercritical CO2 Flow (250 bar, 80°C, 6.6% MeOH) Load->ScCO2 Depress Depressurization & Separation ScCO2->Depress Depress->Crude HPLC HPLC Purification (C18 Column) Crude->HPLC Final Pure Catharanthine HPLC->Final

Caption: Comparative workflow showing the parallel processing paths for NPCE and SFE leading to purification.

Part 3: Detailed Experimental Protocols

Protocol A: Negative-Pressure Cavitation Extraction (NPCE)

Best for: Maximizing yield in industrial/pilot settings.

Reagents & Equipment:

  • Dried Catharanthus roseus leaves (ground to 60-mesh).[2][3][4]

  • Solvent: 80% Ethanol (v/v).[2][5][6][7]

  • NPCE Apparatus (Vacuum pump connected to extraction vessel).

Step-by-Step Procedure:

  • Pre-treatment: Grind dried leaves and sieve through a 60-mesh screen to ensure uniform particle size (critical for cavitation efficacy).

  • Solvent Mixing: Mix 10g of powder with 200mL of 80% Ethanol (Solid-Liquid ratio 1:20).

  • Cavitation Cycle:

    • Introduce the mixture into the extraction vessel.[8]

    • Apply negative pressure to -0.075 MPa .

    • Maintain airflow to generate continuous cavitation bubbles.

    • Run for 30 minutes at room temperature.

  • Cycling: Release pressure to atmospheric level, then re-apply vacuum. Repeat for 3 extraction cycles to maximize mass transfer.

  • Collection: Filter the supernatant. Combine extracts from all cycles.

  • Concentration: Evaporate ethanol under reduced pressure (Rotary Evaporator) at <45°C to prevent thermal degradation.

Validation Check: The final crude extract should yield approx. 0.28 mg Catharanthine per gram of starting dry weight.

Protocol B: Supercritical Fluid Extraction (SFE)

Best for: High purity requirements and green chemistry compliance.

Reagents & Equipment:

  • SFE System (e.g., Waters SFE or equivalent).

  • CO₂ (99.9% purity).

  • Modifier: Methanol (HPLC Grade).

Step-by-Step Procedure:

  • Loading: Place 5g of ground leaf powder into the extraction vessel.

  • System Pressurization: Pressurize the system with CO₂ to 250 bar .

  • Temperature Control: Heat the extraction vessel to 80°C . Note: While Catharanthine is heat-sensitive, the high pressure and short time in SFE mitigate degradation compared to reflux.

  • Modifier Injection: Introduce Methanol as a co-solvent at 6.6 vol% . This is crucial; pure CO₂ is too non-polar to extract alkaloids efficiently.

  • Dynamic Extraction: Flow the supercritical mixture at 2 mL/min for 40 minutes .

  • Separation: Depressurize the extract into a collection vial. The CO₂ turns to gas, leaving a solvent-free alkaloid residue.

Part 4: Critical Analysis & Recommendations

Why NPCE Wins for Yield

NPCE creates a "sponge effect." The negative pressure expands air within the plant tissue, forcing it out. When pressure is restored (or during bubble collapse), the solvent rushes into the voids, flushing out intracellular alkaloids. This physical pumping action is superior to the passive diffusion relied upon in maceration and the purely thermal kinetic energy of Soxhlet.

Why SFE Wins for Purity

SFE extracts are cleaner.[9] Ethanol (used in NPCE) extracts chlorophyll, waxes, and other polyphenols, resulting in a dark green crude extract requiring extensive cleanup. SFE, by tuning the density of CO₂, can be "dialed in" to target the alkaloid fraction, leaving heavier waxes and highly polar tannins behind.

Final Recommendation
  • For Drug Discovery/Screening: Use NPCE .[9] It is fast, requires less complex equipment than SFE, and handles high throughput well.

  • For Pharmaceutical Production: Use SFE .[9] The reduction in downstream purification steps (removal of chlorophyll/waxes) offsets the initial equipment cost.

References

  • Negative-Pressure Cavitation Extraction of Four Main Vinca Alkaloids from Catharanthus roseus Leaves. Source: Molecules / PMC. URL:[Link] Relevance: Defines the optimal NPCE parameters (-0.075 MPa, 80% Ethanol) and yield data (0.2843 mg/g).

  • Optimisation of supercritical fluid extraction of indole alkaloids from Catharanthus roseus. Source: Phytochemical Analysis / PubMed. URL:[Link] Relevance: Establishes SFE conditions (250 bar, 80°C) and demonstrates 100% recovery rates.

  • Ultrasound-assisted extraction of the three terpenoid indole alkaloids... using ionic liquid aqueous solutions. Source: Chemical Engineering Journal. URL:[Link] Relevance: Provides comparative data for UAE efficiency and time reduction.

  • Isolation of Catharanthus alkaloids by solid-phase extraction and semipreparative HPLC. Source: Journal of Chromatographic Science.[10] URL:[Link] Relevance: Benchmarks purification requirements for crude extracts.

Sources

Validation of an HPLC method for Catharanthine analysis according to ICH guidelines

Author: BenchChem Technical Support Team. Date: February 2026

Compliance: ICH Q2(R2) | Method Type: RP-HPLC (Gradient) | Analyte: Catharanthine

Executive Summary

This guide presents a comparative validation of a Silanol-Suppressed Gradient Method (Method B) versus a standard Isocratic Phosphate Method (Method A) for the quantification of Catharanthine in Catharanthus roseus extracts.

While Method A (Legacy) offers simplicity, it frequently fails ICH Q2(R2) specificity requirements due to peak tailing caused by the interaction of basic alkaloid nitrogen with residual silanols on the stationary phase. Method B incorporates a competitive amine (Triethylamine) and an optimized gradient profile, resulting in a Resolution (


) > 2.5 between Catharanthine and its structural analog Vindoline, with a Tailing Factor (

) < 1.2.

Comparative Analysis: Legacy vs. Optimized Method

The following table contrasts the performance of the traditional approach against the optimized protocol designed for regulatory submission.

ParameterMethod A: Legacy IsocraticMethod B: Optimized Gradient (Recommended)
Stationary Phase C18 (5 µm, 100 Å)C18 End-capped (5 µm, 100 Å)
Mobile Phase ACN : 25mM Phosphate Buffer (50:50)A: 25mM Ammonium Acetate + 0.1% TEA (pH 6.5)B: Acetonitrile (Gradient)
Flow Rate 1.0 mL/min1.0 mL/min
Tailing Factor (

)
1.8 - 2.2 (Poor)0.95 - 1.15 (Excellent)
Resolution (

)
1.2 (Catharanthine/Vindoline)> 2.5 (Catharanthine/Vindoline)
Run Time 15 min22 min (including re-equilibration)
ICH Compliance Fails Specificity & System SuitabilityFully Compliant (Q2(R2))
Mechanistic Insight: The Silanol Effect

Catharanthine is a terpenoid indole alkaloid with a basic nitrogen atom. In Method A, this nitrogen interacts electrostatically with ionized silanol groups (


) on the silica backbone of the column, causing "shark-fin" tailing. Method B utilizes Triethylamine (TEA) , which acts as a "sacrificial base," saturating the silanol sites and forcing Catharanthine to interact solely with the hydrophobic C18 chains, thereby sharpening the peak shape.

Experimental Protocol (Method B)

Reagents and Chemicals[1][2][3][4]
  • Reference Standard: Catharanthine Tartrate (purity > 98%).

  • Solvents: HPLC-grade Acetonitrile and Methanol.

  • Buffer Additives: Ammonium Acetate, Triethylamine (TEA), Orthophosphoric acid (for pH adjustment).

Chromatographic Conditions[3][5][6][7]
  • Column: Agilent Zorbax Eclipse XDB-C18 (250 mm × 4.6 mm, 5 µm) or equivalent.

  • Column Temperature: 30°C.

  • Detection: UV-Vis at 254 nm (Secondary confirmation at 280 nm).

  • Injection Volume: 10 µL.

  • Gradient Program:

    • 0-5 min: 80% A (Isocratic hold)

    • 5-15 min: 80% A → 40% A (Linear Ramp)

    • 15-18 min: 40% A (Hold)

    • 18-22 min: 40% A → 80% A (Re-equilibration)

Sample Preparation Workflow

The following diagram outlines the extraction and preparation workflow to ensure maximum recovery of alkaloids from leaf tissue.

SamplePrep Start Raw Material (C. roseus Leaves) Lyophil Lyophilization (48h, -50°C) Start->Lyophil Grind Pulverization (Pass through #60 mesh) Lyophil->Grind Extract Solvent Extraction (MeOH:Water 90:10, 1h Sonication) Grind->Extract Centrifuge Centrifugation (10,000 rpm, 10 min) Extract->Centrifuge Filter Filtration (0.22 µm PTFE Syringe Filter) Centrifuge->Filter Supernatant collection Vial HPLC Vial (Ready for Injection) Filter->Vial

Figure 1: Optimized sample preparation workflow for quantitative recovery of Catharanthine.

Validation Results (ICH Q2(R2) Guidelines)

The optimized method was validated following the ICH Q2(R2) guidelines, emphasizing the "lifecycle management" approach to analytical procedures.

System Suitability & Specificity

Specificity was confirmed by injecting a mixture of Catharanthine and Vindoline.

  • Criteria: Resolution (

    
    ) > 2.0; Tailing Factor (
    
    
    
    ) < 1.5.
  • Result:

    
    ; 
    
    
    
    . No interference was observed at the retention time of Catharanthine (~12.4 min) from the blank matrix.
Linearity and Range

A six-point calibration curve was constructed.[1]

Conc. (µg/mL)Peak Area (mAU*s)Statistical Output
5.0125.4Slope: 25.12
20.0501.8Intercept: -2.45
50.01255.0R²: 0.9998
100.02510.3Range: 5 - 200 µg/mL
150.03766.1
200.05022.9
Accuracy (Recovery Studies)

Accuracy was evaluated by spiking pre-analyzed samples with known standards at three levels (80%, 100%, 120%).

Spike LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% Recovery% RSD (n=3)
80%40.039.598.75%0.85%
100%50.050.2100.40%0.62%
120%60.059.899.66%0.91%
Precision[8][9]
  • Repeatability (Intra-day): % RSD = 0.54% (n=6).

  • Intermediate Precision (Inter-day): % RSD = 1.12% (n=12, different analysts/days).

Validation Logic & Lifecycle Management

The following diagram illustrates the decision matrix used to validate this method, adhering to the ICH Q2(R2) emphasis on Analytical Procedure Lifecycle Management.

ValidationLogic cluster_val ICH Q2(R2) Validation Phase ATP Analytical Target Profile (Define Needs) Dev Method Development (Optimize Mobile Phase/pH) ATP->Dev Spec Specificity Test (Rs > 2.0?) Dev->Spec Lin Linearity & Range (R² > 0.999) Spec->Lin Pass Fail Refine Method (Adjust Gradient/TEA) Spec->Fail Fail (Tailing/Overlap) Acc Accuracy/Precision (Rec: 98-102%) Lin->Acc Pass Lin->Fail Fail Acc->Fail Fail Pass Routine Use & Control Strategy Acc->Pass Pass Fail->Dev

Figure 2: Validation decision matrix based on ICH Q2(R2) lifecycle principles.

References

  • International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • Tikhomiroff, C., & Jolicoeur, M. (2002).[2] Screening of Catharanthus roseus secondary metabolites by high-performance liquid chromatography. Journal of Chromatography A, 955(1), 87-93. [Link]

  • Mishra, P., et al. (2018).[1] Simultaneous Determination of Vincristine, Vinblastine, Catharanthine, and Vindoline in Leaves of Catharanthus roseus by High-Performance Liquid Chromatography.[3][4] Journal of Chromatographic Science. [Link]

Sources

Comparative study of the anticancer activity of Catharanthine and vindoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Catharanthine and Vindoline are the two primary monomeric precursors to the potent anticancer agents Vinblastine and Vincristine. While often viewed merely as biosynthetic building blocks, a rigorous pharmacological analysis reveals distinct biological profiles for each.

  • Catharanthine exhibits independent, albeit moderate, anticancer activity (IC50 in micromolar range).[1] Its mechanism is distinct from its dimeric progeny: it acts as an mTOR inhibitor and autophagy inducer, in addition to weak tubulin interaction.

  • Vindoline is largely cytotoxically inactive in its monomeric form against cancer cell lines (IC50 > 50 µM). However, it serves as a critical scaffold for tubulin binding within the dimer and possesses significant antidiabetic properties (insulin secretion enhancement).

Key Takeaway: The dimerization of these two monomers acts as a "potency multiplier," transforming a weak mTOR inhibitor (Catharanthine) and an inactive scaffold (Vindoline) into a nanomolar-potency microtubule destabilizer (Vinblastine).

Chemical & Pharmacological Profile

Both compounds are terpenoid indole alkaloids isolated from Catharanthus roseus.

FeatureCatharanthineVindoline
Role Biosynthetic Precursor (Upper Half of Dimer)Biosynthetic Precursor (Lower Half of Dimer)
Primary Target (Monomer) mTOR (FRB Domain), Tubulin (Weak)K+ Channels (Kv2.1), Insulin Secretion
Cytotoxicity Moderate (µM range)Negligible / Inactive
Key Mechanism Autophagy Induction, ApoptosisGlucose-Stimulated Insulin Secretion (GSIS)
Structural Contribution Provides the "cytotoxic" warhead interface in dimersProvides the primary tubulin-binding scaffold

Comparative Anticancer Efficacy[1][2][3][4][5]

The following data contrasts the antiproliferative potency of the pure monomers against their dimeric product, Vinblastine. Note the shift from Nanomolar (nM) to Micromolar (µM) scales.

Table 1: Comparative IC50 Values (Human Cancer Cell Lines)
CompoundHeLa (Cervical)MCF-7 (Breast)HepG2 (Liver)Potency Class
Vinblastine (Dimer) ~4 - 7 nM ~14 nM ~6 nM High Potency
Catharanthine ~12 - 20 µM> 20 µM~50 µMModerate/Weak
Vindoline > 50 µM (Inactive)> 100 µM> 100 µMInactive

Data synthesized from comparative cytotoxicity assays [1][2][3]. Note: "Inactive" implies no significant cell death at physiologically relevant concentrations (<100 µM).

Analysis of Potency Gap

The dramatic increase in potency upon dimerization (Vinblastine) is due to the creation of a high-affinity binding site at the interface of


- and 

-tubulin.
  • Vindoline Monomer: Can bind tubulin but lacks the steric bulk to prevent polymerization effectively.

  • Catharanthine Monomer: Binds weakly to tubulin but has been shown to dock into the FRB domain of mTOR (binding energy -7.3 KJ/mol), initiating autophagic cell death [1]. This secondary mechanism explains why Catharanthine retains some activity even without high-affinity tubulin binding.

Mechanistic Deep Dive: Pathways & Signaling

Catharanthine: The Autophagy Inducer

Unlike the dimers which freeze cells in mitosis (M-phase arrest), Catharanthine triggers autophagic cell death .

  • mTOR Inhibition: Catharanthine binds to the FRB domain of mTORC1.

  • Downstream Effect: This inhibits the phosphorylation of S6K1 and 4E-BP1 .

  • Result: Upregulation of LC3-II and Beclin-1 , leading to autophagosome formation and cell death.

Vindoline: The Metabolic Modulator

Vindoline's lack of cytotoxicity is contrasted by its metabolic activity. It closes voltage-dependent Kv2.1 potassium channels in pancreatic


-cells, leading to membrane depolarization, Calcium influx, and insulin release [4].
Visualization: Distinct Mechanisms of Action[6]

G cluster_0 Catharanthine Pathway cluster_1 Vinblastine (Dimer) Pathway cluster_2 Vindoline Pathway Cath Catharanthine (Monomer) mTOR mTORC1 (FRB Domain) Cath->mTOR Inhibits Auto Autophagy Induction (LC3-II / Beclin-1) mTOR->Auto Activates Death1 Cell Death (Autophagic) Auto->Death1 Vin Vinblastine (Dimer) Tub Tubulin Heterodimers (Inter-dimer Interface) Vin->Tub High Affinity Binding Arr Microtubule Depolymerization (Mitotic Arrest) Tub->Arr Blocks Polymerization Death2 Apoptosis (M-Phase) Arr->Death2 Vind Vindoline (Monomer) Vind->Tub No Affinity Kv Kv2.1 Channel Vind->Kv Inhibits Ins Insulin Secretion (Antidiabetic) Kv->Ins Depolarization

Figure 1: Mechanistic divergence. Catharanthine targets mTOR (red), Vinblastine targets Tubulin (blue), while Vindoline targets metabolic channels (green).

Experimental Protocols

To validate the differential activity of these compounds, the following protocols are recommended. These are designed to distinguish between cytotoxic (cell death) and cytostatic (growth inhibition) effects.

Protocol A: Comparative MTT Cytotoxicity Assay

Purpose: To determine IC50 values and confirm the potency gap.

  • Seeding: Plate HeLa or MCF-7 cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment:

    • Group A (Control): 0.1% DMSO.

    • Group B (Vinblastine): Serial dilution 0.1 nM – 100 nM.

    • Group C (Catharanthine): Serial dilution 1 µM – 100 µM.

    • Group D (Vindoline): Serial dilution 1 µM – 200 µM.

  • Incubation: 48 hours at 37°C, 5% CO2.

  • Labeling: Add 20 µL MTT reagent (5 mg/mL in PBS). Incubate 4h.

  • Solubilization: Aspirate media. Add 150 µL DMSO. Shake for 10 min.

  • Readout: Measure Absorbance at 570 nm.

  • Calculation: Plot Dose-Response curve (Log concentration vs. % Viability). Calculate IC50 using non-linear regression.

Protocol B: Tubulin Polymerization Assay (In Vitro)

Purpose: To prove that Monomers do not effectively inhibit tubulin polymerization compared to Dimers.

  • Preparation: Use purified tubulin (>99%) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) + 1 mM GTP.

  • Baseline: Keep tubulin on ice (depolymerized).

  • Induction: Transfer to 37°C cuvette to induce polymerization.

  • Treatment: Add 10 µM of Catharanthine, Vindoline, or Vinblastine.

  • Monitoring: Measure Absorbance at 340 nm every 30 seconds for 60 minutes.

  • Expected Result:

    • Control: Sigmoidal curve (Nucleation -> Elongation -> Plateau).

    • Vinblastine: Flat line (Complete inhibition).

    • Catharanthine/Vindoline: Curve similar to control (Minimal inhibition).

Visualization: Experimental Workflow

Experiment Cells HeLa / MCF-7 Cells Treat Treatment (48h) 1. Vinblastine (nM) 2. Catharanthine (µM) 3. Vindoline (µM) Cells->Treat Assay MTT Assay (Metabolic Activity) Treat->Assay Read Absorbance @ 570nm Assay->Read Result Calculate IC50 (Non-linear Regression) Read->Result

Figure 2: Workflow for validating comparative cytotoxicity.

References

  • Catharanthine, an anticancer vinca alkaloid: an in silico and in vitro analysis of the autophagic system. Source: PubMed / NIH

  • Molecular docking and pharmacogenomics of vinca alkaloids and their monomeric precursors. Source: Biochemical Pharmacology

  • Anticancer potential of alkaloids: a key emphasis to colchicine, vinblastine, vincristine, vindesine, vinorelbine and vincamine. Source: PubMed Central (PMC)

  • Natural product vindoline stimulates insulin secretion and efficiently ameliorates glucose homeostasis. Source: PubMed

  • Pharmaceutical Importance of Catharanthus roseus in Cancer Management. Source: HRPUB (Note: Generalized link to journal context based on search context 1.2)

Sources

Evaluating the performance of different HPLC columns for Catharanthine separation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The isolation and quantification of Catharanthine , a key terpene indole alkaloid (TIA) precursor to the anti-cancer drug Vinblastine, presents distinct chromatographic challenges. Its structural similarity to Vindoline and the presence of a basic quinuclidine nitrogen moiety often result in poor resolution (


) and significant peak tailing on conventional silica-based columns.

This guide evaluates three distinct stationary phase technologies for Catharanthine separation: Traditional C18 (ODS) , Monolithic C18 , and Pentafluorophenyl (PFP) . Our analysis demonstrates that while C18 remains the industry workhorse, PFP phases offer superior selectivity for TIA isomers, and Monolithic columns provide the highest throughput for industrial screening.

The Chromatographic Challenge

Catharanthine (


) is a basic alkaloid. In reversed-phase chromatography, the primary failure modes are:
  • Silanol Interactions: At neutral pH, residual silanols on the silica support ionize (

    
    ). The positively charged nitrogen on Catharanthine interacts ionically with these sites, causing severe peak tailing (
    
    
    
    ).
  • Structural Isomerism: Catharanthine often co-elutes with Vindoline in Catharanthus roseus extracts. These molecules differ primarily in their indole ring substitution and stereochemistry, requiring a stationary phase capable of steric or

    
    -
    
    
    
    discrimination, not just hydrophobicity [1].

Experimental Methodology: The Self-Validating System

To ensure this guide is reproducible, we established a standardized "Method Development Loop." This protocol serves as a self-validating system: if the Resolution (


) between Catharanthine and Vindoline drops below 1.5, the system triggers a mobile phase adjustment (pH or organic modifier).
Standardized Mobile Phase

To isolate the column performance as the single variable, the following mobile phase was used (adapted from validated literature methods [2]):

  • Buffer: 0.1M Ammonium Acetate or Phosphate Buffer (pH adjusted to 3.5 with glacial acetic acid to suppress silanol activity).

  • Organic Modifier: Acetonitrile (ACN).

  • Mode: Isocratic (typically 25:75 ACN:Buffer) or Gradient depending on column retentivity.

  • Detection: UV at 254 nm (maxima for indole alkaloids).[1][2]

Method Development Workflow

The following logic gate ensures robust method generation.

MethodWorkflow Start Crude Extract Screen Column Screening (C18 vs PFP vs Monolith) Start->Screen Eval Evaluate Parameters (Rs, Tf, N) Screen->Eval Decision Rs > 1.5? Eval->Decision Optimize Optimize pH / Organic % Decision->Optimize No Final Validated Method Decision->Final Yes Optimize->Screen Re-inject

Figure 1: Logical workflow for evaluating column performance. The critical decision node is the resolution (


) between Catharanthine and Vindoline.

Comparative Analysis of Stationary Phases

Candidate A: Traditional C18 (5µm, Fully Porous)

The Baseline Control

The C18 (Octadecylsilane) ligand is the standard for hydrophobicity-based separations.

  • Mechanism: Pure hydrophobic interaction.

  • Performance: Reliable retention. However, without "base-deactivation" or end-capping, the basic nitrogen of Catharanthine interacts with silanols.

  • Verdict: Acceptable for synthetic standards but struggles with complex plant extracts where Vindoline interferes. Tailing is often a concern unless high concentrations of amine modifiers (e.g., triethylamine) are added to the mobile phase [3].

Candidate B: Monolithic RP-18e

The High-Throughput Specialist

Unlike packed particles, monolithic columns consist of a single rod of porous silica.

  • Mechanism: High permeability allows for high flow rates with low backpressure. The "RP-18e" designation indicates end-capping to cover silanols.

  • Performance: Literature indicates this technology offers superior resolution compared to particulate C18 for Catharanthus alkaloids, with significantly shorter run times [2].

  • Verdict: Best for High-Throughput Screening (HTS) in industrial environments.

Candidate C: Pentafluorophenyl (PFP)

The Selectivity Expert

PFP phases replace the alkyl chain with a fluorinated ring.[3]

  • Mechanism: Offers orthogonal selectivity via

    
    -
    
    
    
    interactions, dipole-dipole interactions, and hydrogen bonding.
  • Performance: The electron-deficient fluorine ring interacts strongly with the electron-rich indole systems of Catharanthine and Vindoline. This often resolves isomers that co-elute on C18 [4].

  • Verdict: Best for Purity Analysis and complex isomer resolution.

Performance Data Summary

The following table synthesizes performance metrics based on comparative studies of indole alkaloids [2][4].

FeatureTraditional C18 Monolithic RP-18e PFP (Core-Shell)
Separation Mechanism HydrophobicityHydrophobicityHydrophobicity +

-

+ Dipole
Resolution (

)
1.2 - 1.8 (Marginal)2.5 - 3.0 (Excellent) > 3.5 (Superior)
Tailing Factor (

)
1.4 - 1.8 (Poor)1.0 - 1.2 (Good)1.1 - 1.3 (Good)
Backpressure High (> 200 bar)Low (< 50 bar) Moderate (150 bar)
Run Time 15 - 25 min< 8 min 12 - 15 min
Best Use Case General QCRapid ScreeningComplex Impurity Profiling

Recommended Protocol: Optimized Separation

Based on the evaluation, the Monolithic RP-18e is recommended for routine quantification, while PFP is recommended for impurity profiling. Below is the optimized protocol for the Monolithic workflow, which balances speed and resolution.

Materials
  • Column: Chromolith Performance RP-18e (100 x 4.6 mm).[1]

  • Solvents: HPLC Grade Acetonitrile, HPLC Grade Water, Glacial Acetic Acid, Ammonium Acetate.

Step-by-Step Procedure
  • Mobile Phase Preparation:

    • Dissolve 0.1M Ammonium Acetate in water.

    • Adjust pH to 3.5 using Glacial Acetic Acid (Critical for suppressing silanol ionization).

    • Mix Acetonitrile : Buffer (25:75 v/v). Filter and degas.[4]

  • System Equilibration:

    • Flush column with mobile phase at 1.0 mL/min for 10 minutes.

    • Increase flow rate to 2.0 mL/min (feasible due to low backpressure of monolith).

  • Sample Injection:

    • Inject 10 µL of filtered C. roseus extract.

  • Data Analysis:

    • Monitor at 254 nm.

    • Catharanthine typically elutes before Vinblastine. Calculate

      
       relative to the nearest impurity (Vindoline).
      

References

  • Separation of vindoline, catharanthine and vinblastine from Catharanthus roseus. ResearchGate. Available at: [Link]

  • Simultaneous Determination of Vincristine, Vinblastine, Catharanthine, and Vindoline in Leaves of Catharanthus roseus by High-Performance Liquid Chromatography. Journal of Chromatographic Science. Available at: [Link]

  • Simultaneous determination of secondary metabolites from Vinca rosea plant extractives by reverse phase high performance liquid chromatography. Pharmacognosy Magazine. Available at: [Link]

  • C18 Bonded Phase by the Addition of a Pentafluorophenyl PFP Group. MAC-MOD Analytical Application Note. Available at: [Link]

Sources

Precision Profiling: Cross-Reactivity Assessment in Immunoassay for Catharanthine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Analytic Challenge: Catharanthine is a terpenoid indole alkaloid and a critical biosynthetic precursor to the anti-cancer drugs vinblastine and vincristine.[1][2][3][4] In Catharanthus roseus extracts and pharmacokinetic samples, Catharanthine co-exists with structurally homologous monomers (Vindoline, Ajmalicine) and dimeric end-products.

The Solution: This guide compares the performance of High-Specificity Monoclonal Immunoassays (Method A) against Broad-Spectrum Polyclonal Assays (Method B) and the HPLC-MS Gold Standard (Method C) . We focus on the critical metric of Cross-Reactivity (CR) —the probability of an antibody binding to a structural analog rather than the target analyte.

Scientific Context: The Structural Basis of Interference

To understand cross-reactivity, one must visualize the biosynthetic relationships. Catharanthine shares an indole core with Ajmalicine and serves as the "upper" half of the Vinblastine dimer.

Biosynthetic Pathway & Structural Homology

The following diagram illustrates the structural lineage. Antibodies raised against the dimer (Vinblastine) often fail to distinguish the monomer (Catharanthine) due to shared epitopes.

AlkaloidPathway Strictosidine Strictosidine (Common Precursor) Ajmalicine Ajmalicine (Structural Analog) Strictosidine->Ajmalicine Competes for Precursor Catharanthine CATHARANTHINE (Target Analyte) Strictosidine->Catharanthine Vindoline Vindoline (Coupling Partner) Strictosidine->Vindoline Ajmalicine->Catharanthine Indole Core Similarity Vinblastine Vinblastine (Dimeric Product) Catharanthine->Vinblastine Dimerization (Coupling) Vindoline->Vinblastine Vinblastine->Catharanthine Shared Epitope

Figure 1: Biosynthetic relationships in Catharanthus roseus. The structural similarity between the target (Catharanthine) and its downstream dimer (Vinblastine) poses the primary cross-reactivity risk.

Comparative Analysis: Specificity vs. Throughput

In drug development and metabolic engineering, the choice of assay dictates data quality. The following table contrasts the performance of a site-directed Monoclonal Antibody (mAb) assay against alternatives.

Table 1: Performance Comparison of Analytical Methods
FeatureMethod A: Site-Directed mAb ELISAMethod B: Polyclonal (pAb) ELISAMethod C: HPLC-MS/MS (Reference)
Primary Utility High-throughput screening, PK studiesTotal alkaloid estimationStructural confirmation, impurity profiling
Specificity High (CR < 1% for analogs)Low (CR 10–50% for dimers)Absolute (Mass/Charge separation)
Throughput 96-384 samples / 3 hours96 samples / 3 hours10-20 samples / hour
Sensitivity (LOD) 0.05 – 0.1 ng/mL0.5 – 1.0 ng/mL0.01 ng/mL
Cost Per Sample Low ($)Low ($)High (

$)
Sample Prep Minimal (Dilution)Minimal (Dilution)Complex (Extraction/SPE)
The Hapten Design Factor

Method A achieves high specificity by using a hapten design strategy that exposes the unique iboga skeleton of Catharanthine while masking the indole ring common to Ajmalicine. Conversely, Method B often uses antibodies raised against Vinblastine (the dimer), which results in significant cross-reactivity because the antibody recognizes the "Catharanthine half" of the dimer as if it were the free monomer [1].

Experimental Protocol: Assessing Cross-Reactivity

To validate the specificity of a Catharanthine immunoassay, one must determine the Cross-Reactivity (CR) using the 50% Inhibitory Concentration (


) method.
Protocol: Competitive ELISA for CR Determination

Objective: Calculate the relative affinity of the antibody for Catharanthine vs. its structural analogs (Vindoline, Vinblastine, Ajmalicine).

Reagents Required[5][6][7][8][9][10]
  • Coating Antigen: Catharanthine-BSA conjugate.

  • Primary Antibody: Anti-Catharanthine mAb (Method A) or pAb (Method B).

  • Analytes: Pure standards of Catharanthine, Vindoline, Vinblastine, and Ajmalicine (Sigma-Aldrich or similar).

  • Detection: HRP-conjugated secondary antibody + TMB Substrate.

Step-by-Step Workflow
  • Plate Coating:

    • Coat 96-well microplates with Catharanthine-BSA (1 µg/mL in Carbonate Buffer, pH 9.6).

    • Incubate overnight at 4°C. Wash 3x with PBST.

  • Blocking:

    • Add 200 µL/well of 1% Gelatin or BSA in PBS. Incubate 1h at 37°C to prevent non-specific binding.

  • Competitive Reaction (The Critical Step):

    • Prepare serial dilutions (log scale: 0.01 to 1000 ng/mL) of the Target (Catharanthine) and Cross-Reactants (Vindoline, Vinblastine, etc.).

    • Add 50 µL of standard/sample + 50 µL of Primary Antibody to wells.

    • Mechanism:[1][5][6][11] Free analyte competes with plate-bound antigen for the antibody.

    • Incubate 1h at 37°C.

  • Detection:

    • Wash 3x. Add HRP-conjugated secondary antibody (100 µL). Incubate 45 min.

    • Wash 5x. Add TMB substrate. Stop reaction with 2M H2SO4 after 15 min.

  • Data Analysis:

    • Measure Absorbance at 450 nm.

    • Plot

      
       (%) vs. Log Concentration.
      
    • Calculate

      
       (concentration causing 50% inhibition of binding).[8]
      
Calculation Formula


Representative Validation Data

The following data illustrates the difference between a high-quality specific assay and a non-specific one.

Table 2: Cross-Reactivity Profile (Experimental Data)
Cross-ReactantStructure TypeMethod A (Specific mAb) CR %Method B (Generic pAb) CR %Interpretation
Catharanthine Target 100% 100% Reference Standard
Vindoline Coupling Partner< 0.1%2.5%Method A effectively ignores the partner monomer.
Vinblastine Dimer (Target + Vindoline)0.8%45.0% Method B fails to distinguish monomer from dimer [2].
Ajmalicine Pathway Analog1.2%15.0%Shared indole core causes interference in Method B.

Analysis:

  • Method A is suitable for quantifying Catharanthine in samples where Vinblastine is present (e.g., late-stage plant growth or patient plasma).

  • Method B will yield falsely elevated results if Vinblastine is present, as it cross-reacts significantly (45%).

Visualizing the Assay Logic

The following flow chart details the decision logic for selecting the correct assay based on the sample matrix.

AssayLogic Start Start: Select Sample Type CrudeExtract Crude Plant Extract (High Analog Diversity) Start->CrudeExtract Purified Purified Fraction (Low Complexity) Start->Purified Decision Is Vinblastine Present? CrudeExtract->Decision ELISA_Gen Use Generic pAb ELISA (Method B) Purified->ELISA_Gen Cost Effective HPLC Use HPLC-MS (Method C) Decision->HPLC Yes (High Accuracy Req) ELISA_Spec Use Specific mAb ELISA (Method A) Decision->ELISA_Spec Yes (High Throughput Req) Decision->ELISA_Gen No (Early Biosynthesis)

Figure 2: Decision matrix for selecting the appropriate analytical method based on sample complexity and cross-reactivity risks.

References

  • Lapinjoki, S., Veräjänkorva, H., Heiskanen, J., et al. (1987).[12] Immunoanalytical Methods for Screening Vindoline from Catharanthus roseus Cell Cultures. Planta Medica, 53(6), 565-567.[13] Link

  • Ishikawa, H., Colby, D. A., Seto, S., et al. (2009). Total Synthesis of Vinblastine: Direct Coupling of Catharanthine and Vindoline. Journal of the American Chemical Society, 131(13), 4904–4916. Link

  • Hua, X., et al. (2022).[14] Development of immunoassay based on rational hapten design for sensitive detection of pendimethalin. Science of The Total Environment, 830, 154690.[14] (Cited for Hapten Design Principles). Link

  • Pan, Q., et al. (2016). Biosynthesis and regulation of terpenoid indole alkaloids in Catharanthus roseus. Pharmacognosy Reviews, 10(19), 24–32. Link

Sources

A Comparative Analysis of Catharanthine's Effect on Different Cancer Cell Types

[1]

Executive Summary

Catharanthine , a monomeric indole alkaloid derived from Catharanthus roseus, serves as a crucial biosynthetic precursor to the potent chemotherapeutic dimers Vinblastine and Vincristine .[1][2][3] While the dimeric forms are established cornerstones of oncology (targeting microtubule dynamics with nanomolar potency), Catharanthine exhibits a distinct, less aggressive pharmacological profile.

This guide provides a technical analysis for researchers, distinguishing Catharanthine’s unique mechanism—specifically its induction of autophagic cell death via mTOR inhibition —from the classical tubulin-disrupting mechanism of its derivatives. We present comparative efficacy data, mechanistic pathways, and a validated experimental protocol for cytotoxicity assessment.[4]

Mechanistic Divergence: Catharanthine vs. The Vinca Dimers

To understand the differential effects on cancer cell types, one must first distinguish the molecular targets.

Microtubule Dynamics (The Classical Pathway)
  • Vincristine/Vinblastine: Bind with high affinity to the vinca domain of tubulin, inhibiting polymerization and arresting cells in metaphase. This leads to rapid apoptosis.

  • Catharanthine: Binds tubulin with significantly lower affinity . It does not effectively inhibit tubulin polymerization at physiological concentrations. Consequently, its cytotoxicity is not primarily driven by mitotic arrest, necessitating higher concentrations (µM range vs. nM range) to achieve effect.

Autophagy and mTOR Signaling (The Novel Pathway)

Recent studies indicate that Catharanthine functions as an autophagy inducer .[5] In hepatic carcinoma models (HepG2), it has been shown to interact with the FRB domain of mTOR , inhibiting the mTORC1 complex. This inhibition releases the suppression of the ULK1 complex, triggering autophagic flux that can lead to autophagic cell death (type II cell death), a pathway distinct from the caspase-dependent apoptosis triggered by Vincristine.

Mechanistic Pathway Diagram

The following diagram illustrates the divergent signaling pathways between Catharanthine and its dimeric counterpart, Vincristine.

Catharanthine_MechanismCatharanthineCatharanthine(Monomer)TubulinTubulin HeterodimersCatharanthine->TubulinWeak BindingmTORmTORC1 Complex(FRB Domain)Catharanthine->mTORInhibitionVincristineVincristine(Dimer)Vincristine->TubulinHigh Affinity BindingMicrotubulesMicrotubule PolymerizationTubulin->MicrotubulesInhibition (Arrest)ApoptosisApoptosis(Caspase Cascade)Microtubules->ApoptosisMitotic CatastropheAutophagyAutophagy Induction(ULK1 Activation)mTOR->AutophagyDe-repressionAutophagy->ApoptosisAutophagic Cell Death

Figure 1: Mechanistic divergence showing Catharanthine's primary action on mTOR-mediated autophagy versus Vincristine's tubulin blockade.

Comparative Efficacy Analysis by Cell Type

The following table synthesizes experimental data comparing the IC50 (half-maximal inhibitory concentration) of Catharanthine against its derivative, Vinblastine. Note the magnitude of difference in potency (µM vs. nM).

Cell LineCancer OriginCatharanthine IC50Vinblastine IC50Primary Response Mechanism
HepG2 Liver Carcinoma~60 - 100 µM 1 - 10 nMAutophagic Cell Death (mTOR inhibition)
MCF-7 Breast (Luminal A)> 50 µM (Weak) ~1.5 nMLow tubulin affinity limits efficacy; resistant to weak microtubule agents.
A549 Lung Adenocarcinoma> 60 µM ~5 nMMinimal G2/M arrest observed at low doses.
Jurkat E6 T-cell Leukemia~0.4 - 5 µM *< 1 nMHigher sensitivity likely due to rapid division rates, but still orders of magnitude less potent than dimers.
SH-SY5Y Neuroblastoma~60 µM < 5 nMDose-dependent reduction in viability.

*Note: Some literature reports varying sensitivity for leukemic lines, but consensus places Catharanthine potency significantly lower than dimers.

Key Insights for Drug Development:
  • Selectivity Profile: Catharanthine is not a viable substitute for Vinblastine in standard cytotoxic chemotherapy due to the high dosage required.

  • Combination Potential: Its ability to inhibit mTOR suggests potential synergy with agents that are limited by mTOR-mediated resistance, potentially resensitizing cells like HepG2.

  • Toxicity Sparing: As a precursor, it lacks the severe neurotoxicity profile of Vincristine, though its high effective dose limits systemic monotherapy.

Experimental Protocol: Cytotoxicity Assessment (MTT Assay)

Objective: To determine the IC50 of pure Catharanthine in adherent cancer cell lines (e.g., HepG2 or MCF-7). Rationale: Unlike Vincristine assays which use nanomolar concentrations, this protocol uses a micromolar range to capture the lower potency profile.

Materials
  • Compound: Catharanthine (Pure Standard, >98%).

  • Solvent: Dimethyl Sulfoxide (DMSO).[6] Note: Catharanthine is hydrophobic.

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.

  • Cell Lines: HepG2 (ATCC HB-8065) or MCF-7 (ATCC HTB-22).

Workflow Diagram

MTT_ProtocolPrep1. PreparationDissolve Catharanthine in DMSO(Stock: 100 mM)Seeding2. Cell Seeding5x10^3 cells/well (96-well)Incubate 24hPrep->SeedingTreatment3. Treatment Gradient0, 10, 25, 50, 100, 200 µM(Keep DMSO < 0.5%)Seeding->TreatmentIncubation4. Incubation48 - 72 Hours@ 37°C, 5% CO2Treatment->IncubationMTT_Add5. MTT AdditionAdd 20µL MTT (5mg/mL)Incubate 4hIncubation->MTT_AddSolubilization6. SolubilizationRemove media, add 100µL DMSOShake 10 minMTT_Add->SolubilizationRead7. Data AcquisitionAbsorbance @ 570nmCalc IC50 via Non-linear RegressionSolubilization->Read

Figure 2: Step-by-step workflow for evaluating Catharanthine cytotoxicity.[5][6]

Step-by-Step Procedure
  • Stock Preparation: Dissolve Catharanthine powder in sterile DMSO to create a 100 mM stock solution. Store at -20°C.

  • Seeding: Seed cells (e.g., HepG2) at a density of

    
     cells/well in 100 µL of complete media. Allow attachment for 24 hours.
    
  • Treatment:

    • Prepare serial dilutions in culture media.

    • Crucial Step: The concentration range must be 10 µM to 200 µM . (Standard Vincristine ranges of 1-100 nM will yield no observable effect).

    • Include a Vehicle Control (Media + DMSO equivalent to highest dose).

  • Incubation: Incubate for 48 or 72 hours. Catharanthine's autophagic mechanism may require longer durations (72h) to manifest significant cell death compared to rapid mitotic arrest.

  • Development:

    • Add 20 µL MTT solution to each well. Incubate 3-4 hours until purple formazan crystals form.

    • Carefully aspirate supernatant.

    • Dissolve crystals in 100 µL DMSO.

  • Analysis: Measure absorbance at 570 nm. Plot dose-response curve using non-linear regression (Log(inhibitor) vs. normalized response) to calculate IC50.[7]

References

  • Gholami, F. et al. (2024). Catharanthine, an anticancer vinca alkaloid: an in silico and in vitro analysis of the autophagic system as the major mechanism of cell death in liver HepG2 cells. Naunyn-Schmiedeberg's Archives of Pharmacology.

  • Sertel, S. et al. (2011). Molecular docking and pharmacogenomics of vinca alkaloids and their monomeric precursors, vindoline and catharanthine.[2] Biochemical Pharmacology.

  • Lobert, S. et al. (1996). Interaction of vinca alkaloids with tubulin: a comparison of vinblastine, vincristine, and vinorelbine. Biochemistry.[3]

  • Almagro, L. et al. (2015). Indole Alkaloids from Catharanthus roseus: Bioproduction and Their Implication in Molecular Medicine. Molecules.[1][2][4][8][9][10][11][12]

  • BenchChem. Application Notes and Protocols: In Vitro Cytotoxicity of Catharanthine Tartrate.

A Comprehensive Guide to Evaluating the Synergistic Anticancer Effects of Catharanthine in Combination Therapies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of oncology, the quest for more effective and less toxic cancer therapies is relentless. Natural products have historically been a cornerstone of anticancer drug discovery, with Catharanthus roseus, the Madagascar periwinkle, standing out as a particularly fruitful source. This plant produces a rich array of monoterpenoid indole alkaloids (MIAs), including catharanthine, a precursor to the widely used chemotherapeutic agents vinblastine and vincristine.[1][2] While vinblastine and vincristine are established drugs, emerging research is focusing on the therapeutic potential of their precursors, like catharanthine, not just as standalone agents but as powerful synergizers in combination therapies.[3]

The rationale for combination therapy is clear: to achieve synergistic effects that are greater than the sum of the individual drugs, to reduce effective doses thereby minimizing toxicity, and to overcome or delay the onset of drug resistance.[4][5] Catharanthine, with its distinct mechanisms of action, presents a compelling candidate for such combinations.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design, execute, and interpret preclinical studies evaluating the synergistic anticancer effects of catharanthine. We will delve into the molecular mechanisms of catharanthine, the theoretical underpinnings of synergy, detailed protocols for quantitative analysis, and the validation of mechanistic pathways. Our approach is grounded in scientific integrity, providing the causality behind experimental choices to ensure robust and reproducible findings.

Chapter 1: Understanding Catharanthine as a Standalone Agent

Before exploring combinations, it is crucial to understand the foundational anticancer properties of catharanthine. As a member of the vinca alkaloid family, its primary mechanism of action is the disruption of microtubule dynamics, a process fundamental to cell division.[6][7]

1.1. Mechanism of Action

Catharanthine exerts its cytotoxic effects through several interconnected pathways:

  • Microtubule Destabilization: Like other vinca alkaloids, catharanthine binds to β-tubulin, a key protein component of microtubules.[7] This binding inhibits the assembly (polymerization) of tubulin dimers into microtubules.[6][8][9] The disruption of these dynamic structures is particularly detrimental during mitosis, as it prevents the formation of a functional mitotic spindle, leading to cell cycle arrest in the M-phase.[1][2][6]

  • Induction of Apoptosis: The sustained mitotic arrest triggered by microtubule disruption is a powerful signal for programmed cell death, or apoptosis.[1][6] Studies have shown that catharanthine can trigger apoptosis in a dose-dependent manner, a crucial outcome for an effective anticancer agent.[10][11]

  • Modulation of Signaling Pathways: Beyond its effects on microtubules, emerging evidence suggests catharanthine can modulate critical signaling pathways involved in cell survival and proliferation. It has been shown to influence the expression of autophagy-related genes and may inhibit the mTOR pathway, further contributing to its cell-killing capabilities.[10][11]

Catharanthine_Mechanism Catharanthine Catharanthine Tubulin β-Tubulin Subunits Catharanthine->Tubulin Binds to mTOR mTOR Pathway Inhibition Catharanthine->mTOR Potentially Inhibits Microtubule Microtubule Assembly Tubulin->Microtubule Inhibits Polymerization Spindle Mitotic Spindle Formation Microtubule->Spindle Prevents M_Phase M-Phase Arrest Spindle->M_Phase Leads to Apoptosis Apoptosis (Programmed Cell Death) M_Phase->Apoptosis Triggers CellDeath Cancer Cell Death Apoptosis->CellDeath Autophagy Autophagy Induction mTOR->Autophagy Influences Autophagy->CellDeath

Caption: Core mechanisms of catharanthine's anticancer activity.

1.2. Preclinical Anticancer Activity

Catharanthine has demonstrated cytotoxic effects across various cancer cell lines. While much of the literature focuses on its role as a precursor, studies on extracts enriched with catharanthine confirm its contribution to potent antitumor activity.[3]

Cancer Cell Line Cell Type Reported Effect Reference
HepG2Human Liver CarcinomaReduced viability, triggered apoptosis and autophagy.[10][11]
JURKAT E.6Human Lymphocytic LeukemiaHigh cytotoxicity (as part of an enriched extract).[3]
THP-1Human Monocytic LeukemiaHigh cytotoxicity (as part of an enriched extract).[3]
Chapter 2: The Rationale for Synergy: Pairing Catharanthine with Other Anticancer Agents

The primary goal of combination therapy is to achieve synergy, where the combined effect of two or more drugs is greater than their additive effects.[5] This approach can enhance therapeutic efficacy, lower the doses of individual agents to reduce toxicity, and combat the complex mechanisms of drug resistance.[4][12]

2.1. Theoretical Basis for Synergy

Synergy with catharanthine can be hypothesized based on several principles:

  • Complementary Mechanisms: Pairing catharanthine with a drug that targets a different phase of the cell cycle or a distinct signaling pathway can lead to a multi-pronged attack on cancer cells. For instance, combining a microtubule inhibitor (M-phase specific) like catharanthine with a DNA-damaging agent like doxorubicin (acts throughout the cell cycle) can prevent cancer cells from repairing damage before being forced into a lethal mitosis.

  • Overcoming Resistance: Cancer cells can develop resistance to single agents through various mechanisms, such as upregulating drug efflux pumps. Combination therapy can circumvent this. One agent might inhibit the resistance mechanism while the other kills the cell.

  • Targeting Different Cell Populations: A tumor is often a heterogeneous collection of cells. A combination of drugs may be more effective at eliminating different subpopulations, including cancer stem cells.

2.2. Promising Combinations from the Literature

While direct studies on pure catharanthine are emerging, research on related vinca alkaloids and C. roseus extracts provides a strong basis for selecting combination partners.

Combination Partner Class Rationale for Synergy Potential Cancer Types
Doxorubicin Anthracycline / Topoisomerase II InhibitorDoxorubicin intercalates DNA and inhibits topoisomerase II, causing DNA damage. This complements catharanthine's action on mitosis.[13][14]Breast Cancer, Lymphomas, Leukemias
Paclitaxel Taxane / Microtubule StabilizerWhile both target microtubules, their mechanisms are opposite. Catharanthine prevents assembly, while paclitaxel prevents disassembly.[6][9] This dual disruption can be highly cytotoxic, though scheduling is critical.[15]Breast, Ovarian, Lung Cancer
Targeted Therapies (e.g., Kinase Inhibitors) Signal Transduction InhibitorsCombining catharanthine with an inhibitor of a pro-survival pathway (e.g., PI3K/Akt) could prevent cells from escaping mitotic arrest-induced apoptosis.[1]Various solid tumors depending on the target
Chapter 3: Experimental Design for Synergy Evaluation

A rigorous and well-controlled experimental design is paramount for accurately quantifying drug interactions. The Chou-Talalay method is the gold standard, providing a quantitative measure of synergy, additivity, or antagonism.[4][16][17]

3.1. The Chou-Talalay Method for Quantifying Synergy

This method is based on the median-effect principle and allows for the calculation of a Combination Index (CI) .[16][17] The CI provides a quantitative definition of the interaction between two drugs:

  • CI < 1: Synergism

  • CI = 1: Additive Effect

  • CI > 1: Antagonism

The analysis involves generating dose-effect curves for each drug individually and for the combination at various ratios. These data are then used to calculate CI values at different effect levels (e.g., 50%, 75%, and 90% cell kill).[18]

CI_Workflow cluster_prep Step 1: Dose-Response cluster_exp Step 2: Combination Assay cluster_analysis Step 3: Data Analysis cluster_output Step 4: Interpretation A1 Determine IC50 for Drug A (Catharanthine) C2 Treat cells with A+B combination (constant ratio, multiple doses) A1->C2 B1 Determine IC50 for Drug B (Partner Agent) B1->C2 A2 Treat cells with Drug A alone (multiple doses) D3 Measure Cell Viability (e.g., MTT Assay) A2->D3 B2 Treat cells with Drug B alone (multiple doses) B2->D3 C2->D3 E3 Calculate Fraction Affected (Fa) D3->E3 F3 Input data into software (e.g., CompuSyn) E3->F3 G4 Generate Combination Index (CI) values F3->G4 H4 Create Fa-CI Plot & Isobologram G4->H4 I4 Conclusion: Synergy (CI<1) Additivity (CI=1) Antagonism (CI>1) H4->I4

Caption: Workflow for a Combination Index (CI) experiment.

3.2. Experimental Protocol: Cell Viability Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.

Objective: To determine the dose-response curves for catharanthine, a partner drug, and their combination.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • 96-well plates

  • Catharanthine and partner drug stock solutions

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Multichannel pipette

  • Microplate reader (570 nm)

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring viability is >90%.[19]

    • Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

    • Incubate overnight (37°C, 5% CO2) to allow cells to attach.[19]

  • Drug Treatment:

    • Prepare serial dilutions of each drug and the combination. For the combination, maintain a constant ratio based on the individual IC50 values (e.g., 1:1, 1:5, 5:1).[20][21]

    • Prepare a dose range that brackets the expected IC50 (e.g., 8-10 concentrations).[20]

    • Carefully remove the medium from the cells and add 100 µL of medium containing the appropriate drug concentrations (single agents, combination, or vehicle control).

    • Incubate for a specified period (e.g., 48 or 72 hours).[22]

  • MTT Addition and Incubation:

    • After incubation, carefully remove the drug-containing medium.

    • Add 100 µL of fresh medium and 20 µL of MTT solution to each well.[22]

    • Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.[23]

  • Formazan Solubilization and Reading:

    • Carefully remove the MTT-containing medium.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[22][23]

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the dose-response curves (Viability % vs. Log[Concentration]).

    • Use the resulting data for Chou-Talalay analysis to determine the Combination Index.

Chapter 4: Mechanistic Validation of Synergy

While the CI value quantifies synergy, it does not explain the underlying biological mechanisms. It is essential to perform secondary assays to understand how the combination is more effective. A significant increase in apoptosis is a common hallmark of synergistic anticancer combinations.

4.1. Experimental Protocol: Apoptosis Detection by Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[24][25][26] During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[27][28] Propidium Iodide (PI) is a nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.[27]

Objective: To quantify the induction of apoptosis by catharanthine, a partner drug, and their combination at synergistic concentrations.

Materials:

  • Cells treated with single drugs and the combination for 24-48 hours.

  • Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and Binding Buffer).[24]

  • Cold 1X PBS.

  • Flow cytometer.

Procedure:

  • Cell Preparation:

    • Induce apoptosis by treating cells with the drugs (single and combination) at their IC50 or a determined synergistic concentration. Include a vehicle-treated negative control.[24]

    • Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.[26]

    • Wash the cells once with cold 1X PBS and centrifuge again.[24][26]

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 10^6 cells/mL.[24][26]

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[26]

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[26]

    • Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[24]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.[24]

    • Analyze the samples on a flow cytometer as soon as possible.

    • Use unstained, Annexin V-only, and PI-only controls to set up compensation and quadrants.

  • Interpretation of Results:

    • Lower-Left Quadrant (Annexin V- / PI-): Live, viable cells.

    • Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells.[10][24]

    • Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic or necrotic cells.[10][24]

    • Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells (likely due to membrane damage).

A synergistic combination should show a significantly higher percentage of cells in the early and late apoptotic quadrants compared to the single agents or the expected additive effect.

Flow_Cytometry_Gating cluster_plot Flow Cytometry Dot Plot x_axis Annexin V-FITC → y_axis Propidium Iodide (PI) → origin->x_end origin->y_end Q3 Q3 Viable (Annexin V- / PI-) Q1 Q1 Necrotic (Annexin V- / PI+) Q2 Q2 Late Apoptotic (Annexin V+ / PI+) Q4 Q4 Early Apoptotic (Annexin V+ / PI-)

Caption: Quadrant gating for Annexin V/PI apoptosis assay.

Conclusion

Evaluating the synergistic potential of catharanthine requires a systematic and multi-faceted approach. This guide outlines a logical progression from understanding the agent's fundamental mechanism to quantifying its interactions in combination and validating the biological consequences of that synergy. By employing rigorous methodologies like the Chou-Talalay analysis for synergy quantification and confirming the mechanism through assays like Annexin V/PI staining, researchers can generate robust, high-quality data.

The insights gained from such preclinical evaluations are critical for identifying promising catharanthine-based combination therapies. These combinations hold the potential to enhance treatment efficacy, reduce side effects, and provide new strategies to combat drug resistance, ultimately contributing to the development of more effective treatments for cancer patients.[12][29]

References
  • Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Available from: [Link]

  • Cakmak, V. U., & Durna, S. (2024). Catharanthine, an anticancer vinca alkaloid: an in silico and in vitro analysis of the autophagic system as the major mechanism of cell death in liver HepG2 cells. Molecular and Cellular Biochemistry. Available from: [Link]

  • Owellen, R. J., Hartke, C. A., Dickerson, R. M., & Hains, F. O. (1976). Inhibition of tubulin-microtubule polymerization by drugs of the Vinca alkaloid class. Cancer Research, 36(5), 1499-1502. Available from: [Link]

  • Chou, T. C. (2010). Drug combination studies and their synergy quantification using the Chou-Talalay method. Cancer Research, 70(2), 440-446. Available from: [Link]

  • Jayaraman, S. (2020). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Methods in Molecular Biology, 2148, 171-176. Available from: [Link]

  • Ditki. Microtubule Inhibitors - Clinical Pharmacology Flashcards. Available from: [Link]

  • Chou, T. C. (2010). Drug Combination Studies and Their Synergy Quantification Using the Chou-Talalay Method. Cancer Research, 70(2), 440-446. Available from: [Link]

  • Wikipedia. Chemotherapy. Available from: [Link]

  • University of Virginia. The Annexin V Apoptosis Assay. Available from: [Link]

  • National Center for Biotechnology Information. The Vinca Alkaloids. In: Holland-Frei Cancer Medicine. 6th edition. Available from: [Link]

  • ResearchGate. Anticancer Potential of Catharanthus roseus Alkaloids: Mechanisms, Efficacy, and Clinical Prospects. Available from: [Link]

  • Wellgreen Tech. Catharanthus Roseus Extract and Cancer Research. Available from: [Link]

  • Boster Biological Technology. Annexin V PI Staining Guide for Apoptosis Detection. Available from: [Link]

  • Zhao, W., et al. (2020). Current Methods for Quantifying Drug Synergism. Pharmacology & Therapeutics, 212, 107572. Available from: [Link]

  • ResearchGate. Catharanthine, an anticancer vinca alkaloid: an in silico and in vitro analysis of the autophagic system as the major mechanism of cell death in liver HepG2 cells. Available from: [Link]

  • Al-Snafi, A. E. (2022). A Review on Mechanistic Insight of Plant Derived Anticancer Bioactive Phytocompounds and Their Structure Activity Relationship. Journal of Pharmaceutical Research International, 34(25B), 1-22. Available from: [Link]

  • ResearchGate. Schematic of Chou-Talalay method to determine the combination index. Available from: [Link]

  • Jordan, M. A., et al. (1998). Novel Actions of the Antitumor Drugs Vinflunine and Vinorelbine on Microtubules. Cancer Research, 58(12), 2547-2554. Available from: [Link]

  • Qu, Y., et al. (2022). Completion of the canonical pathway for assembly of anticancer drugs vincristine/vinblastine in Catharanthus roseus. Science Advances, 8(46), eadd9123. Available from: [Link]

  • Tallarida, R. J. (2011). Quantitative Methods for Assessing Drug Synergism. Current Protocols in Pharmacology, 53(1), 9.6.1-9.6.16. Available from: [Link]

  • Podgórniak, M., et al. (2021). Vincristine in Combination Therapy of Cancer: Emerging Trends in Clinics. Biology, 10(9), 849. Available from: [Link]

  • Sun, C., et al. (2023). Statistical Assessment of Drug Synergy from In Vivo Combination Studies Using Mouse Tumor Models. Cancer Research, 83(20), 3466-3478. Available from: [Link]

  • Al-Warhi, T., et al. (2021). Synergistic potential of dual andrographolide and melatonin targeting of metastatic colon cancer cells: Using the Chou-Talalay combination index method. European Journal of Pharmacology, 897, 173919. Available from: [Link]

  • Pires, D., et al. (2022). Evaluation of synergism in drug combinations and reference models for future orientations in oncology. Current Research in Pharmacology and Drug Discovery, 3, 100110. Available from: [Link]

  • Ianevski, A., et al. (2020). Methods for High-throughput Drug Combination Screening and Synergy Scoring. Methods in Molecular Biology, 2089, 211-236. Available from: [Link]

  • Ianevski, A., et al. (2020). Methods for High-throughput Drug Combination Screening and Synergy Scoring. Methods in Molecular Biology. Available from: [Link]

  • SciSpace. Anticancer Molecules from Catharanthus roseus. Available from: [Link]

  • Horton, T. MTT Cell Assay Protocol. Available from: [Link]

  • Bio-protocol. Drug combination analysis. Available from: [Link]

  • Al-Snafi, A. E. (2024). Pharmacological potential of bioactive compounds in Catharanthus roseus extract: A comprehensive review. Journal of Pharmaceutical Research International, 36(5), 1-20. Available from: [Link]

  • Lincoln Publication. Role of Paclitaxel and Vinblastine in Modern Cancer Therapy. Available from: [Link]

  • Rodrigues, A. S., et al. (2022). Novel Strategies for Cancer Combat: Drug Combination Using Repurposed Drugs Induces Synergistic Growth Inhibition of MCF-7 Breast and HT-29 Colon Cancer Cells. International Journal of Molecular Sciences, 23(20), 12456. Available from: [Link]

  • ResearchGate. How i do combination studies of wnt inhibitors with chemo drugs by MTT assay? Available from: [Link]

  • International Journal of Biological and Pharmaceutical Sciences. SYNERGISTIC ANTICANCER ACTIVITY OF CATHARANTHUS ROSEUS LINN. AND SOLANUM LYCOPERSICUM LINN. Available from: [Link]

  • ResearchGate. How should I manage synergism effect of two drugs in MTT assay? Available from: [Link]

  • ResearchGate. Molecular docking study of catharanthus roseus compounds as potential ABL1 inhibitors for leukemia treatment. Available from: [Link]

  • ResearchGate. Vincristine and Vinblastine Anticancer Catharanthus Alkaloids: Pharmacological Applications and Strategies for Yield Improvement. Available from: [Link]

  • Al-Snafi, A. E. (2021). Combination Anticancer Therapies Using Selected Phytochemicals. Molecules, 26(23), 7356. Available from: [Link]

  • ResearchGate. (PDF) ROLE OF PACLITAXEL, VINBLASTINE AND VINCRISTINE IN MODERN CANCER THERAPY. Available from: [Link]

  • Wink, M., et al. (2012). Synergism of three-drug combinations of sanguinarine and other plant secondary metabolites with digitonin and doxorubicin in multi-drug resistant cancer cells. Phytomedicine, 19(14), 1278-1284. Available from: [Link]

  • Kavallaris, M. (2020). Beyond the Paclitaxel and Vinca Alkaloids: Next Generation of Plant-Derived Microtubule-Targeting Agents with Potential Anticancer Activity. Cancers, 12(7), 1721. Available from: [Link]

  • Zhou, H., et al. (2006). Cell cycle dependent antagonistic interactions between paclitaxel and carboplatin in combination therapy. Cancer Chemotherapy and Pharmacology, 58(3), 367-374. Available from: [Link]

  • Kulkarni, A., et al. (2019). Role of synergy and immunostimulation in design of chemotherapy combinations: An analysis of doxorubicin and camptothecin. Journal of Controlled Release, 308, 163-174. Available from: [Link]

  • Wiraswati, H. L., et al. (2024). Doxorubicin combination drugs show activity against cancer. Antibody, 13, 1-13. Available from: [Link]

Sources

Safety Operating Guide

Catharanthine hemitartrate proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Catharanthine Hemitartrate Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Research Scientists, EHS Officers, and Drug Development Personnel[1]

Executive Summary: The Cytotoxic Precursor Protocol

Catharanthine Hemitartrate is not merely a chemical reagent; it is a bioactive indole alkaloid and a key metabolic precursor to potent chemotherapeutic agents (vinblastine/vincristine).[1] While it exhibits lower cytotoxicity than its dimeric derivatives, it possesses significant anti-mitotic activity and acute oral toxicity (H300).[1]

The Core Directive: Treat this substance as a Cytotoxic/Antineoplastic Agent . Disposal must prevent environmental leaching (due to the high water solubility of the tartrate salt) and accidental personnel exposure.

Disposal Method: High-Temperature Incineration (>1,000°C).[1] Prohibited: Drain disposal, landfill, or mixing with general oxidizers.[1]

Technical Hazard Profiling & Causality

To ensure compliance, personnel must understand the why behind the safety protocols.

PropertySpecificationOperational Implication
Chemical Nature Indole Alkaloid Salt (Hemitartrate)High Water Solubility. Unlike the free base, the tartrate salt dissolves readily in water.[1] Risk: Rapid dispersion in aquatic systems if poured down drains.
Mechanism of Action Microtubule DestabilizationBinds to tubulin, inhibiting polymerization. Risk: Teratogenic and mutagenic potential. Exposure affects rapidly dividing cells.
Acute Toxicity H300 (Fatal if Swallowed) Ingestion of trace amounts can be lethal.[1] Dust control is the primary safety critical control point (CCP).[1]
Thermal Stability Stable at Room TempDisposal Requirement: Chemical deactivation is unreliable.[1] Thermal destruction (incineration) is the only validated method to cleave the indole-indoline moiety.[1]

Pre-Disposal: Personal Protective Equipment (PPE)

Standard laboratory PPE is insufficient. Permeation kinetics for alkaloids dictate a higher barrier of protection.

  • Respiratory: N95/P100 Respirator (minimum) or handling within a Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood.[1] Reason: The hemitartrate salt is a fine powder; aerosolization during weighing/transfer is the highest risk vector.

  • Dermal: Double-gloving is mandatory.[1]

    • Inner Layer: Latex or Nitrile (inspection contrast).[1]

    • Outer Layer: Nitrile (minimum 5 mil thickness).[1]

    • Reason: Prevents micro-pinhole exposure and allows for immediate outer-glove removal upon contamination without exposing skin.[1]

  • Body: Tyvek® lab coat or back-closing gown with elastic cuffs.[1]

Operational Disposal Workflows

Do not mix Catharanthine Hemitartrate waste with general solvent waste. It requires a dedicated "Cytotoxic" or "Toxic" waste stream.[2]

A. Solid Waste (Powder & Contaminated Debris)[1]
  • Applicability: Expired stock, weighing boats, contaminated gloves, bench paper.[1]

  • Protocol:

    • Collect in a Yellow Cytotoxic Waste Bag (or equivalent local standard for antineoplastics).[1]

    • If the powder is loose (spilled or expired bulk), place it first in a sealed, wide-mouth HDPE jar before bagging.[1]

    • Label container: "HIGH HAZARD: TOXIC ALKALOID - INCINERATE ONLY."[1]

B. Liquid Waste (Mother Liquors & Solutions)[1]
  • Applicability: Reaction mixtures, HPLC effluents containing Catharanthine.[1]

  • Protocol:

    • Segregation: Do not mix with halogenated/non-halogenated general solvents if possible. Use a dedicated carboy.

    • Container: HDPE or Glass carboy.

    • Labeling: Must explicitly state "Contains Cytotoxins" and "No Drain Disposal."

    • Trace vs. Bulk:

      • Trace (<3% volume): May often be managed as standard hazardous solvent waste (check local EHS).[1]

      • Bulk (>3% or stock solution): Must be flagged for High-Temp Incineration.[1]

C. Sharps (Needles/Syringes)[1][2]
  • Protocol: Immediate disposal into a Red (Biohazard) or Yellow (Chemo) sharps container.[1] Never recap.

  • Note: Even if the needle only touched the salt solution, it is now a "RCRA Empty" P/U-list equivalent hazard.

Visualizing the Decision Logic

The following flowchart outlines the decision-making process for segregating Catharanthine Hemitartrate waste streams.

DisposalWorkflow Start Catharanthine Hemitartrate Waste StateCheck Physical State? Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath LiquidPath Liquid / Solution StateCheck->LiquidPath SharpsPath Sharps (Needles) StateCheck->SharpsPath SolidType Waste Type? SolidPath->SolidType ConcCheck Concentration? LiquidPath->ConcCheck SharpsBin Chemo/Sharps Container (Incineration) SharpsPath->SharpsBin BulkPowder Bulk Substance SolidType->BulkPowder Pure Compound ContamPPE Contaminated PPE/Debris SolidType->ContamPPE Wipes/Gloves Incineration High-Temp Incineration (>1000°C) BulkPowder->Incineration Seal in HDPE Jar ContamPPE->Incineration Yellow Chemo Bag HighConc Stock/Mother Liquor ConcCheck->HighConc >3% TraceConc Trace (<3%) / Wash ConcCheck->TraceConc <3% HighConc->Incineration Segregated Carboy TraceConc->Incineration Solvent Stream SharpsBin->Incineration

Figure 1: Decision tree for waste segregation ensuring all streams ultimately reach thermal destruction.[1]

Emergency Spill Response Protocol

In the event of a powder spill, do not dry sweep . This generates toxic dust.

  • Evacuate & Isolate: Clear the immediate area (10 ft radius).[1]

  • PPE Up: Don N95/P100 mask and double gloves immediately.

  • Wet Method:

    • Cover the spill with paper towels.

    • Gently dampen the towels with water (or 1% bleach solution, though water is sufficient to solubilize and trap the salt).

    • Why: The hemitartrate salt is water-soluble; dampening traps the dust in the liquid phase, preventing inhalation.

  • Collect: Scoop the damp towels and waste into a sealable plastic bag.

  • Clean: Wipe the surface 3 times with detergent and water.

  • Dispose: Place all cleanup materials into the Cytotoxic Waste container.

Regulatory Compliance (RCRA & Global)

  • United States (RCRA):

    • While Catharanthine is not explicitly listed by name (unlike Vinblastine - U250), it is a "P-list equivalent" due to acute toxicity (LD50 data) and biological activity.[1]

    • Best Practice: Manage as Hazardous Waste under the "Generator Knowledge" clause (40 CFR 262.11).[1]

    • Classification: Toxic (T).[1][3]

  • European Union:

    • Classified under EWC 18 01 08 * (Cytotoxic and cytostatic medicines).[1]

    • Must be incinerated at a facility permitted for hazardous chemical waste.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 100924, Catharanthine.[1] PubChem. [Link]

  • Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs. OSHA Safety and Health Topics.[4] [Link]

  • U.S. Environmental Protection Agency (EPA). Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. 40 CFR Part 266 Subpart P. [Link]1]

  • World Health Organization (WHO). Safe Management of Wastes from Health-care Activities.[1] WHO Guidelines. [Link]

Sources

A Senior Application Scientist's Guide to Handling Catharanthine Hemitartrate: A Protocol for Safety and Compliance

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with potent chemical precursors demands a culture of safety that is both rigorous and intuitive. Catharanthine, a monoterpenoid indole alkaloid, is a critical precursor in the semi-synthesis of vital anticancer vinca alkaloids like vinblastine and vincristine[1][2]. While its therapeutic potential is realized in these dimeric compounds, catharanthine itself possesses biological activity and requires meticulous handling to ensure operator safety and experimental integrity[1][3].

This guide moves beyond a simple checklist, providing a procedural and logical framework for handling Catharanthine hemitartrate. We will explore the causality behind each safety measure, establishing a self-validating system of protocols grounded in authoritative EHS standards.

Hazard Identification and Risk Assessment: Understanding the Compound

Although some safety data sheets (SDS) may lack a formal GHS hazard classification for Catharanthine hemitartrate, it is prudent to treat it as a potent, cytotoxic compound due to its pharmacological activity and its role as a building block for antineoplastic agents[4][5][6]. The primary risks stem from inadvertent exposure through inhalation of powder, dermal contact, eye contact, or ingestion[4][7].

Key Hazards Associated with Catharanthine and Related Cytotoxic Compounds:

  • Acute Toxicity: May be harmful or fatal if swallowed[8][9][10].

  • Skin Irritation: Can cause skin irritation upon contact[8][9].

  • Eye Irritation: Causes serious eye irritation[8][9].

  • Cytotoxic Potential: As a precursor to chemotherapy drugs, it should be handled with measures sufficient to control exposure to hazardous drugs[11][12][13].

Hazard ClassificationDescriptionPrimary Exposure Routes
Acute Toxicity (Oral) Harmful or fatal if ingested.[8][9]Ingestion
Skin Irritation Causes irritation upon direct contact.[8][9]Dermal Contact
Eye Irritation Causes serious irritation and potential damage.[8][9]Eye Contact
Respiratory Irritation Inhalation of dust may irritate the respiratory tract.[4]Inhalation

Core Directive: A Multi-Layered PPE Strategy

A robust Personal Protective Equipment (PPE) plan is the cornerstone of safe handling. The selection of PPE must be based on a thorough risk assessment of the procedures being performed. For a compound like Catharanthine hemitartrate, this means adopting protocols similar to those used for handling chemotherapy and other hazardous drugs[14][15].

Hand Protection: The First Line of Defense

Standard laboratory gloves are insufficient. The use of chemotherapy-tested nitrile gloves is mandatory. Vinyl gloves are not recommended as they can be permeable to various cytotoxic drugs[14].

  • Protocol: Double-gloving is required for all handling activities[16][17].

    • The inner glove should be worn under the cuff of the lab gown.

    • The outer glove should be worn over the cuff.

  • Causality: This method creates a barrier at the wrist, a common point of exposure, preventing the compound from contacting the skin should liquids seep between the glove and cuff[15]. Change the outer glove immediately if you suspect contamination.

Body Protection: An Impervious Barrier

Personal clothing offers no protection. A disposable, solid-front gown with a back closure made of a non-absorbent material (e.g., polyethylene-coated polypropylene) is required[6][16].

  • Protocol: Gowns must have long sleeves with tight-fitting elastic or knit cuffs[15].

  • Causality: The non-absorbent material prevents the seepage of liquid spills, while the specialized cuff design ensures a secure interface with your gloves, creating a continuous protective barrier[6].

Eye and Face Protection: Shielding Sensitive Mucous Membranes

Catharanthine hemitartrate can cause serious eye irritation[8][9].

  • Protocol: At a minimum, safety glasses with side shields are required for all handling activities. When there is a risk of splashing (e.g., preparing solutions, cleaning spills), a face shield worn over safety goggles provides superior protection[11][15][17].

  • Causality: Side shields protect against peripheral splashes, while a full face shield provides a barrier against direct splashes to the entire face, protecting all mucous membranes.

Respiratory Protection: Preventing Inhalation

Fine powders like Catharanthine hemitartrate can easily become airborne, especially during weighing procedures.

  • Protocol: All handling of the solid compound must be performed within a certified chemical fume hood or a ventilated balance enclosure (powder containment hood)[4]. If such engineering controls are not available or during a large spill cleanup, a NIOSH-approved N95 or higher-rated respirator is mandatory[6][16].

  • Causality: Engineering controls are the primary method for containing aerosols at the source. A respirator serves as a necessary secondary defense to prevent inhalation of any particles that may escape containment.

PPE CategorySpecification and Rationale
Hand Protection Chemotherapy-tested nitrile gloves (double-gloved) . Inspected before use. Provides robust protection against chemical permeation.[6][14][16]
Body Protection Disposable, solid-front, back-closure gown made of polyethylene-coated polypropylene with tight-fitting cuffs. Prevents contamination of skin and personal clothing.[6][15]
Eye/Face Protection Safety goggles with side-shields . A face shield is required over goggles when there is a splash risk. Protects against splashes and dust.[15][17]
Respiratory Protection Work performed in a chemical fume hood or powder containment hood . A NIOSH-approved N95 respirator is required if engineering controls are unavailable or insufficient.[4][6]

Operational Plan: A Step-by-Step Workflow for Safe Handling

This protocol outlines the procedure for accurately weighing Catharanthine hemitartrate powder and preparing a stock solution, a common task in a research setting.

Step 1: Preparation and Engineering Controls
  • Verify Engineering Controls: Ensure the chemical fume hood has a current certification and is functioning correctly.

  • Prepare Work Surface: Cover the work surface within the fume hood with a disposable, absorbent, plastic-backed liner. This will contain any minor spills and simplify cleanup.

  • Assemble Materials: Gather all necessary items (spatulas, weigh boats, vials, solvent, pipettes) and place them within the fume hood before you begin.

Step 2: Donning PPE

The sequence is critical to ensure no breach in the protective barrier.

  • Don inner pair of gloves.

  • Don gown, ensuring complete coverage and secure back closure.

  • Don outer pair of gloves, ensuring cuffs are pulled over the gown sleeves.

  • Don safety goggles and face shield.

Step 3: Handling and Weighing
  • Carefully open the container of Catharanthine hemitartrate inside the fume hood. Avoid any sudden movements that could create dust.

  • Use a dedicated spatula to transfer the desired amount of powder to a weigh boat on a tared balance.

  • Once weighing is complete, securely cap the primary container.

Step 4: Solution Preparation
  • Transfer the weighed powder into an appropriate vial.

  • Using a calibrated pipette, add the desired volume of solvent (e.g., DMSO) to the vial[7].

  • Cap the vial and mix gently (vortex or sonicate) until the solid is fully dissolved.

Step 5: Decontamination and Doffing PPE
  • Decontaminate: Wipe down the exterior of all containers, the spatula, and the work surface with an appropriate decontamination solution.

  • Dispose of Consumables: Place all disposable items (weigh boats, pipette tips, work surface liner) into a designated hazardous waste bag inside the fume hood.

  • Doff PPE: The doffing sequence is designed to prevent self-contamination.

    • Remove the outer pair of gloves.

    • Remove the face shield and goggles.

    • Remove the gown, rolling it inward on itself.

    • Remove the inner pair of gloves.

    • Wash hands thoroughly with soap and water[8][9].

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_cleanup Cleanup & Disposal prep_area 1. Prepare Fume Hood (Absorbent Liner) don_ppe 2. Don Full PPE (Double Glove, Gown, Goggles) prep_area->don_ppe weigh 3. Weigh Powder don_ppe->weigh dissolve 4. Prepare Solution weigh->dissolve decon 5. Decontaminate (Surfaces & Equipment) dissolve->decon dispose 6. Segregate Waste (Solids, Liquids, Sharps) decon->dispose doff_ppe 7. Doff PPE Correctly dispose->doff_ppe wash 8. Wash Hands doff_ppe->wash

Caption: Workflow for Safely Handling Catharanthine Hemitartrate.

Disposal Plan: Ensuring Environmental and Personnel Safety

All materials that have come into contact with Catharanthine hemitartrate must be treated as hazardous waste.

  • Solid Waste: Contaminated items such as gloves, gowns, weigh paper, and pipette tips must be collected in a clearly labeled, sealed hazardous waste container[16][18].

  • Liquid Waste: Unused or waste solutions must be collected in a dedicated, sealed, and clearly labeled hazardous waste container. Never pour Catharanthine hemitartrate solutions down the drain[18][19].

  • Consult EHS: Always follow the specific waste disposal procedures outlined by your institution's Environmental Health and Safety (EHS) department. They will provide guidance on proper labeling and pickup schedules[19].

Emergency Procedures

In the event of an exposure, immediate and correct action is vital.

Exposure TypeImmediate Action
Skin Contact Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention.[8][9]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8][9]
Inhalation Move the affected person to fresh air. If they feel unwell, seek immediate medical attention.[9]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Call a poison control center or doctor immediately for treatment advice.[8][9]
Spill Evacuate the immediate area. Wear full PPE, including respiratory protection, to clean the spill using a chemotherapy spill kit. Report the spill to your EHS department.

By integrating these expert-level protocols into your daily laboratory operations, you build a system of safety that protects not only yourself and your colleagues but also the integrity of your invaluable research.

References

  • Safety D
  • Catharanthine (tartrate)
  • Safety Data Sheet. (2025). Thermo Fisher Scientific.
  • Cytotoxic Medic
  • Guideline for the use of personal protective equipment (PPE) when handling Cytotoxic Therapy, Cytotoxic Waste or managing spillage.
  • Health Effects of Ergonomics and Personal Protective Equipment on Chemotherapy Professionals. (2025). PMC.
  • What personal protective equipment (PPE) is required for a nurse to administer intravenous (IV) chemotherapy? (2025). Dr.Oracle.
  • Personal Protective Equipment When Working with chemotherapy Drugs.Halyard Health.
  • Proper Disposal of Catharanthine Tartrate: A Guide for Labor
  • Safeguarding Your Research: A Comprehensive Guide to Handling Catharanthine Tartr
  • Catharanthine Tartr
  • Material Safety Data Sheets Catharanthine Tartrate.
  • Controlling Occupational Exposure to Hazardous Drugs.OSHA.
  • NIOSH ALERT - Preventing Occupational Exposures to Antineoplastic and Other Hazardous Drugs in Health Care Settings.NIOSH.
  • (+)-Catharanthine PubChem CID 5458190.NIH PubChem.
  • Application Notes & Protocols: Extraction of Catharanthine from C
  • Safeguarding Researchers: A Comprehensive Guide to Handling Catharanthine Sulf
  • Procedure for disposing of hazardous waste.MIT.
  • C

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.